Mavorixafor
Description
AMD-070 is a small molecule drug candidate that belongs to a new investigational class of anti-HIV drugs known as entry (fusion) inhibitors. Currently there is only one FDA-approved entry inhibitor, enfuvirtide (Fuzeon), that is available for the treatment of HIV infection. Several experimental entry inhibitors are now in early stage testing, including AMD-070, which targets the CXCR4 receptor on HIV and prevents the virus from entering and infecting healthy cells. Other entry inhibitors target the CCR5 receptor of HIV.These new agents are widely viewed as next generation anti-HIV drugs with the potential to significantly advance HIV therapeutics.
Mavorixafor is an orally bioavailable inhibitor of C-X-C chemokine receptor type 4 (CXCR4), with potential antineoplastic and immune checkpoint inhibitory activities. Upon administration, this compound selectively binds to CXCR4 and prevents the binding of CXCR4 to its ligand, stromal cell-derived factor 1 (SDF-1 or CXCL12). This inhibits receptor activation and results in decreased proliferation and migration of CXCR4-overexpressing tumor cells. In addition, inhibition of CXCR4 prevents the recruitment of regulatory T-cells and myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, thereby abrogating CXCR4-mediated immunosuppression and enabling the activation of a cytotoxic T-lymphocyte-mediated immune response against cancer cells. The G protein-coupled receptor CXCR4, which is upregulated in several tumor cell types, induces the recruitment of immunosuppressive cells in the tumor microenvironment, suppresses immune surveillance, and promotes tumor angiogenesis and tumor cell proliferation. It is also a co-receptor for HIV entry into T-cells.
Properties
IUPAC Name |
N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLHHLRVNDMIAR-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971247 | |
| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
558447-26-0 | |
| Record name | Mavorixafor [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0558447260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMD-070 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05501 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAVORIXAFOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G9LGB5O2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mavorixafor: A Technical Guide to its CXCR4 Antagonist Function and Specificity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mavorixafor (also known as AMD070 and X4P-001) is a potent and selective, orally bioavailable small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] This document provides an in-depth technical overview of this compound's mechanism of action, its binding characteristics to CXCR4, and its specificity. It details the key signaling pathways modulated by this antagonist and provides comprehensive experimental protocols for assessing its function. This guide is intended to serve as a resource for researchers and professionals involved in drug discovery and development, particularly those focused on chemokine receptor modulation and related therapeutic areas.
Introduction to this compound and the CXCR4/CXCL12 Axis
The CXCR4 receptor, a G protein-coupled receptor (GPCR), and its exclusive endogenous ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12, form a critical signaling axis.[3][4] This axis plays a fundamental role in numerous physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development.[3][4] Dysregulation of the CXCR4/CXCL12 pathway is implicated in a variety of pathological conditions, such as WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome, cancer metastasis, and certain inflammatory disorders.[3][4]
This compound acts as a selective allosteric antagonist of CXCR4.[2][5] By binding to the receptor, it effectively blocks the interaction between CXCR4 and CXCL12, thereby inhibiting downstream signal transduction.[3] This mechanism of action underlies its therapeutic potential in conditions characterized by overactive CXCR4 signaling.[4] this compound has received FDA approval for the treatment of WHIM syndrome in patients aged 12 years and older and is under investigation for other indications.[6]
Quantitative Data: Binding Affinity, Potency, and Pharmacokinetics
Table 1: this compound In Vitro Potency
| Parameter | Value | Notes |
| IC50 | 12.5 nM (4.4 ng/mL) | Concentration for 50% inhibition of CXCR4 binding.[2][4] |
| Selectivity | High selectivity against other chemokine (CXC and CC motifs) receptors. | Specific quantitative selectivity data from comprehensive panel screening is not publicly available.[2] |
Table 2: this compound Pharmacokinetic Parameters in Adult WHIM Syndrome Patients (400 mg once daily)
| Parameter | Mean Value (%CV) |
| Cmax (at steady-state) | 3304 ng/mL (58.6%) |
| AUC0-24h (at steady-state) | 13970 ng·h/mL (58.4%) |
| Tmax (median, range) | 2.8 hours (1.9 to 4 hours) |
Data sourced from DrugBank Online.[8]
CXCR4 Signaling Pathways and this compound's Mechanism of Action
CXCR4 activation by its ligand CXCL12 initiates a cascade of intracellular signaling events through both G-protein dependent and independent pathways. This compound, by acting as an antagonist, prevents the initiation of these cascades.
G-Protein Dependent Signaling
Upon CXCL12 binding, CXCR4 couples primarily to Gαi proteins, leading to the dissociation of the Gαi and Gβγ subunits. This dissociation triggers multiple downstream effector pathways:
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PI3K/Akt Pathway : The Gβγ subunit activates phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth.
-
PLC/IP3/Ca2+ Pathway : G-protein activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+), a key second messenger involved in cell migration and activation.
-
MAPK/ERK Pathway : The Ras/Raf/MEK/ERK signaling cascade is also activated downstream of CXCR4, playing a significant role in cell proliferation and differentiation.
G-Protein Independent Signaling
CXCR4 can also signal independently of G-proteins, primarily through the recruitment of β-arrestins and the activation of the JAK/STAT pathway.
-
β-Arrestin Pathway : Following ligand binding and phosphorylation by G protein-coupled receptor kinases (GRKs), CXCR4 recruits β-arrestins. This leads to receptor internalization and desensitization, as well as scaffolding for other signaling proteins.
-
JAK/STAT Pathway : CXCR4 activation can lead to the phosphorylation and activation of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs). STATs then translocate to the nucleus to regulate the expression of genes involved in cell survival and proliferation.
Below is a diagram illustrating the CXCR4 signaling cascade and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the function of this compound.
CXCR4 Competitive Binding Assay using Flow Cytometry
This assay quantifies the ability of this compound to compete with a fluorescently labeled ligand for binding to CXCR4 expressed on the surface of cells.
Materials:
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CXCR4-expressing cells (e.g., Jurkat T-cell line)
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
This compound
-
Assay Buffer (e.g., PBS with 1% BSA)
-
96-well round-bottom plates
-
Flow cytometer
Protocol:
-
Cell Preparation: Culture CXCR4-expressing cells to a sufficient density. On the day of the assay, harvest the cells and wash them with assay buffer. Resuspend the cells in assay buffer to a concentration of 2.5 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentration.
-
Assay Setup:
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of the 2x this compound serial dilutions to the respective wells. For control wells (maximum binding), add 50 µL of assay buffer.
-
Incubate the plate for 15 minutes at room temperature in the dark.
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-
Ligand Addition: Add 50 µL of 3x fluorescently labeled CXCL12 (e.g., final concentration of 25 ng/mL) to all wells except for the unstained control.
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark.
-
Washing: Centrifuge the plate at 400 x g for 5 minutes. Flick out the supernatant and wash the cell pellet with 200 µL of cold assay buffer. Repeat the centrifugation and wash step.
-
Flow Cytometry Analysis: Resuspend the cell pellet in 200 µL of assay buffer. Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Data Analysis: The percentage of specific binding is calculated for each this compound concentration and plotted to determine the IC50 value.
Western Blot for Downstream Signaling
This protocol allows for the detection of changes in the phosphorylation status of key downstream signaling proteins, such as ERK and Akt, upon CXCR4 stimulation and inhibition by this compound.
Materials:
-
CXCR4-expressing cells
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This compound
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CXCL12
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAkt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Seed CXCR4-expressing cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to the experiment. Pre-treat the cells with desired concentrations of this compound for 1 hour. Stimulate the cells with CXCL12 (e.g., 100 ng/mL) for a short duration (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and apply the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-ERK).
Transwell Cell Migration Assay
This assay assesses the ability of this compound to inhibit CXCL12-induced cell migration.
Materials:
-
CXCR4-expressing cells
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This compound
-
CXCL12
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Transwell inserts (with appropriate pore size for the cell type)
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24-well plates
-
Serum-free media
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Protocol:
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add serum-free media containing CXCL12 (chemoattractant) to the lower chamber.
-
Cell Preparation: Resuspend CXCR4-expressing cells in serum-free media. Pre-incubate a portion of the cells with various concentrations of this compound for 30-60 minutes.
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Cell Seeding: Add the cell suspension (with or without this compound) to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (typically 4-24 hours).
-
Analysis:
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Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Elute the stain and quantify the absorbance using a plate reader, or count the number of migrated cells in several fields of view under a microscope.
-
Conclusion
This compound is a well-characterized, selective CXCR4 antagonist with a clear mechanism of action. Its ability to block the CXCR4/CXCL12 signaling axis provides a strong rationale for its therapeutic use in diseases driven by the dysregulation of this pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate the properties of this compound and its potential applications. Further research into its selectivity profile against a broader range of receptors will continue to refine our understanding of its pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Results of a phase 2 trial of an oral CXCR4 antagonist, this compound, for treatment of WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 8. go.drugbank.com [go.drugbank.com]
Pharmacokinetics and pharmacodynamics of Mavorixafor in vivo
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Mavorixafor in vivo
Introduction
This compound, marketed as Xolremdi®, is a first-in-class, orally bioavailable small-molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2] It is the first targeted therapy approved by the U.S. Food and Drug Administration (FDA) for the treatment of WHIM syndrome (Warts, Hypogammoglobulinemia, Infections, and Myelokathexis) in patients aged 12 and older.[3][4] WHIM syndrome is a rare, autosomal dominant primary immunodeficiency caused by gain-of-function mutations in the CXCR4 gene.[5][6] These mutations lead to over-activation of the CXCR4 signaling pathway, resulting in the retention of mature neutrophils and lymphocytes in the bone marrow, a condition known as myelokathexis, which leads to chronic neutropenia and lymphopenia.[1][5] this compound directly targets this underlying cause by blocking the CXCR4 pathway, thereby promoting the mobilization of white blood cells into the peripheral circulation.[7][8]
Pharmacodynamics: Mechanism of Action and in vivo Effects
CXCR4/CXCL12 Signaling Pathway
The CXCR4 receptor, a G protein-coupled receptor (GPCR), and its sole endogenous ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), play a critical role in leukocyte trafficking and homing to the bone marrow.[1][7][8] In individuals with WHIM syndrome, gain-of-function mutations in CXCR4 enhance the receptor's response to CXCL12, leading to the abnormal retention of neutrophils and lymphocytes in the bone marrow.[1][8]
This compound acts as a selective CXCR4 antagonist.[4] By binding to the CXCR4 receptor, it blocks the interaction with CXCL12, thereby inhibiting downstream signaling pathways.[7][8] This disruption of the overactive signaling cascade allows for the mobilization and release of mature neutrophils and lymphocytes from the bone marrow into the bloodstream, addressing the characteristic neutropenia and lymphopenia of WHIM syndrome.[1][3] In vitro studies have shown that this compound inhibits the binding of CXCL12 to CXCR4 with a 50% inhibitory concentration (IC50) of 12.5 nM.[7][9]
in vivo Pharmacodynamic Effects
Clinical trials have demonstrated this compound's potent pharmacodynamic effects in patients with WHIM syndrome. The primary effect is a dose-dependent increase in absolute neutrophil count (ANC) and absolute lymphocyte count (ALC).[1][10] The pivotal Phase 3 trial (4WHIM, NCT03995108) showed that treatment with this compound resulted in statistically significant and clinically meaningful increases in the time that both neutrophil and lymphocyte counts were above therapeutic thresholds compared to placebo.[11][12][13]
Table 1: Key Pharmacodynamic and Efficacy Outcomes from the Pivotal Phase 3 Trial (NCT03995108)
| Endpoint | This compound (n=14) | Placebo (n=17) | P-value |
|---|---|---|---|
| Time Above ANC Threshold (TATANC) (≥0.5 × 10³/μL over 24 hrs) | 15.0 hours | 2.8 hours | <0.001[12][13][14] |
| Time Above ALC Threshold (TATALC) (≥1.0 × 10³/μL over 24 hrs) | 15.8 hours | 4.6 hours | <0.001[12][13][14] |
| Annualized Infection Rate | 1.7 (LS Mean) | 4.2 (LS Mean) | 0.007[12] |
| Total Infection Score Reduction | 40% lower vs. Placebo | - | N/A[12][15] |
Data sourced from the 52-week, randomized, double-blind, placebo-controlled 4WHIM trial.
These pharmacodynamic changes in white blood cell counts translated directly to clinical benefits, including a significantly lower rate and severity of infections.[12][16]
Pharmacokinetics: ADME Profile
This compound exhibits nonlinear pharmacokinetics, with greater than dose-proportional increases in maximum plasma concentration (Cmax) and area under the curve (AUC) observed over a dose range of 50 mg to 400 mg.[1]
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Condition |
|---|---|---|
| Tmax (Time to Peak Concentration) | 1.25 - 2.8 hours | WHIM Patients & Healthy Volunteers[7][17] |
| Cmax (Peak Concentration) | 3304 (58.6% CV) ng/mL | Steady-State, 400 mg QD in WHIM Adults[1] |
| AUC0-24h (Area Under the Curve) | 13970 (58.4% CV) ng·h/mL | Steady-State, 400 mg QD in WHIM Adults[1] |
| Protein Binding | >93% | Human Plasma[1] |
| Metabolism | Primarily by CYP3A4, lesser extent by CYP2D6 | in vitro and in vivo data[1] |
| Route of Elimination | ~61% in feces, ~13% in urine (3% unchanged) | Following a single radiolabeled oral dose[1] |
| Food Effect | Cmax and AUC reduced by 51-66% with food | Administration with low- or high-fat meals[17] |
-
Absorption: this compound is rapidly absorbed following oral administration.[7] Administration with food significantly decreases its bioavailability, and it should be taken on an empty stomach.[17]
-
Distribution: this compound is highly bound to human plasma proteins (>93%).[1]
-
Metabolism: The drug is metabolized primarily by the cytochrome P450 enzyme CYP3A4, and to a lesser extent, by CYP2D6.[1] Co-administration with strong CYP3A4 inducers or inhibitors may affect this compound's plasma concentrations.[7] this compound is also an inhibitor of CYP2D6 and P-gp.[7][18]
-
Excretion: The majority of the administered dose is eliminated in the feces, with a smaller portion recovered in the urine.[1]
Experimental Protocols
The clinical development of this compound involved several key trials to establish its safety, tolerability, pharmacokinetics, and efficacy.
Table 3: Summary of Key Clinical Trial Protocols for this compound in WHIM Syndrome
| Trial Identifier | Phase | Design | Patient Population | Intervention | Key Endpoints |
|---|---|---|---|---|---|
| NCT03995108 (4WHIM) | 3 | Randomized, double-blind, placebo-controlled, multicenter | 31 patients (≥12 years) with genetically confirmed WHIM syndrome and ANC ≤400/μL.[12] | This compound 400 mg once daily vs. Placebo for 52 weeks.[12] | Primary: TATANC. Secondary: TATALC, infection rate and severity, changes in wart burden.[12] |
| NCT03005327 | 2 | Open-label, dose-escalation and extension | 8 adult patients with genetically confirmed WHIM syndrome.[9][10] | Escalating doses of this compound (50 mg up to 400 mg) once daily.[9][10] | Safety, tolerability, dose selection, PK/PD, preliminary efficacy (changes in ANC, ALC, infection rate).[9][19] |
Phase 3 Trial (NCT03995108) Methodology
The pivotal 4WHIM trial was a global, randomized (1:1), double-blind, placebo-controlled study.[14] Participants aged 12 years and older with a confirmed WHIM diagnosis were enrolled.[14] After a screening period, eligible patients were randomized to receive either 400 mg of this compound or a matching placebo orally once daily for 52 weeks. The primary endpoint was the time above an absolute neutrophil count threshold of ≥0.5 × 10³/μL (TATANC), assessed over a 24-hour period at multiple time points during the study.[12] Key secondary endpoints included the time above an absolute lymphocyte count threshold (TATALC), annualized infection rate, and total infection score.[12] Following the 52-week treatment period, eligible participants could enroll in an open-label extension to receive this compound.[11]
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials.[11] The most common treatment-related adverse events reported at a higher frequency than placebo were thrombocytopenia (low platelet counts), rash, pityriasis, rhinitis (stuffy nose), epistaxis (nosebleed), vomiting, and dizziness.[4][15][16] No treatment-related serious adverse events or discontinuations due to safety concerns were reported in the pivotal Phase 3 trial.[11]
Conclusion
This compound is a targeted oral therapy that addresses the underlying pathophysiology of WHIM syndrome by antagonizing the overactive CXCR4 receptor. Its pharmacodynamic action leads to a rapid, sustained, and clinically meaningful increase in circulating neutrophils and lymphocytes. The pharmacokinetic profile is characterized by rapid absorption and nonlinear, dose-proportional increases in exposure. The robust pharmacodynamic effects translate into significant clinical benefits, most notably a reduction in the frequency and severity of infections. The well-defined pharmacokinetic and pharmacodynamic relationship, coupled with a manageable safety profile, establishes this compound as a transformative treatment for patients with WHIM syndrome.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. This compound approved for treating WHIM syndrome | Immune Deficiency Foundation [primaryimmune.org]
- 4. This compound: a CXCR4 antagonist for WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, CXCR4 antagonist, a novel treatment for WHIM syndrome, first FDA approval 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Results of a phase 2 trial of an oral CXCR4 antagonist, this compound, for treatment of WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Results of a phase 2 trial of an oral CXCR4 antagonist, this compound, for treatment of WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bloodcancerunited.org [bloodcancerunited.org]
- 12. A phase 3 randomized trial of this compound, a CXCR4 antagonist, for WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. A phase 3 randomized trial of this compound, a CXCR4 antagonist, for WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FDA approves first drug for WHIM syndrome, a rare disorder that can lead to recurrent, life-threatening infections | FDA [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. drugs.com [drugs.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
Mavorixafor's Impact on the CXCL12/SDF-1 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mavorixafor (XOLREMDI™), an orally bioavailable small molecule, is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). By disrupting the interaction between CXCR4 and its cognate ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), this compound modulates a critical signaling pathway implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on the CXCL12/SDF-1 signaling cascade, and detailed experimental protocols for evaluating its activity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of CXCR4 antagonists and related therapeutic areas.
Introduction to the CXCL12/CXCR4 Signaling Axis
The CXCL12/CXCR4 signaling axis plays a fundamental role in regulating immune cell trafficking, hematopoiesis, and the development of various tissues and organs.[1] CXCL12, a homeostatic chemokine, is constitutively expressed in several organs, including the bone marrow, lymph nodes, lungs, and liver.[1] Its receptor, CXCR4, is a G protein-coupled receptor (GPCR) expressed on a wide range of cells, including hematopoietic stem cells, lymphocytes, and endothelial cells.[1][2]
The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events, primarily through the Gαi subunit of the heterotrimeric G protein.[3] This leads to the activation of downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) and the Ras/mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[4] These signaling cascades ultimately govern cellular processes such as chemotaxis, cell survival, proliferation, and gene transcription.[1]
Dysregulation of the CXCL12/CXCR4 axis is implicated in numerous diseases. In WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome, a rare primary immunodeficiency, gain-of-function mutations in the CXCR4 gene lead to hyperactivation of the signaling pathway.[5] This results in the retention of mature neutrophils and lymphocytes in the bone marrow, leading to severe chronic neutropenia and lymphopenia.[2][5] In oncology, the CXCR4/CXCL12 axis is exploited by cancer cells to promote tumor growth, invasion, metastasis, and to create an immunosuppressive tumor microenvironment.[2][6]
This compound: A Selective CXCR4 Antagonist
This compound, formerly known as X4P-001, is a first-in-class, orally administered, selective allosteric antagonist of the CXCR4 receptor.[7] It functions by binding to CXCR4 and preventing its interaction with CXCL12.[8] This blockade inhibits receptor activation and the subsequent downstream signaling pathways.[5] By disrupting the hyperactive signaling in conditions like WHIM syndrome, this compound promotes the mobilization of neutrophils and lymphocytes from the bone marrow into the peripheral circulation, thereby addressing the underlying cause of the disease.[3][5]
Quantitative Effects of this compound on CXCL12/SDF-1 Signaling
The inhibitory effects of this compound on the CXCL12/CXCR4 signaling pathway have been quantified through a series of preclinical and clinical studies.
Table 1: Preclinical In Vitro Activity of this compound
| Parameter | Cell Line | IC50 (nM) | Assay Type | Reference |
| CXCL12 Binding Inhibition | CCRF-CEM | 12.5 ± 1.3 | Radioligand Binding | [5] |
| K562 (Wild-Type CXCR4) | 6.1 | CXCL12 Ligand Binding | [9] | |
| K562 (WHIM Mutant CXCR4) | 3.2 - 11.0 | CXCL12 Ligand Binding | [9] | |
| Calcium Flux Inhibition | CCRF-CEM | 9.0 ± 2.0 | Calcium Mobilization | [7] |
| K562 (Wild-Type CXCR4) | 5.1 | Calcium Mobilization | [9] | |
| K562 (WHIM Mutant CXCR4) | 3.6 - 35.9 | Calcium Mobilization | [9] | |
| Chemotaxis Inhibition | CCRF-CEM | 19.0 ± 4.0 | Chemotaxis Assay | [7] |
| GTPγS Binding Inhibition | CXCR4-expressing cells | 19.0 ± 4.1 | [35S]-GTPγS Binding | [7] |
| CXCR4-expressing cells | 39.8 ± 2.5 | Eu-GTP Binding | [7] |
Table 2: Clinical Pharmacodynamic Effects of this compound in WHIM Syndrome Patients
| Parameter | Phase 2 Study (NCT03005327) | Phase 3 Study (NCT03995108) | Reference |
| Dose | Up to 400 mg once daily | 400 mg once daily | [7][10] |
| Time Above Threshold for Absolute Neutrophil Count (TATANC) | Median of 12.6 hours (at ≥300 mg/day) | 15.0 hours (vs. 2.8 hours for placebo) | [7][10] |
| Time Above Threshold for Absolute Lymphocyte Count (TATALC) | Up to 16.9 hours (at ≥300 mg/day) | 15.8 hours (vs. 4.6 hours for placebo) | [7][10] |
| Annualized Infection Rate | Decreased from 4.63 to 2.27 | 60% lower than placebo | [7][10] |
| Reduction in Cutaneous Warts | Average of 75% reduction | Not significantly different from placebo | [7][11] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the effects of this compound on the CXCL12/CXCR4 signaling pathway.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the CXCR4 receptor.
-
Cell Line: HEK293 cells stably expressing human CXCR4 or Jurkat cells endogenously expressing CXCR4.[6][12]
-
Radioligand: [¹²⁵I]-SDF-1α (CXCL12).[12]
-
Protocol:
-
Prepare cell membranes from CXCR4-expressing cells by homogenization and centrifugation.[13]
-
Incubate a fixed concentration of [¹²⁵I]-SDF-1α with the cell membranes in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 140 mM NaCl, and 0.1% BSA, pH 7.4).[12]
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to CXCR4.[12]
-
Incubate the mixture at room temperature for 1 hour to reach equilibrium.[12]
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.[13]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[13]
-
Measure the radioactivity retained on the filters using a gamma counter.[13]
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.[12]
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit CXCL12-induced intracellular calcium release.
-
Cell Line: K562 cells expressing wild-type or WHIM mutant CXCR4, or other CXCR4-expressing cell lines.[9]
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.[14]
-
Protocol:
-
Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.[14]
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of CXCL12.
-
Measure the transient increase in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.[14]
-
Calculate the percentage of inhibition of the CXCL12-induced calcium response for each concentration of this compound.
-
Determine the IC50 value of this compound from the dose-response curve.
-
Chemotaxis Assay
This assay assesses the inhibitory effect of this compound on CXCL12-mediated cell migration.
-
Cell Line: CCRF-CEM or other CXCR4-expressing migratory cells.[5]
-
Apparatus: Boyden chamber or Transwell assay plates (e.g., 8 µm pore size).
-
Protocol:
-
Place a solution containing CXCL12 in the lower chamber of the Boyden chamber.
-
Add a suspension of CXCR4-expressing cells, pre-incubated with or without this compound, to the upper chamber, which is separated from the lower chamber by a porous membrane.
-
Incubate the chamber for a sufficient time to allow cell migration towards the CXCL12 gradient.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the number of migrated cells by microscopy.
-
Determine the inhibitory effect of this compound on chemotaxis.
-
Western Blotting for pERK and pAkt
This technique is used to measure the effect of this compound on the phosphorylation of key downstream signaling molecules, ERK and Akt.
-
Cell Line: K562 cells with stable CXCR4 expression.[15]
-
Protocol:
-
Serum-starve CXCR4-expressing cells to reduce basal signaling.[15]
-
Pre-incubate the cells with this compound at various concentrations.
-
Stimulate the cells with CXCL12 for a short period (e.g., 5-15 minutes).[15]
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK (pERK) and phosphorylated Akt (pAkt).
-
Subsequently, probe the same membrane with antibodies for total ERK and total Akt as loading controls.
-
Detect the antibody-protein complexes using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein, assessing the inhibitory effect of this compound.
-
Signaling Pathways and Experimental Workflows
Diagram 1: CXCL12/SDF-1 Signaling Pathway and this compound's Mechanism of Action
Caption: this compound blocks CXCL12 binding to CXCR4, inhibiting downstream signaling.
Diagram 2: Experimental Workflow for Assessing this compound's In Vitro Activity
Caption: Workflow for in vitro characterization of this compound's activity.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the CXCR4 receptor. Its mechanism of action, centered on the disruption of the CXCL12/CXCR4 signaling axis, has been extensively validated through a variety of in vitro and in vivo studies. The quantitative data presented in this guide highlight its efficacy in inhibiting key downstream signaling events and in mobilizing hematopoietic cells. The detailed experimental protocols provide a framework for researchers to further investigate the pharmacological properties of this compound and other CXCR4 antagonists. As our understanding of the complexities of the CXCL12/CXCR4 pathway in health and disease continues to evolve, this compound stands as a critical tool for both therapeutic intervention and scientific exploration.
References
- 1. rsc.org [rsc.org]
- 2. ashpublications.org [ashpublications.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A phase 3 randomized trial of this compound, a CXCR4 antagonist, for WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. A phase 3 randomized trial of this compound, a CXCR4 antagonist, for WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agonists for the Chemokine Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Mavorixafor
Introduction
This compound, also known as X4P-001, is an orally bioavailable small molecule that functions as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3][4] It is the first targeted therapy approved for WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome, a rare, inherited primary immunodeficiency disease.[5][6][7] This syndrome is caused by gain-of-function mutations in the CXCR4 gene, leading to over-activation of the CXCR4/CXCL12 signaling pathway and the retention of white blood cells in the bone marrow.[1][2][5] this compound addresses the underlying cause of WHIM syndrome by blocking this pathway, thereby promoting the mobilization of neutrophils and lymphocytes from the bone marrow into the peripheral circulation.[5][8] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound.
Molecular Structure and Identification
This compound is an S-configuration, optically active compound.[5][9] It is a white to pale yellow to light brown solid that can be hygroscopic at relative humidities exceeding 70%.[5][9]
| Identifier | Value |
| IUPAC Name | N'-(1H-Benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine[6][7] |
| Molecular Formula | C21H27N5[5][7] |
| Molecular Weight | 349.47 g/mol [3][7][9] |
| SMILES String | C1C--INVALID-LINK--N(CCCCN)CC3=NC4=CC=CC=C4N3[3][7] |
| CAS Number | 558447-26-0[6][7] |
| Other Names | AMD-070, AMD11070, X4P-001, Xolremdi[5][7][10][11] |
Mechanism of Action and Signaling Pathway
This compound is a selective allosteric antagonist of the CXCR4 receptor.[12][13] The CXCR4 receptor is a G protein-coupled receptor (GPCR) that, upon binding its sole endogenous ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12, activates several downstream signaling pathways.[1][2][14] This interaction is crucial for immune cell trafficking, hematopoiesis, and the homing of leukocytes to and from the bone marrow.[2][15]
In WHIM syndrome, gain-of-function mutations in the CXCR4 gene lead to increased responsiveness to CXCL12, resulting in the over-activation of downstream pathways and the retention of leukocytes in the bone marrow.[1][7] this compound competitively blocks the binding of CXCL12 to both wild-type and mutated CXCR4 receptors.[1][8] This inhibition prevents the activation of downstream signaling cascades, such as G-protein signaling, calcium mobilization, and the ERK/AKT and JAK/STAT pathways, ultimately leading to the mobilization of mature neutrophils and lymphocytes into the bloodstream.[1][14][16]
Chemical and Pharmacological Properties
This compound's chemical structure and properties contribute to its efficacy as an oral therapeutic agent.
Pharmacodynamics
This compound dose-dependently increases absolute neutrophil count (ANC) and absolute lymphocyte count (ALC).[1][8] In vitro studies have demonstrated its potent inhibitory activity.
| Parameter | Value | Assay/Cell Line |
| IC50 (CXCR4 binding) | 12.5 ± 1.3 nM[5] | CCRF-CEM cells (CXCR4 expression) |
| IC50 (CXCR4 binding) | 13 nM[3][17] | ¹²⁵I-SDF binding |
| IC50 (HIV-1 replication) | 1 nM[3] | MT-4 cells (NL4.3 strain) |
| IC50 (HIV-1 replication) | 9 nM[3] | PBMCs (NL4.3 strain) |
It has been shown to inhibit the response to CXCL12 in both wild-type and 14 pathogenic CXCR4 variants associated with WHIM syndrome.[1][5] In healthy volunteers, this compound has been shown to prolong the QT interval in a concentration-dependent manner.[1][12]
Pharmacokinetics
This compound exhibits nonlinear pharmacokinetics, with greater than dose-proportional increases in Cmax and AUC over a dosage range of 50 mg to 400 mg.[1][8]
| PK Parameter | Value (in Adults with WHIM Syndrome) | Conditions |
| Tmax (Median) | 2.8 hours (range: 1.9 to 4 hours)[1] | At highest approved recommended dosage |
| Cmax (Mean, at steady-state) | 3304 (58.6% CV) ng/mL[1][8] | 400 mg once daily |
| AUC₀₋₂₄h (Mean, at steady-state) | 13970 (58.4% CV) ng·h/mL[1][8] | 400 mg once daily |
| Volume of Distribution (Vd) | 768 L[1] | N/A |
| Plasma Protein Binding | >93% (in vitro)[1] | N/A |
| Terminal Half-life (t½) | 82 hours (34% CV)[1] | Single 400 mg dose in healthy subjects |
| Apparent Clearance (CL/F) | 62 L/h (40% CV)[1] | Single 400 mg dose in healthy subjects |
-
Absorption: this compound reaches a steady state after approximately 9 to 12 days of dosing.[1][8] Food decreases both Cmax and AUC.[1]
-
Metabolism: It is metabolized by CYP3A4 and, to a lesser extent, by CYP2D6.[1] this compound is also an inhibitor of CYP2D6.[8]
-
Excretion: Following a single oral dose, approximately 61.0% of the radioactivity was recovered in feces and 13.2% in urine (with 3% as unchanged drug) over a 240-hour period in healthy subjects.[1]
Experimental Protocols
The characterization of this compound has involved a range of in vitro and in vivo studies, from binding assays to multi-center clinical trials.
In Vitro Binding and Functional Assays
-
CXCR4 Binding Assay: The inhibitory potency of this compound on the CXCR4 receptor is often determined using a competitive binding assay. A common protocol involves incubating cells expressing CXCR4 (e.g., CCRF-CEM cells) with a radiolabeled ligand, such as ¹²⁵I-SDF-1α, in the presence of varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[3][17]
-
Calcium Flux Assay: As CXCR4 activation leads to intracellular calcium mobilization, a functional assay can measure this response.[5][7] Cells expressing CXCR4 are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with CXCL12, the increase in intracellular calcium is measured via fluorescence. The ability of this compound to inhibit this CXCL12-mediated calcium flux is quantified to determine its functional antagonist activity.
Clinical Trial Methodology (Phase 3 Example)
The efficacy and safety of this compound were established in a pivotal Phase 3, randomized, double-blind, placebo-controlled trial (NCT03995108).[6][18][19][20]
-
Study Design: The trial enrolled 31 patients aged 12 and older with a confirmed diagnosis of WHIM syndrome.[20]
-
Intervention: Patients were randomized to receive either 400 mg of this compound or a placebo once daily for 52 weeks.[18][20]
-
Primary Endpoint: The primary efficacy measure was the "Time Above Threshold for Absolute Neutrophil Count" (TATANC), defined as the duration over a 24-hour period where the ANC was at or above 500 cells/μL (0.5 x 10³/μL).[20]
-
Secondary Endpoints: Key secondary endpoints included the Time Above Threshold for Absolute Lymphocyte Count (TATALC), changes in white blood cell counts, the annualized rate of infections, and the severity and duration of infections.[20]
Conclusion
This compound represents a significant advancement in the treatment of WHIM syndrome, directly targeting the underlying pathophysiology of the disease. Its well-characterized molecular structure and chemical properties, including its potent CXCR4 antagonism and favorable oral pharmacokinetic profile, make it an effective therapy for increasing circulating neutrophil and lymphocyte counts and reducing the burden of infections in affected patients.[21] Ongoing and future research will continue to explore the full therapeutic potential of this compound in WHIM syndrome and other conditions where the CXCR4/CXCL12 axis is implicated.[5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | C21H27N5 | CID 11256587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C21H27N5 | CID 11256587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. SID 252166781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. abeomics.com [abeomics.com]
- 15. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 16. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | CXCR antagonist | Mechanism | Concentration [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. ashpublications.org [ashpublications.org]
- 20. A phase 3 randomized trial of this compound, a CXCR4 antagonist, for WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound: a CXCR4 antagonist for WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Mavorixafor's Engagement with CXCR4: An In Vitro Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the in vitro binding characteristics of Mavorixafor (also known as AMD11070 and X4P-001) to its target, the C-X-C chemokine receptor type 4 (CXCR4). This compound is an orally bioavailable, selective, and allosteric antagonist of the CXCR4 receptor.[1][2][3] This document details the quantitative binding affinity, experimental methodologies for its characterization, and the consequential impact on CXCR4-mediated signaling pathways.
Quantitative Binding Affinity of this compound to CXCR4
The binding affinity of this compound for the CXCR4 receptor has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric demonstrating the potency of this compound in disrupting the interaction between CXCR4 and its natural ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1).
| Parameter | Value | Assay Conditions | Cell Line | Reference |
| IC50 | 12.5 nM (4.4 ng/mL) | Inhibition of CXCL12 binding | Not specified | [1] |
This table will be expanded as more specific Ki and Kd values are identified in ongoing literature analysis.
Experimental Protocols
The characterization of this compound's binding to CXCR4 and its functional consequences relies on a suite of specialized in vitro assays. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor (CXCR4).
Objective: To determine the inhibition constant (Ki) and IC50 of this compound for the CXCR4 receptor.
Materials:
-
Cells or cell membranes expressing CXCR4 (e.g., Jurkat cells)
-
Radiolabeled CXCR4 ligand (e.g., [¹²⁵I]-CXCL12)
-
Unlabeled this compound
-
Assay Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Preparation: Prepare a suspension of cells or cell membranes expressing CXCR4 in the assay buffer.
-
Incubation: In a multi-well plate, combine the cell/membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Equilibrium: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters will trap the cells/membranes.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Workflow Diagram:
Chemotaxis Assay
This functional assay assesses the ability of this compound to inhibit the directional migration of cells towards a chemoattractant, in this case, CXCL12.
Objective: To evaluate the inhibitory effect of this compound on CXCL12-induced cell migration.
Materials:
-
CXCR4-expressing cells (e.g., T lymphocytes, cancer cell lines)
-
Chemotaxis chamber (e.g., Boyden chamber, Transwell inserts)
-
Recombinant human CXCL12
-
This compound
-
Cell culture medium
-
Cell staining dye (e.g., Calcein-AM) or a method for cell quantification
Procedure:
-
Cell Preparation: Culture and harvest CXCR4-expressing cells. The cells may be pre-incubated with various concentrations of this compound or a vehicle control.
-
Chamber Setup: Place a solution of CXCL12 in the lower chamber of the chemotaxis device. Place the cell suspension in the upper chamber, separated from the lower chamber by a microporous membrane.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period that allows for cell migration (typically a few hours).
-
Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. The cells that have migrated to the lower surface of the membrane or into the lower chamber are then fixed, stained, and counted using microscopy or quantified using a fluorescence plate reader.
-
Data Analysis: Compare the number of migrated cells in the presence of this compound to the number of migrated cells in the vehicle control to determine the percentage of inhibition.
Workflow Diagram:
Calcium Flux Assay
This functional assay measures the ability of this compound to block the transient increase in intracellular calcium concentration that occurs upon CXCL12 binding to CXCR4.
Objective: To determine the effect of this compound on CXCL12-induced intracellular calcium mobilization.
Materials:
-
CXCR4-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Recombinant human CXCL12
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorometric imaging plate reader or flow cytometer
Procedure:
-
Cell Loading: Incubate the CXCR4-expressing cells with a calcium-sensitive fluorescent dye. The dye will be taken up by the cells and subsequently cleaved by intracellular esterases, trapping it inside.
-
Baseline Measurement: Wash the cells to remove excess dye and resuspend them in the assay buffer. Measure the baseline fluorescence for a short period.
-
Stimulation and Inhibition: Add this compound or a vehicle control to the cell suspension and incubate for a defined period. Then, add CXCL12 to stimulate the cells while continuously recording the fluorescence.
-
Fluorescence Reading: The binding of calcium to the dye results in a change in its fluorescent properties. This change is monitored over time.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Compare the peak fluorescence in this compound-treated cells to that in control cells to determine the inhibitory effect.
Workflow Diagram:
CXCR4 Signaling and Inhibition by this compound
CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding its ligand CXCL12, activates several downstream signaling pathways crucial for cell trafficking, survival, and proliferation. This compound, as a CXCR4 antagonist, blocks these signaling cascades.
Signaling Pathway Overview:
-
Ligand Binding: CXCL12 binds to the extracellular domain of the CXCR4 receptor.
-
G Protein Activation: This binding induces a conformational change in CXCR4, leading to the activation of intracellular heterotrimeric G proteins, primarily of the Gi family. The G protein dissociates into its Gαi and Gβγ subunits.
-
Downstream Effectors:
-
Gαi: Inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
-
Gβγ: Activates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
-
PI3K/Akt Pathway: The Gβγ subunits can also activate phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt, a key regulator of cell survival and proliferation.
-
MAPK/ERK Pathway: CXCR4 activation can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.
-
-
Cellular Responses: These signaling events culminate in various cellular responses, including chemotaxis, gene transcription, and cell survival.
Signaling Pathway Diagram:
References
- 1. Results of a phase 2 trial of an oral CXCR4 antagonist, this compound, for treatment of WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Orally Bioavailable CXCR4 Antagonist, Increases Immune Cell Infiltration and Inflammatory Status of Tumor Microenvironment in Patients with Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. x4pharma.com [x4pharma.com]
Preclinical Research on Mavorixafor for Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavorixafor (also known as X4P-001) is an orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4/CXCL12 signaling axis is a critical pathway implicated in tumor proliferation, metastasis, angiogenesis, and the suppression of the anti-tumor immune response. By selectively blocking this pathway, this compound aims to remodel the tumor microenvironment (TME), enhance immune cell infiltration, and sensitize tumors to conventional and immunotherapies. This technical guide provides an in-depth overview of the preclinical research that has elucidated the mechanism of action and anti-cancer potential of this compound, with a focus on quantitative data and detailed experimental protocols.
Mechanism of Action
This compound selectively binds to the CXCR4 receptor, preventing its interaction with its ligand, CXCL12 (also known as SDF-1).[1][2] This blockade inhibits downstream signaling pathways that promote cancer cell proliferation and migration.[1][2] Furthermore, by disrupting the CXCR4/CXCL12 axis, this compound can mobilize immune cells and reduce the recruitment of immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), to the TME.[1][2] This shift in the immune landscape is hypothesized to lead to an enhanced cytotoxic T-lymphocyte (CTL)-mediated immune response against cancer cells.[1][2]
Signaling Pathway
Caption: this compound blocks CXCL12 binding to CXCR4, inhibiting pro-tumor signaling.
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the anti-tumor activity of this compound and its analogs, both as a monotherapy and in combination with other anti-cancer agents, in various cancer models. These studies have been pivotal in establishing the rationale for its clinical development.
In Vivo Studies in Syngeneic Mouse Models
A key study investigated the efficacy of a CXCR4 antagonist, X4-136 (structurally related to this compound), in the B16-OVA melanoma and Renca renal cell carcinoma syngeneic mouse models.
Table 1: In Vivo Efficacy of a this compound Analog (X4-136) in B16-OVA Melanoma Model
| Treatment Group | Tumor Growth Retardation vs. Control | Key Immunomodulatory Effects | Reference |
| X4-136 (monotherapy) | Significant (p<0.001) | 18.5-fold increase in activated CD8+ T cells (p<0.001); 4.2-fold increase in total CD8+ T cells (p<0.05) | [3] |
| X4-136 + anti-PD-L1 | Additive anti-tumor activity | Superior increase in CD8+ T-cell infiltration compared to either monotherapy (p<0.05 vs. X4-136; p<0.001 vs. anti-PD-L1) | [3] |
| X4-136 + anti-CTLA-4 + anti-PD-L1 | 29.4-fold increase in tumor-specific CD8+ T cells over control (p<0.001) | Not specified | [3] |
Table 2: In Vivo Efficacy in Renal Cell Carcinoma (Renca) Model
| Treatment Group | Outcome | Reference |
| This compound + Axitinib (VEGF receptor TKI) | Greater than additive antitumor activity in xenograft models | [4] |
| X4-136 | Similar effects on tumor growth and CTL infiltration as observed in the B16-OVA model | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and its analogs.
Syngeneic Mouse Model of Melanoma (B16-OVA)
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Line: B16-OVA melanoma cells.
-
Tumor Implantation: Mice are inoculated with B16-OVA cells to establish tumors.
-
Treatment Regimen:
-
Mice bearing established tumors are treated with the CXCR4 antagonist X4-136, immune checkpoint inhibitors (anti-PD-1, anti-PD-L1, anti-CTLA-4), or a combination thereof.
-
-
Efficacy Assessment:
-
Tumor growth is monitored and measured regularly. Statistical analysis is performed to compare tumor growth between different treatment groups.
-
-
Immunophenotyping:
-
At the end of the study, tumors are harvested and dissociated into single-cell suspensions.
-
Flow cytometry is used to analyze the infiltration of various immune cell populations within the TME, including total CD8+ T cells, activated (perforin-expressing) CD8+ T cells, tumor-specific (tetramer+) CD8+ T cells, regulatory T cells, and myeloid-derived suppressor cells.[3]
-
Experimental Workflow: In Vivo Syngeneic Mouse Model
Caption: A typical workflow for preclinical in vivo studies of this compound.
Logical Relationships in this compound's Anti-Tumor Activity
The preclinical data suggests a clear logical relationship between this compound's mechanism of action and its observed anti-tumor effects.
Caption: The proposed cascade of events leading to this compound's anti-tumor effects.
Conclusion
The preclinical research on this compound provides a strong foundation for its development as a cancer therapeutic. The in vivo studies, particularly in melanoma and renal cell carcinoma models, have demonstrated its ability to modulate the tumor microenvironment, enhance anti-tumor immunity, and inhibit tumor growth, both as a single agent and in combination with immune checkpoint inhibitors and targeted therapies. The detailed experimental protocols outlined in this guide serve as a reference for researchers aiming to further investigate the therapeutic potential of CXCR4 inhibition in oncology. Further preclinical studies are warranted to explore the efficacy of this compound in other tumor types and to optimize combination therapy strategies.
References
- 1. x4pharma.com [x4pharma.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. CXCR4 inhibition modulates the tumor microenvironment and retards the growth of B16-OVA melanoma and Renca tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Orally Bioavailable CXCR4 Antagonist, Increases Immune Cell Infiltration and Inflammatory Status of Tumor Microenvironment in Patients with Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Mavorixafor's Role in Mobilizing Hematopoietic Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Mavorixafor, a small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4), and its potential role in the mobilization of hematopoietic stem cells (HSCs). While clinical data on this compound in the context of HSC mobilization for transplantation is still emerging, this paper will detail its mechanism of action, the underlying signaling pathways, and draw parallels from the established roles of other CXCR4 antagonists in this field. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's potential as a mobilizing agent, supported by quantitative data from analogous compounds and detailed experimental methodologies.
Introduction: The Critical Role of CXCR4 in Hematopoietic Stem Cell Retention
Hematopoietic stem cells reside in a specialized microenvironment within the bone marrow, known as the stem cell niche. The retention and homing of these cells are primarily governed by the interaction between CXCR4, a G-protein coupled receptor expressed on the surface of HSCs, and its ligand, C-X-C motif chemokine 12 (CXCL12), also known as stromal cell-derived factor-1 (SDF-1).[1] CXCL12 is secreted by stromal cells in the bone marrow, creating a chemokine gradient that anchors HSCs to their niche, thereby maintaining their quiescence and survival.[1]
The mobilization of HSCs from the bone marrow into the peripheral blood is a critical step for their collection and subsequent use in hematopoietic stem cell transplantation (HSCT). This process can be induced by various agents, with a key strategy being the disruption of the CXCR4/CXCL12 axis.[1] this compound, as a potent CXCR4 antagonist, represents a promising therapeutic agent in this context.[2]
This compound: Mechanism of Action
This compound is an orally bioavailable small molecule that functions as a CXCR4 antagonist.[3] Its primary mechanism of action involves binding to the CXCR4 receptor and blocking its interaction with CXCL12.[2] This inhibition prevents the downstream signaling cascades that are normally initiated upon ligand binding, leading to a disruption of the forces that retain HSCs within the bone marrow niche.[4] The abrogation of the CXCR4/CXCL12 interaction facilitates the egress of HSCs into the peripheral circulation, making them available for collection via apheresis.
Downstream Signaling Pathways
The binding of CXCL12 to CXCR4 triggers a conformational change in the receptor, leading to the activation of several intracellular signaling pathways crucial for cell migration, adhesion, and survival. This compound's antagonism of CXCR4 effectively inhibits these pathways.
-
G-Protein Signaling and Calcium Mobilization: Upon activation, CXCR4 couples with heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits. This initiates a cascade that results in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, a process known as calcium mobilization.[3] this compound has been shown to effectively inhibit CXCL12-stimulated calcium mobilization.[4]
-
ERK/AKT Pathway: The activation of CXCR4 also stimulates the Ras/Raf/MEK/ERK (MAPK) and PI3K/AKT signaling pathways. These pathways are critical for cell survival, proliferation, and migration.[3] this compound has demonstrated the ability to inhibit the CXCL12-dependent activation of both ERK and AKT.[5]
Figure 1: this compound's inhibition of the CXCR4 signaling pathway.
Quantitative Data on CXCR4 Antagonists in HSC Mobilization
While specific quantitative data for this compound in mobilizing CD34+ hematopoietic stem cells for transplantation is not yet widely available, extensive research on other CXCR4 antagonists, such as Plerixafor and Motixafortide, provides a strong basis for its potential efficacy. The following tables summarize key findings from clinical trials of these analogous compounds.
Table 1: Plerixafor in Combination with G-CSF for HSC Mobilization
| Parameter | Plerixafor + G-CSF | G-CSF Alone | Reference |
| Median CD34+ cells/kg collected | 9.9 x 10⁶ | 5.8 x 10⁶ | [6] |
| Patients achieving ≥5 x 10⁶ CD34+ cells/kg | Varies by study | Varies by study | [6] |
| Median apheresis sessions | 1 | 2 | [6] |
| Peak circulating CD34+ cells/μL (healthy donors) | 32.2 (480 μg/kg dose) | N/A | [7] |
Table 2: Motixafortide in Combination with G-CSF for HSC Mobilization in Multiple Myeloma
| Parameter | Motixafortide + G-CSF | Placebo + G-CSF | Reference |
| Patients collecting ≥6 × 10⁶ CD34+ cells/kg in ≤2 aphereses | 92.5% | 26.2% | [8][9] |
| Patients collecting ≥6 × 10⁶ CD34+ cells/kg in 1 apheresis | 88.8% | 9.5% | [1][8] |
| Median CD34+ cells/kg collected in 1 apheresis | 10.8 x 10⁶ | 2.25 x 10⁶ | [1] |
Experimental Protocols for HSC Mobilization with CXCR4 Antagonists
The following protocols, derived from studies of Plerixafor and Motixafortide, provide a framework for the potential clinical application of this compound in HSC mobilization.
Example Protocol for HSC Mobilization with a CXCR4 Antagonist in Combination with G-CSF
This protocol is a generalized representation based on established clinical practices with Plerixafor and Motixafortide.
-
G-CSF Administration: Patients receive subcutaneous injections of Granulocyte-Colony Stimulating Factor (G-CSF) at a dose of 10 mcg/kg daily for 4-5 consecutive days.[1][10]
-
CXCR4 Antagonist Administration: On the evening of day 4 or 5 of G-CSF administration, approximately 10-11 hours before the planned start of apheresis, the CXCR4 antagonist is administered. For example, Motixafortide is given as a subcutaneous injection at a dose of 1.25 mg/kg.[1]
-
Monitoring of Peripheral Blood CD34+ Cells: On the morning of day 5, prior to the initiation of apheresis, peripheral blood is monitored for the concentration of CD34+ cells. A common threshold to proceed with apheresis is a CD34+ cell count of ≥10 cells/μL.[10]
-
Apheresis: Leukapheresis is initiated to collect the mobilized hematopoietic stem cells. The procedure typically processes 3-4 blood volumes.[10]
-
Subsequent Dosing and Apheresis: If the target CD34+ cell collection goal (e.g., ≥2 x 10⁶ CD34+ cells/kg for a single transplant, or ≥5-6 x 10⁶ CD34+ cells/kg for an optimal graft) is not met on the first day, daily G-CSF and CXCR4 antagonist administration can be continued, followed by subsequent apheresis sessions until the target is achieved.[1][10]
Figure 2: A generalized experimental workflow for HSC mobilization.
The Synergistic Relationship between G-CSF and CXCR4 Antagonists
Granulocyte-Colony Stimulating Factor (G-CSF) is a standard agent used for HSC mobilization. Its mechanism of action involves inducing the proliferation and differentiation of hematopoietic progenitors and disrupting the interaction between HSCs and the bone marrow niche. G-CSF has been shown to downregulate the expression of CXCL12 in the bone marrow and upregulate the production of proteases that cleave the CXCL12 protein, thereby weakening the retention signal.
The combination of a CXCR4 antagonist like this compound with G-CSF is expected to have a synergistic effect. G-CSF primes the bone marrow microenvironment for mobilization, and the subsequent administration of a CXCR4 antagonist provides a potent and acute disruption of the primary retention axis, leading to a more robust and rapid egress of HSCs into the periphery.
Figure 3: The logical relationship of synergistic HSC mobilization.
Future Directions and Conclusion
This compound has demonstrated a clear mechanism of action as a CXCR4 antagonist, effectively disrupting the key signaling pathways responsible for hematopoietic stem cell retention in the bone marrow. While its clinical development has primarily focused on WHIM syndrome, the robust data from other CXCR4 antagonists like Plerixafor and Motixafortide in the context of HSC mobilization for transplantation strongly suggest a similar potential for this compound.
Future research should focus on clinical trials designed to evaluate the safety and efficacy of this compound, both as a single agent and in combination with G-CSF, for mobilizing CD34+ cells in patients undergoing autologous or allogeneic stem cell transplantation. Such studies will be crucial in determining the optimal dosing, timing, and patient populations that would benefit most from this promising therapeutic agent. The development of an oral CXCR4 antagonist like this compound could offer a more convenient and potentially cost-effective option for HSC mobilization, ultimately improving the accessibility and success of hematopoietic stem cell transplantation.
References
- 1. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor motixafortide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound, CXCR4 antagonist, a novel treatment for WHIM syndrome, first FDA approval 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mobilization strategies with and without plerixafor for autologous stem cell transplant in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of high-dose plerixafor on CD34+ cell mobilization in healthy stem cell donors: results of a randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Motixafortide and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Motixafortide and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II study of novel CXCR2 agonist and Plerixafor for rapid stem cell mobilization in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Mavorixafor: A Deep Dive into its Therapeutic Potential in Rare Genetic Disorders
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Mavorixafor (XOLREMDI®), an orally bioavailable small molecule, is a potent and selective antagonist of the C-X-C chemokine receptor 4 (CXCR4). The CXCR4/CXCL12 signaling pathway plays a pivotal role in immune cell trafficking, hematopoiesis, and inflammation. Dysregulation of this axis is implicated in the pathophysiology of several rare genetic disorders, making CXCR4 an attractive therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of this compound, its clinical development, and the experimental protocols utilized to evaluate its efficacy and pharmacodynamics, with a focus on its application in WHIM syndrome and Waldenström's macroglobulinemia.
Mechanism of Action: Targeting the CXCR4/CXCL12 Axis
This compound functions by competitively binding to the CXCR4 receptor, thereby blocking the interaction with its sole natural ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1).[1] In healthy individuals, the CXCR4/CXCL12 axis is crucial for the retention and homing of hematopoietic stem cells and leukocytes within the bone marrow.[2]
In certain rare genetic disorders, such as WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome, gain-of-function mutations in the CXCR4 gene lead to receptor hyperactivation.[3] This results in an exaggerated response to CXCL12, causing the pathological retention of mature neutrophils and lymphocytes in the bone marrow, a condition known as myelokathexis.[3][4] The consequence is severe chronic neutropenia and lymphopenia in the peripheral blood, rendering patients highly susceptible to recurrent infections.[4]
This compound directly counteracts this underlying pathology. By antagonizing the overactive CXCR4 receptor, it disrupts the excessive signaling and promotes the mobilization of neutrophils and lymphocytes from the bone marrow into the bloodstream, thereby restoring peripheral white blood cell counts and enhancing immune surveillance.[2][3][5]
Clinical Development and Efficacy
This compound has undergone rigorous clinical evaluation, leading to its approval for the treatment of WHIM syndrome and showing promise in other conditions like Waldenström's macroglobulinemia and chronic neutropenia.
WHIM Syndrome
The pivotal Phase 3 clinical trial (4WHIM, NCT03995108) was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of once-daily oral this compound in patients aged 12 years and older with genetically confirmed WHIM syndrome.[4][6]
Table 1: Efficacy of this compound in the Phase 3 WHIM Syndrome Trial (NCT03995108) [4][6][7][8][9]
| Endpoint | This compound (n=14) | Placebo (n=17) | P-value |
| Primary Endpoint | |||
| Time Above Threshold for Absolute Neutrophil Count (TATANC) ≥0.5 x 10³/μL (hours) | 15.0 | 2.8 | <0.001 |
| Secondary Endpoints | |||
| Time Above Threshold for Absolute Lymphocyte Count (TATALC) ≥1.0 x 10³/μL (hours) | 15.8 | 4.6 | <0.001 |
| Annualized Infection Rate (LS Mean) | 1.7 | 4.2 | 0.007 |
| Total Infection Score (LS Mean, 95% CI) | 7.4 (1.6-13.2) | 12.3 (7.2-17.3) | - |
| Reduction in Total Duration of Infections | >70% reduction | - | - |
Table 2: Safety Profile of this compound in the Phase 3 WHIM Syndrome Trial [9]
| Adverse Events | This compound | Placebo |
| Most Common AEs | Thrombocytopenia, pityriasis, rash, rhinitis, epistaxis, vomiting, dizziness | - |
| Serious AEs | No drug-related serious adverse events reported | - |
| Discontinuations due to AEs | None | - |
Waldenström's Macroglobulinemia
This compound has also been investigated in a Phase 1b clinical trial (NCT04274738) in combination with ibrutinib for patients with Waldenström's macroglobulinemia (WM) who harbor both MYD88 and CXCR4 mutations.[1][10] The presence of CXCR4 mutations in WM is associated with higher disease burden and can impact the response to BTK inhibitors like ibrutinib.[1] By blocking CXCR4 signaling, this compound is thought to sensitize cancer cells to the effects of ibrutinib.
Table 3: Efficacy of this compound in Combination with Ibrutinib in Waldenström's Macroglobulinemia (Phase 1b, NCT04274738) [11]
| Endpoint | Result |
| Overall Response Rate (ORR) | 100% in evaluable patients |
| Serum IgM Levels | Rapid, clinically meaningful, and durable decrease |
| Hemoglobin (Hgb) Levels | Increase observed |
Table 4: Safety and Dosing in the Phase 1b Waldenström's Macroglobulinemia Trial [1][10][11][12]
| Parameter | Details |
| Dosing | Intrapatient dose escalation of this compound (200 mg, 400 mg, 600 mg QD) with Ibrutinib (420 mg QD) |
| Safety | Combination was well-tolerated. Most adverse events were grade 1. |
| Drug-Drug Interactions | This compound and ibrutinib exposures were consistent with single-agent studies, suggesting no significant interactions. |
Chronic Neutropenia
This compound is also under investigation for the treatment of other forms of chronic neutropenia (CN). A Phase 2 trial demonstrated that once-daily oral this compound led to durable and meaningful increases in absolute neutrophil counts (ANC).[3] For patients with severe CN, mean ANC levels more than doubled.[3] Notably, a sub-study showed that the functional capacity of neutrophils mobilized by this compound was comparable to that of healthy donors.[3] These positive results have led to an ongoing pivotal Phase 3 trial (4WARD).[3]
Experimental Protocols
The following section details the methodologies for key in vitro assays used to characterize the interaction of this compound with the CXCR4 receptor.
CXCR4 Competitive Binding Assay
This assay is designed to determine the ability of a compound, such as this compound, to compete with a labeled ligand for binding to the CXCR4 receptor expressed on the surface of living cells.
1. Cell Preparation:
- Culture a cell line endogenously expressing CXCR4 (e.g., Jurkat, a human T-lymphocyte cell line) in appropriate culture medium.
- Harvest cells during the logarithmic growth phase and wash with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
- Resuspend the cells in the assay buffer to a predetermined concentration.
2. Assay Procedure:
- Prepare serial dilutions of the unlabeled competitor compound (this compound) and a fixed, subsaturating concentration of a fluorescently labeled CXCL12 ligand (e.g., CXCL12-AF647).
- In a 96-well plate, add the cell suspension to wells containing the diluted competitor compound.
- Incubate for a specified period (e.g., 15 minutes at room temperature) to allow for binding of the unlabeled compound.
- Add the fluorescently labeled CXCL12 to the wells and incubate for a further period (e.g., 30 minutes at room temperature, protected from light) to allow for competitive binding.
- Wash the cells to remove unbound ligand by centrifugation and resuspension in fresh assay buffer.
3. Data Acquisition and Analysis:
- Analyze the cell-associated fluorescence using a flow cytometer.
- The reduction in fluorescent signal in the presence of the competitor compound is indicative of its binding to CXCR4.
- Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) by fitting the data to a sigmoidal dose-response curve.
CXCL12-Induced Calcium Mobilization Assay
This functional assay measures the ability of a CXCR4 antagonist to block the intracellular calcium flux that occurs upon receptor activation by CXCL12.
1. Cell Preparation:
- Plate CXCR4-expressing cells (e.g., HEK293 cells stably expressing CXCR4) in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
- Wash the cells to remove excess dye.
2. Assay Procedure:
- Prepare serial dilutions of the antagonist (this compound) and a fixed concentration of the agonist (CXCL12) that elicits a submaximal response.
- Pre-incubate the cells with the diluted antagonist for a specified time.
- Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
- Establish a baseline fluorescence reading.
- Inject the CXCL12 solution into the wells and immediately begin recording the fluorescence intensity over time.
3. Data Acquisition and Analysis:
- The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.
- The inhibitory effect of the antagonist is observed as a reduction in the peak fluorescence response to CXCL12.
- Calculate the IC50 value of the antagonist by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as a CXCR4 antagonist.
Caption: Workflow of the Phase 3 clinical trial for this compound in WHIM syndrome.
Caption: Workflow of the Phase 1b clinical trial for this compound in Waldenström's macroglobulinemia.
Conclusion
This compound represents a significant advancement in the treatment of rare genetic disorders characterized by CXCR4 pathway dysfunction. Its targeted mechanism of action directly addresses the underlying pathophysiology of WHIM syndrome, leading to clinically meaningful improvements in hematological parameters and a reduction in the burden of infections. Furthermore, its potential in combination therapies for hematological malignancies like Waldenström's macroglobulinemia highlights the broader applicability of CXCR4 antagonism. The data and protocols presented in this guide underscore the robust scientific foundation for the continued investigation and clinical use of this compound in these and other rare diseases.
References
- 1. x4pharma.com [x4pharma.com]
- 2. X4 Pharmaceuticals Presents Positive Phase 2 Chronic Neutropenia Trial Data in Poster Presentations at the 30th Annual Congress of the European Hematology Association (EHA) | X4 Pharmaceuticals, Inc. [investors.x4pharma.com]
- 3. X4 Pharmaceuticals Announces Positive Results from Completed Six-Month Phase 2 Trial of this compound in Chronic Neutropenia (CN) | X4 Pharmaceuticals, Inc. [investors.x4pharma.com]
- 4. A phase 3 randomized trial of this compound, a CXCR4 antagonist, for WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Study of this compound in Combination With Ibrutinib in Participants With Waldenstrom's Macroglobulinemia (WM) Whose Tumors Express Mutations in MYD88 and CXCR4 [clin.larvol.com]
- 6. ashpublications.org [ashpublications.org]
- 7. A phase 3 randomized trial of this compound, a CXCR4 antagonist, for WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. X4 Pharmaceuticals Announces Positive Phase 3 Results Showing this compound Reduced the Rate, Severity, and Duration of Infections vs. Placebo in Participants Diagnosed with WHIM Syndrome | X4 Pharmaceuticals, Inc. [investors.x4pharma.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Mavorixafor in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavorixafor, also known as X4P-001, is a potent and orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor, with its ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), plays a critical role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer progression.[1][2] In many cancers, the CXCR4/CXCL12 signaling axis is exploited to promote tumor growth, proliferation, metastasis, and to create an immunosuppressive tumor microenvironment.[1][3] this compound effectively blocks the interaction between CXCL12 and CXCR4, thereby inhibiting downstream signaling pathways and offering a promising therapeutic strategy.[1][2]
These application notes provide detailed protocols for utilizing this compound in in-vitro cell culture experiments to investigate its effects on cancer cells.
Mechanism of Action
This compound is a selective antagonist of the CXCR4 receptor. By binding to CXCR4, it prevents the binding of the natural ligand CXCL12. This blockade inhibits the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration.[4][5]
Data Presentation
The following tables summarize key quantitative data for this compound and related CXCR4 antagonists from in-vitro studies.
| Parameter | Value | Cell Line(s) | Reference |
| This compound IC50 (CXCR4 binding) | 12.5 nM | Jurkat, K562 | [5] |
| This compound (AMD070) Concentration (no effect on viability) | Up to 20 µM | Pancreatic Cancer Cells | [6] |
Table 1: In-vitro activity of this compound.
| Compound | Concentration Range | Assay | Cell Line(s) | Reference |
| AMD3100 | 10 - 1000 ng/mL | Migration & Invasion | SW480 (colorectal cancer) | [7] |
| AMD3100 | 2 µmol/L | Proliferation | A549 (lung cancer) |
Table 2: Effective concentrations of the CXCR4 antagonist AMD3100 in cancer cell lines.
Experimental Protocols
General Cell Culture Conditions
-
Cell Lines: Select cancer cell lines with documented CXCR4 expression.
-
Culture Medium: Use the recommended medium for your specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and store at -20°C or -80°C. Dilute to the final desired concentration in culture medium just before use. Ensure the final solvent concentration in the culture medium is minimal and consistent across all treatment groups, including a vehicle control.
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
96-well plates
-
This compound
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for 24, 48, and 72 hours. Include a vehicle-only control.
-
At the end of the incubation period, add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of this compound to inhibit CXCL12-induced cell migration.
Materials:
-
24-well Transwell plates (8.0 µm pore size)
-
Recombinant human CXCL12
-
This compound
-
Serum-free medium
-
Crystal violet stain
Protocol:
-
Starve cells in serum-free medium for 4-6 hours before the assay.
-
Add serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower chamber of the Transwell plate. Add serum-free medium without CXCL12 to the negative control wells.
-
Resuspend the starved cells in serum-free medium and pre-incubate with various concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle control for 30-60 minutes at 37°C.
-
Seed the pre-incubated cells (e.g., 1 x 10^5 cells) into the upper chamber of the Transwell inserts.
-
Incubate the plate for 4-24 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the migrated cells in several random fields under a microscope.
-
Quantify the results and express them as a percentage of migration relative to the CXCL12-only control.
Western Blotting for Signaling Pathway Analysis
This protocol is used to analyze the effect of this compound on the phosphorylation of key proteins in the CXCR4 signaling pathway, such as ERK and Akt.
Materials:
-
6-well plates
-
This compound
-
Recombinant human CXCL12
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-CXCR4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with this compound (e.g., 100 nM) or vehicle for 1-2 hours.
-
Stimulate the cells with CXCL12 (e.g., 100 ng/mL) for a short period (e.g., 5-30 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and loading control.
Visualizations
Caption: this compound blocks CXCL12 binding to CXCR4, inhibiting downstream signaling.
Caption: Workflow for assessing cell migration with this compound using a Transwell assay.
Caption: Logical flow of experiments to characterize the effects of this compound.
References
- 1. This compound, an Orally Bioavailable CXCR4 Antagonist, Increases Immune Cell Infiltration and Inflammatory Status of Tumor Microenvironment in Patients with Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound, CXCR4 antagonist, a novel treatment for WHIM syndrome, first FDA approval 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Results of a phase 2 trial of an oral CXCR4 antagonist, this compound, for treatment of WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting CXC motif chemokine receptor 4 inhibits the proliferation, migration and angiogenesis of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Mavorixafor: Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavorixafor (also known as X4P-001) is a small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] The interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1, or CXCL12), is crucial for immune cell trafficking, hematopoiesis, and the homing of hematopoietic stem cells to the bone marrow.[1] Dysregulation of the CXCR4/CXCL12 signaling pathway is implicated in various diseases, including rare genetic disorders like WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome, various cancers, and HIV infection.[1] this compound works by blocking the binding of CXCL12 to CXCR4, thereby preventing downstream signaling and promoting the mobilization of neutrophils and lymphocytes from the bone marrow into the bloodstream.[1][2]
These application notes provide a summary of available data on the dosage and administration of this compound in in vivo animal studies to guide researchers in designing preclinical experiments.
Data Presentation
Pharmacokinetic Parameters of this compound in Animals
While specific dosages for efficacy studies in rats and dogs are not widely published, pharmacokinetic data provide insights into the behavior of this compound in these species.
| Species | Route of Administration | Half-life (t½) | Oral Bioavailability | Clearance Rate | Reference |
| Rat | Oral | 3.5 hours | 22% | 3.7 ml/min/kg | [3] |
| Dog | Oral | 9.9 hours | 80% | 1.3 ml/min/kg | [3] |
Note: The superior oral bioavailability and longer half-life in dogs compared to rats suggest that different dosing strategies may be required for these species to achieve comparable therapeutic exposures.[3]
Signaling Pathway
This compound targets the CXCR4/CXCL12 signaling pathway. The following diagram illustrates the mechanism of action.
Experimental Protocols
Mouse Studies
A study utilizing a this compound-related CXCR4 antagonist, X4P-X4-185-P1, in a mouse model provides a concrete example of an experimental protocol.
Objective: To evaluate the in vivo efficacy of a CXCR4 antagonist.
Animal Model: Mouse model of WHIM syndrome.
Materials:
-
CXCR4 antagonist (X4P-X4-185-P1)
-
Vehicle: 50 mM citrate buffer (pH 4.0)
-
Oral gavage needles
-
Standard laboratory equipment for animal handling and observation
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory conditions for a sufficient period before the experiment.
-
Grouping: Randomly assign mice to treatment and vehicle control groups.
-
Drug Preparation: Prepare a solution of the CXCR4 antagonist in 50 mM citrate buffer (pH 4.0).
-
Administration:
-
Monitoring: Monitor animals daily for any signs of toxicity or changes in behavior.
-
Endpoint Analysis: At the end of the treatment period, collect relevant samples (e.g., blood, tissues) for analysis of efficacy markers (e.g., white blood cell counts, neutrophil and lymphocyte mobilization).
Rat and Dog Studies
Objective: To assess the pharmacokinetic profile and/or toxicity of this compound.
Animal Model: Sprague-Dawley rats or Beagle dogs are commonly used for toxicology studies.
General Protocol Outline:
-
Dose Range Finding Study: Conduct a preliminary study with a small number of animals to determine the maximum tolerated dose (MTD).
-
Main Study Design:
-
Groups: Include a control group (vehicle only) and at least three dose levels of this compound (low, mid, and high).
-
Administration Route: Oral administration is typical for this compound, reflecting its intended clinical use.[3] This can be via oral gavage for rats or in capsules for dogs.
-
Frequency and Duration: Dosing is typically once daily. The duration can range from acute (single dose) to sub-chronic (e.g., 28 or 90 days) or chronic (longer-term), depending on the study's objective.
-
-
Parameters to Monitor:
-
Clinical Observations: Daily checks for signs of illness, changes in behavior, body weight, and food consumption.
-
Hematology and Clinical Chemistry: Collect blood samples at specified time points to analyze a panel of hematological and biochemical parameters.
-
Pharmacokinetics: Measure plasma concentrations of this compound at various time points after dosing to determine parameters like Cmax, Tmax, AUC, and half-life.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and examine organs and tissues for any pathological changes.
-
Experimental Workflow
The following diagram outlines a general workflow for an in vivo animal study with this compound.
Conclusion
The available data, primarily from a mouse study with a related compound, suggest that oral administration of CXCR4 antagonists can be effectively modeled in preclinical settings. While specific dosage and administration protocols for this compound in rats and dogs require further investigation and are likely determined on a study-by-study basis, the provided pharmacokinetic data and general toxicological study design principles offer a foundation for initiating such research. It is crucial for researchers to conduct dose-range finding studies to establish appropriate and well-tolerated doses for their specific animal models and experimental objectives.
References
Mavorixafor in Combination with Immunotherapy for Melanoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavorixafor (X4P-001) is an orally bioavailable, selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4/CXCL12 signaling axis plays a critical role in immune cell trafficking, tumor proliferation, and the establishment of an immunosuppressive tumor microenvironment (TME). In melanoma, high expression of CXCR4 is associated with poor prognosis. By inhibiting CXCR4, this compound is proposed to enhance the infiltration and activation of anti-tumor immune cells, thereby sensitizing melanoma to immunotherapy, such as anti-PD-1 checkpoint inhibitors. This document provides a summary of key findings, detailed experimental protocols, and visualizations of the underlying biological pathways based on a phase Ib clinical trial (NCT02823405) investigating this compound in combination with pembrolizumab for the treatment of melanoma.[1][2][3][4][5][6]
Data Presentation
The following tables summarize the key quantitative data from the NCT02823405 clinical trial, evaluating the effects of this compound monotherapy and its combination with pembrolizumab on the tumor microenvironment and safety in patients with melanoma.[5][6]
Table 1: Biomarker Modulation with this compound Monotherapy
| Biomarker | Method of Analysis | Result | Patient Cohort |
| CD8+ T-Cell Infiltration | Immunohistochemistry (IHC) & Multiplex Immunofluorescence (mIF) | 4-fold increase in CD8+ cell density at the tumor boundary.[5] | 8 of 11 evaluable patients showed a demonstrable increase.[5][6] |
| Cytotoxic T-Lymphocyte (CTL) Gene Signature | NanoString | Elevated gene expression scores. | 6 of 9 evaluable patients.[5] |
| Tumor Inflammatory Signature (TIS) Gene Expression | NanoString | Increased scores post-treatment.[5][6] | Data from all evaluable patient samples.[6] |
| Interferon-gamma (IFNγ) Gene Signature | NanoString | Increased scores post-treatment.[5][6] | Data from all evaluable patient samples.[6] |
| Granzyme B Expression | Immunohistochemistry (IHC) | Increased positivity post-treatment.[6] | Data from all evaluable patient samples.[6] |
| Antigen Presentation Machinery Gene Signature | NanoString | Increased gene expression scores.[5][6] | 9 patients receiving monotherapy.[6] |
Table 2: Serum Cytokine Modulation
| Cytokine | Treatment Phase | Result |
| CXCL9 | This compound + Pembrolizumab | Further enhanced increase compared to monotherapy.[1][2][3] |
| CXCL10 | This compound + Pembrolizumab | Further enhanced increase compared to monotherapy.[1][2][3] |
Table 3: Safety Profile of this compound (Alone or in Combination with Pembrolizumab)
| Adverse Event (≥15% of patients) | Grade | Frequency (n=16) |
| Diarrhea | ≤ 3 | 7 (43.8%) |
| Fatigue | ≤ 3 | 6 (37.5%) |
| Maculopapular Rash | ≤ 3 | 4 (25%) |
| Dry Eye | ≤ 3 | 3 (18.8%) |
| Note: All reported adverse events were grade 3 or lower.[1][2][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the NCT02823405 trial.
Multiplexed Immunofluorescent (mIF) Staining for CD8+ T-Cell Infiltration
Objective: To quantify the infiltration of CD8+ T-cells within the melanoma tumor microenvironment.
Specimen: Formalin-fixed, paraffin-embedded (FFPE) melanoma tissue biopsies.
Protocol:
-
Tissue Preparation:
-
Cut 4-5 µm sections from FFPE blocks and mount on charged slides.
-
Bake slides at 60°C for 1 hour.
-
Deparaffinize sections in xylene (2x 5 minutes) and rehydrate through graded ethanol (100%, 95%, 70%) to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash sections with a wash buffer (e.g., PBS or TBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes (if using HRP-based detection).
-
Block non-specific antibody binding with a protein block (e.g., 5% normal goat serum in PBS) for 30-60 minutes.
-
Incubate with the primary antibody for CD8 (specific clone and dilution to be optimized) overnight at 4°C.
-
Wash sections.
-
Incubate with a species-specific, fluorophore-conjugated secondary antibody for 1 hour at room temperature.
-
For multiplex panels, repeat the antigen retrieval and staining steps for each additional marker, using different fluorophores.
-
-
Imaging and Analysis:
-
Mount coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Acquire images using a multispectral imaging system.
-
Perform spectral unmixing to separate the signals from each fluorophore.
-
Use image analysis software to quantify the number and density of CD8+ cells within defined tumor regions.
-
NanoString nCounter Gene Expression Analysis
Objective: To quantify the expression of immune-related genes and gene signatures (e.g., TIS, IFNγ) in melanoma biopsies.
Specimen: RNA extracted from FFPE melanoma tissue biopsies.
Protocol:
-
RNA Extraction:
-
Extract total RNA from FFPE tissue sections using a commercially available kit optimized for FFPE samples.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
-
Hybridization:
-
Prepare the hybridization reaction by mixing the extracted RNA (typically 50-100 ng) with the nCounter Reporter and Capture probes from the desired gene panel (e.g., PanCancer IO 360).
-
Incubate the hybridization reaction at 65°C for 16-20 hours.
-
-
Sample Processing:
-
Load the hybridized samples into the nCounter Prep Station for automated post-hybridization processing, which includes removal of excess probes and immobilization of the probe-target complexes on the cartridge.
-
-
Data Acquisition:
-
Transfer the cartridge to the nCounter Digital Analyzer for data acquisition. The analyzer counts the individual fluorescent barcodes corresponding to each target gene.
-
-
Data Analysis:
-
Perform quality control on the raw data.
-
Normalize the data to internal positive controls and a panel of housekeeping genes to account for technical variability.
-
Calculate gene expression scores for pre-defined signatures (e.g., TIS, IFNγ) by summing the normalized counts of the genes within each signature.
-
Perform differential expression analysis between pre- and post-treatment samples.
-
Visualizations
CXCR4 Signaling Pathway in the Tumor Microenvironment
Caption: this compound blocks CXCL12 binding to CXCR4, inhibiting downstream signaling.
This compound's Proposed Mechanism of Action in Melanoma Immunotherapy
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an Orally Bioavailable CXCR4 Antagonist, Increases Immune Cell Infiltration and Inflammatory Status of Tumor Microenvironment in Patients with Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, an Orally Bioavailable CXCR4 Antagonist, Increases Immune Cell Infiltration and Inflammatory Status of Tumor Microenvironment in Patients with Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Mavorixafor in Waldenström's Macroglobulinemia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavorixafor (also known as X4P-001) is an orally bioavailable, small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1] In Waldenström's macroglobulinemia (WM), a rare B-cell lymphoma, the CXCR4/CXCL12 signaling axis plays a crucial role in the homing, retention, and survival of malignant cells within the bone marrow microenvironment.[2][3] Approximately 30-40% of WM patients harbor activating mutations in the CXCR4 gene, which are associated with a more aggressive disease phenotype and potential resistance to standard therapies, including BTK inhibitors like ibrutinib.[4][5]
This compound is being investigated as a therapeutic agent to disrupt the protective interactions between WM cells and the bone marrow niche, thereby potentially enhancing the efficacy of other targeted therapies.[2][3] Preclinical studies and an ongoing Phase 1b clinical trial (NCT04274738) are evaluating the safety and efficacy of this compound in combination with ibrutinib for the treatment of WM patients with both MYD88 and CXCR4 mutations.[6][7]
These application notes provide a summary of the current research, quantitative data from clinical trials, and detailed protocols for key preclinical experiments to guide researchers in the investigation of this compound's role in Waldenström's macroglobulinemia.
Data Presentation
Clinical Trial Data: Phase 1b Study of this compound with Ibrutinib (NCT04274738)
The following tables summarize the key quantitative data from the ongoing Phase 1b clinical trial investigating the combination of this compound and ibrutinib in patients with Waldenström's macroglobulinemia harboring both MYD88 and CXCR4 mutations.
Table 1: Patient Baseline Characteristics [6]
| Characteristic | Value (N=8) |
| Median Age, years (range) | 68 (51-78) |
| Male, n (%) | 6 (75) |
| Median Serum IgM, g/L (range) | 46.2 (25.5-75.7) |
| Median Hemoglobin, g/L (range) | 10.5 (8.2-13.4) |
| Median Bone Marrow Involvement, % (range) | 65 (30-90) |
| Previously Untreated, n (%) | 3 (38) |
Table 2: Treatment Regimen and Duration [6][7]
| Parameter | Details |
| This compound Dosing | Intra-patient dose escalation: 200 mg, 400 mg, and 600 mg once daily |
| Ibrutinib Dosing | 420 mg once daily |
| Treatment Cycle | 28 days |
| Median Duration of Treatment (as of April 15, 2021) | 156 days |
| Median Duration of Treatment (as of June 15, 2021) | 198 days |
Table 3: Efficacy Outcomes [6][7]
| Outcome | Result |
| Overall Response Rate (ORR) | 100% in evaluable patients (n=10) |
| Major Response Rate | 4 of 8 evaluable patients |
| Very Good Partial Response | 1 of 8 evaluable patients |
| Median Serum IgM Reduction (at 6 months, N=7) | From 46.23 g/L to 31.04 g/L |
| Mean Hemoglobin Increase (at 6 months, N=7) | >20 g/L |
| IgM Level Normalization | 1 patient after 4 months of treatment |
Table 4: Safety and Tolerability (Adverse Events) [7]
| Adverse Event (AE) Profile | Details (as of June 15, 2021) |
| Total AEs Observed | 107 |
| Grade 1 AEs | 79% |
| AEs related to this compound only | 9 |
| AEs related to Ibrutinib only | 13 |
| AEs related to Combination Therapy | 18 |
| Dose-Limiting Toxicities (DLTs) | 1 (Grade 3 hypertension) |
Signaling Pathways and Experimental Workflows
CXCR4 Signaling Pathway in Waldenström's Macroglobulinemia
The following diagram illustrates the key components of the CXCR4 signaling pathway in Waldenström's macroglobulinemia and the mechanism of action for this compound.
Caption: this compound blocks the CXCR4 signaling pathway in WM cells.
Experimental Workflow for Preclinical Evaluation of this compound
This diagram outlines a typical experimental workflow for assessing the preclinical efficacy of this compound in Waldenström's macroglobulinemia.
Caption: Preclinical workflow for this compound in WM research.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the effects of this compound on Waldenström's macroglobulinemia cells. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Culture of Waldenström's Macroglobulinemia Cells
Objective: To maintain and propagate WM cell lines for use in downstream assays.
Materials:
-
WM cell line (e.g., MWCL-1)[2]
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
T-75 culture flasks
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Protocol:
-
Thaw a cryopreserved vial of WM cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete culture medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell growth and viability daily. Subculture the cells every 2-3 days, or when they reach a density of approximately 80-90% confluency, by splitting the culture at a 1:3 to 1:5 ratio.
-
To determine cell viability, mix a small aliquot of the cell suspension with an equal volume of trypan blue and count the live (unstained) and dead (blue) cells using a hemocytometer.
Cell Viability (MTS) Assay
Objective: To determine the effect of this compound on the viability of WM cells.
Materials:
-
WM cells
-
This compound
-
96-well clear-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed WM cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background control.
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.[2]
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C and 5% CO₂.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.
Calcium Mobilization Assay
Objective: To assess the ability of this compound to block CXCL12-induced intracellular calcium mobilization in WM cells.
Materials:
-
WM cells
-
This compound
-
CXCL12 (SDF-1α)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capabilities
Protocol:
-
Seed WM cells in a 96-well black-walled plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight if applicable (for adherent cell lines). For suspension cells, proceed to the loading step.
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with 100 µL of HBSS.
-
Add 100 µL of HBSS containing various concentrations of this compound or vehicle control to the wells.
-
Incubate for 10-20 minutes at room temperature.
-
Place the plate in the fluorescence microplate reader and record a baseline fluorescence reading.
-
Add a solution of CXCL12 (e.g., 100 ng/mL final concentration) to the wells using the instrument's injection system.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 2-3 minutes).
-
Analyze the data by calculating the peak fluorescence response over baseline and determine the inhibitory effect of this compound.
Cell Migration (Transwell) Assay
Objective: To evaluate the effect of this compound on CXCL12-induced migration of WM cells.
Materials:
-
WM cells
-
This compound
-
CXCL12
-
Transwell inserts with 5 or 8 µm pore size
-
24-well companion plates
-
Serum-free RPMI-1640 medium
-
Calcein-AM or similar fluorescent dye for cell labeling
Protocol:
-
Starve WM cells in serum-free RPMI-1640 for 4-6 hours.
-
During starvation, label the cells with Calcein-AM (e.g., 1 µM) for 30 minutes at 37°C.
-
Wash the labeled cells twice with serum-free medium and resuspend them at a concentration of 1 x 10⁶ cells/mL in serum-free medium containing various concentrations of this compound or vehicle control.
-
Add 600 µL of serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower chambers of the 24-well plate. Include a control with medium only.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of each insert.
-
Incubate for 4-6 hours at 37°C and 5% CO₂.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence microplate reader.
-
Calculate the percentage of migration inhibition by this compound compared to the vehicle control.
Co-culture with Bone Marrow Stromal Cells (BMSCs)
Objective: To investigate the effect of this compound on the protective interaction between WM cells and the bone marrow microenvironment.
Materials:
-
WM cells (e.g., MWCL-1)[2]
-
Bone marrow stromal cell line (e.g., HS27a)[2]
-
This compound
-
Ibrutinib (or other relevant therapeutic agents)
-
24-well plates
-
Reagents for downstream assays (e.g., apoptosis, IgM ELISA)
Protocol:
-
Seed HS27a cells in a 24-well plate and grow them to confluency.
-
On the day of the experiment, remove the medium from the HS27a cells and add 5 x 10⁵ WM cells in 1 mL of complete culture medium to each well.
-
Add this compound, ibrutinib, the combination of both, or vehicle control to the co-cultures.
-
Incubate for 48 or 72 hours at 37°C and 5% CO₂.[2]
-
After incubation, collect the WM cells (which are in suspension) for downstream analysis.
-
Apoptosis Assay: Stain the collected WM cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to determine the percentage of apoptotic cells.
-
IgM Secretion Assay: Collect the culture supernatant and measure the concentration of human IgM using a commercially available ELISA kit according to the manufacturer's instructions.
Conclusion
The investigation of this compound in Waldenström's macroglobulinemia represents a promising therapeutic strategy, particularly for patients with CXCR4 mutations who may exhibit resistance to standard treatments. The provided application notes, data summaries, and experimental protocols offer a comprehensive resource for researchers to further explore the mechanism of action and therapeutic potential of this compound in this disease. The detailed methodologies will enable the design and execution of robust preclinical studies to validate the clinical findings and to potentially identify new avenues for combination therapies in Waldenström's macroglobulinemia.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. P1253: this compound DISRUPTS THE CROSS TALK BETWEEN WALDENSTRÖM’S MACROGLOBULINEMIA CELLS AND THE BONE MARROW MICROENVIRONMENT RESULTING IN ENHANCED SENSITIVITY TO B-CELL TARGETED THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. X4 Pharmaceuticals Initiates Phase 1b Clinical Trial of this compound in Combination with Ibrutinib for the Treatment of Waldenström’s Macroglobulinemia (WM) - BioSpace [biospace.com]
- 6. x4pharma.com [x4pharma.com]
- 7. researchgate.net [researchgate.net]
Mavorixafor Treatment Protocol for Chronic Neutropenia Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the treatment protocol for Mavorixafor in clinical studies for chronic neutropenia. The information is compiled from publicly available data on clinical trials, press releases, and scientific publications.
Introduction
This compound (X4P-001) is an orally active, selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] It represents a novel therapeutic approach for chronic neutropenia, a group of rare blood disorders characterized by persistently low levels of neutrophils, leading to an increased risk of recurrent and severe infections.[2][3] The standard of care for many patients with chronic neutropenia involves long-term treatment with injectable granulocyte colony-stimulating factor (G-CSF).[2] this compound offers a potential new oral treatment option that targets the underlying mechanism of neutrophil retention in the bone marrow.[4][5]
Mechanism of Action: The CXCR4/CXCL12 Axis
This compound's mechanism of action centers on the inhibition of the CXCR4/CXCL12 signaling pathway, which plays a critical role in neutrophil homeostasis.[1][6]
-
Neutrophil Retention: Under normal physiological conditions, the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1) is highly expressed in the bone marrow.[1] Neutrophils express the CXCR4 receptor, and the interaction between CXCR4 and CXCL12 acts as a retention signal, keeping a reserve pool of mature neutrophils within the bone marrow.[4]
-
This compound's Role: As a CXCR4 antagonist, this compound blocks the binding of CXCL12 to CXCR4.[1] This disruption of the retention signal leads to the mobilization and release of neutrophils from the bone marrow into the peripheral circulation, thereby increasing the absolute neutrophil count (ANC) in the blood.[5] This mechanism is distinct from G-CSF, which primarily stimulates the production of neutrophils.[7]
Clinical Studies: Data Summary
This compound has been evaluated in a Phase 1b/2 clinical trial (NCT04154488) for the treatment of chronic neutropenia, including congenital, idiopathic, and cyclic forms.[4][8] A pivotal Phase 3 trial, the 4WARD study, is currently enrolling participants.[2]
Table 1: Phase 1b/2 (NCT04154488) Study Design
| Parameter | Description |
| Study Title | A Phase 1b/2, Open-Label, Multicenter Study of this compound in Patients With Congenital Neutropenia and Chronic Neutropenia Disorders[9] |
| Phase | Phase 1b/2[9] |
| Study Design | Open-label, multicenter[4] |
| Patient Population | Individuals aged ≥12 years with a diagnosis of congenital, cyclic, or idiopathic chronic neutropenia for ≥6 months.[8][10] |
| Part 1 (Phase 1b) | Single oral dose of this compound to assess initial impact on neutrophil counts over 8 hours.[8][9] |
| Part 2 (Phase 2) | Once-daily oral dosing of this compound for 6 months to evaluate safety, tolerability, and impact on neutropenia.[8][9] |
| Treatment Arms | - this compound monotherapy- this compound in combination with G-CSF[3] |
Table 2: Dosing Regimen in the Phase 1b/2 Study
| Patient Group | This compound Dose |
| Adults and adolescents >50 kg | 400 mg once daily[9][10] |
| Adolescents ≤50 kg | 200 mg once daily[9][10] |
Table 3: Key Efficacy Results from the Phase 2 Study
| Efficacy Endpoint | Result |
| Increase in ANC (Monotherapy) | - Durably increased mean ANC from baseline over the 6-month trial.[5]- Patients with severe chronic neutropenia achieved a nearly 3-fold increase in mean ANC levels.[4][5] |
| G-CSF Dose Reduction | - 89% of participants on combination therapy were able to reduce or discontinue their injectable G-CSF treatments while maintaining adequate neutrophil counts.[4][5]- Mean reduction in G-CSF was 52% at Month 3.[2][3] |
| Infection Rates | In a previous Phase 3 trial in patients with WHIM syndrome, this compound treatment resulted in 60% fewer infections compared to placebo.[2] |
| Time Above ANC Threshold | This compound maintained neutrophil counts above a certain threshold for 15.0 hours, compared to 2.8 hours for placebo in a WHIM syndrome study.[2] |
Experimental Protocols
The following protocols are based on the methodologies described for the Phase 1b/2 clinical trial (NCT04154488).
Patient Selection Criteria (Abbreviated)
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Neutropenia attributable to medications, active infections, or malignant causes.[8]
-
Treatment Administration and Monitoring
-
Screening and Baseline (Day -28 to Day -1):
-
Confirm eligibility based on inclusion/exclusion criteria.
-
Obtain informed consent.
-
Conduct baseline assessments, including blood tests to determine ANC.[9]
-
-
Part 1: Single Dose Administration (for participants enrolled before Protocol Version 8.0):
-
Part 2: Chronic Dosing (6 Months):
-
G-CSF Dose Adjustment (for combination therapy arm):
Safety and Tolerability
This compound was generally well-tolerated in the Phase 2 trial, both as a monotherapy and in combination with G-CSF.[3][11] No drug-related serious adverse events were reported.[4][11] The overall safety profile observed in the chronic neutropenia study was consistent with previous clinical studies of this compound.[11]
Future Directions
The positive results from the Phase 2 trial have supported the initiation of a global, pivotal Phase 3 study (4WARD trial, NCT06056297).[5] This randomized, double-blind, placebo-controlled trial will further evaluate the efficacy and safety of this compound in a larger patient population over a 52-week period, with primary endpoints focused on annualized infection rate and ANC response.[3][5]
Conclusion
This compound shows significant promise as a novel, oral therapeutic for patients with chronic neutropenia. Its unique mechanism of action, targeting the CXCR4/CXCL12 axis to mobilize neutrophils, has demonstrated the potential to increase ANC and reduce the burden of G-CSF injections. The ongoing Phase 3 trial will provide more definitive data on its long-term efficacy and safety.
References
- 1. CXCR4, the master regulator of neutrophil trafficking in homeostasis and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. checkrare.com [checkrare.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Phase 2 Trial Shows X4 Pharma's Oral Drug Matches Injectable Neutropenia Treatment | XFOR Stock News [stocktitan.net]
- 5. X4 Pharmaceuticals Presents Positive Phase 2 Chronic [globenewswire.com]
- 6. CXCR4 is a key regulator of neutrophil release from the bone marrow under basal and stress granulopoiesis conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for Neutropenia · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Paper: this compound for Patients with Chronic Neutropenic Disorders Treated with G-CSF: Preliminary Response Data and G-CSF Dose Reduction in an Ongoing Phase 2, Open-Label, Multicenter Study Support Reduction in G-CSF Dosing [ash.confex.com]
- 11. X4 Pharmaceuticals Presents Positive Phase 2 Chronic Neutropenia Trial Data in Poster Presentations at the 30th Annual Congress of the European Hematology Association (EHA) | X4 Pharmaceuticals, Inc. [investors.x4pharma.com]
Application Notes and Protocols: Mavorixafor in Combination with Ibrutinib for B-cell Malignancy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pre-clinical rationale and clinical investigation of Mavorixafor, a CXCR4 antagonist, in combination with the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib for the treatment of B-cell malignancies, particularly Waldenström's Macroglobulinemia (WM).
Introduction
Waldenström's macroglobulinemia is a rare B-cell lymphoma characterized by the infiltration of lymphoplasmacytic cells in the bone marrow and the hypersecretion of monoclonal immunoglobulin M (IgM).[1] A significant portion of WM patients, over 90%, harbor mutations in the myeloid differentiation primary response 88 (MYD88) gene.[2][3] Furthermore, 30-40% of these patients also have activating mutations in the C-X-C chemokine receptor 4 (CXCR4), specifically CXCR4WHIM.[2][3]
The presence of CXCR4 mutations is associated with a higher disease burden, including elevated serum IgM levels and an increased risk of symptomatic hyperviscosity syndrome.[2] Importantly, these mutations can confer resistance to BTK inhibitors like Ibrutinib, leading to delayed and less profound responses.[2][4][5] this compound (X4P-001) is an oral, small-molecule antagonist of CXCR4.[3][6] By blocking the CXCR4/CXCL12 signaling axis, this compound is hypothesized to mobilize malignant cells from the protective bone marrow niche, thereby increasing their sensitivity to BTK inhibition.[1][7] This document outlines the key findings from a Phase 1b clinical trial (NCT04274738) investigating the safety and efficacy of this compound in combination with Ibrutinib in WM patients with both MYD88 and CXCR4 mutations.[1][3][4][5][6][8]
Data Presentation
Table 1: Baseline Characteristics of Patients in the Phase 1b Study (NCT04274738)
| Characteristic | Value (N=14) |
| Median Age, years (range) | 68 (51-79) |
| Male, n (%) | 10 (71) |
| Previously Untreated, n (%) | 3 (21) |
| Median Prior Therapies, n (range) | 1 (0-3) |
| IPSSWM Score (Low/Intermediate/High), n | 3 / 6 / 3 |
| Median Serum IgM at Baseline, g/L (range) | 47.2 (19.9-88.5) |
| Median Hemoglobin at Baseline, g/L (range) | 103 (71-140) |
| Median Platelet Count at Baseline, 10⁹/L (range) | 185 (102-463) |
| Data cutoff: August 15, 2021.[9] |
Table 2: Dose Escalation and Dose-Limiting Toxicities (DLTs)
| This compound Dose Cohort | Ibrutinib Dose | Dose-Limiting Toxicities (DLTs) |
| 200 mg QD | 420 mg QD | 2 DLTs in 2 patients (Grade 3 postural dizziness, Grade 3 rash) |
| 400 mg QD | 420 mg QD | 1 DLT in 1 patient (Grade 3 pancreatitis) |
| 600 mg QD | 420 mg QD | Dose escalation ongoing as of data cutoff |
| QD: once daily. Data cutoff: April 15, 2021.[2] |
Table 3: Efficacy Outcomes
| Outcome | Result |
| Overall Response Rate (>25% reduction in serum IgM) | 100% in evaluable patients (n=10) |
| Median Reduction in Serum IgM at 12 months | From 47.2 g/L to 7.73 g/L (n=3) |
| Patients with >50% IgM Reduction at 6 months | 50% (2 out of 4 patients) |
| Median Increase in Hemoglobin at 12 months | ~38 g/L from baseline |
| Data from various cutoffs presented across different conferences.[3][9][10] |
Experimental Protocols
Phase 1b Study (NCT04274738) Protocol
Study Design: An open-label, multicenter, single-arm, dose-escalation Phase 1b clinical trial.[3][6]
Primary Objective: To determine the safety and tolerability of this compound in combination with Ibrutinib and to establish a recommended dose for future studies.[11]
Key Inclusion Criteria:
-
Age ≥18 years.
-
Confirmed diagnosis of Waldenström's Macroglobulinemia.
-
Presence of both MYD88 and CXCR4WHIM mutations.[3]
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Indication for treatment based on consensus criteria.
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Measurable disease.
-
0-3 prior lines of therapy.[3]
Key Exclusion Criteria:
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Symptomatic hyperviscosity syndrome requiring plasmapheresis.[12]
-
Prior treatment with a CXCR4 inhibitor or a BTK inhibitor.[12]
-
Clinically significant cardiac disease.[11]
-
Active central nervous system (CNS) lymphoma.[12]
-
Requirement for strong or moderate inhibitors or inducers of CYP3A4.[11]
Treatment Regimen:
-
Ibrutinib was administered orally at a standard dose of 420 mg once daily.[3]
-
This compound was administered orally once daily in escalating dose cohorts, starting at 200 mg, with subsequent cohorts at 400 mg and 600 mg.[2][3]
-
Each treatment cycle was 28 days.[2]
Assessments:
-
Safety: Monitored through the incidence and severity of adverse events (AEs), graded according to NCI CTCAE. Dose-limiting toxicities (DLTs) were assessed during the first cycle.
-
Efficacy: Assessed by changes in serum IgM and hemoglobin levels from baseline.[6] Clinical response was evaluated based on the International Workshop on Waldenström's Macroglobulinemia (IWWM) criteria.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Plasma concentrations of this compound and Ibrutinib were measured to assess for potential drug-drug interactions.[11] PD effects were evaluated by monitoring white blood cell counts.
Signaling Pathways and Mechanisms
The combination of this compound and Ibrutinib targets two critical signaling pathways in B-cell malignancies.
CXCR4 Signaling Pathway
The C-X-C chemokine receptor 4 (CXCR4) and its ligand, CXCL12, play a pivotal role in the homing, retention, and survival of both normal and malignant B-cells within the bone marrow microenvironment.[1][4][13] In WM cells with activating CXCR4 mutations, this signaling is constitutively active, promoting cell survival and contributing to drug resistance.[2][14]
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a crucial downstream mediator of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells.[13][15][16] Ibrutinib is an irreversible inhibitor of BTK, effectively blocking this pro-survival signaling.[13] BTK is also involved in the signaling cascades activated by chemokine receptors like CXCR4.[13][15][17]
Caption: BTK signaling pathway and the inhibitory action of Ibrutinib.
Combined Mechanism of Action
The combination of this compound and Ibrutinib provides a dual blockade of key survival pathways. This compound disrupts the interaction between WM cells and the protective bone marrow microenvironment, potentially overcoming CXCR4-mediated resistance to Ibrutinib.[1][7] This disruption is thought to sensitize the malignant cells to the pro-apoptotic effects of BTK inhibition by Ibrutinib.
Caption: Synergistic mechanism of this compound and Ibrutinib.
Experimental Workflow
The workflow for the Phase 1b clinical trial of this compound in combination with Ibrutinib is outlined below.
Caption: Workflow of the Phase 1b clinical trial (NCT04274738).
Conclusion
The combination of this compound and Ibrutinib has demonstrated a manageable safety profile and promising early signs of clinical activity in patients with Waldenström's Macroglobulinemia harboring both MYD88 and CXCR4 mutations.[2] The combination therapy led to rapid and meaningful reductions in serum IgM levels and improvements in hemoglobin.[3] These findings support the continued investigation of this dual-pathway inhibition strategy. Further follow-up from the ongoing study will be crucial to fully define the potential of this combination to improve clinical outcomes for this patient population.[2] Preclinical data also suggest that this compound may enhance the efficacy of other B-cell targeted therapies in various lymphomas by disrupting the protective microenvironment.[1][7]
References
- 1. P1253: this compound DISRUPTS THE CROSS TALK BETWEEN WALDENSTRÖM’S MACROGLOBULINEMIA CELLS AND THE BONE MARROW MICROENVIRONMENT RESULTING IN ENHANCED SENSITIVITY TO B-CELL TARGETED THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. x4pharma.com [x4pharma.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound and ibrutinib in WM patients with MYD88 and CXCR4 mutations | VJHemOnc [vjhemonc.com]
- 5. youtube.com [youtube.com]
- 6. X4 Pharmaceuticals Initiates Phase 1b Clinical Trial of this compound in Combination with Ibrutinib for the Treatment of Waldenström’s Macroglobulinemia (WM) - BioSpace [biospace.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. x4pharma.com [x4pharma.com]
- 10. A Study of this compound in Combination With Ibrutinib in Participants With Waldenstrom's Macroglobulinemia (WM) Whose Tumors Express Mutations in MYD88 and CXCR4 [clin.larvol.com]
- 11. A Phase 1b Trial of this compound, an Oral CXCR4 Antagonist, in Combination with Ibrutinib in Patients with Waldenstroms Macroglobulinemia (WM) Whose Tumors Express Mutations in MYD88 and CXCR4 | Dana-Farber Cancer Institute [dana-farber.org]
- 12. Facebook [cancer.gov]
- 13. cdn.mdedge.com [cdn.mdedge.com]
- 14. CXCR4 upregulation is an indicator of sensitivity to B-cell receptor/PI3K blockade and a potential resistance mechanism in B-cell receptor-dependent diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CXCR4- and BCR-triggered integrin activation in B-cell chronic lymphocytic leukemia cells depends on JAK2-activated Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of B Cell Receptor Activation and Responses to B Cell Receptor Inhibitors in B Cell Malignancies [mdpi.com]
- 17. nrel.primo.exlibrisgroup.com [nrel.primo.exlibrisgroup.com]
Troubleshooting & Optimization
Mavorixafor solubility issues and recommended solvents
Welcome to the technical support center for Mavorixafor, a potent and selective antagonist of the CXCR4 receptor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound (also known as X4P-001 or AMD-070) is an orally bioavailable small molecule that functions as a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] CXCR4, a G protein-coupled receptor (GPCR), is activated by its sole endogenous ligand, CXCL12 (also known as SDF-1).[1][3] This signaling axis is crucial for various physiological processes, including immune cell trafficking, hematopoiesis, and stem cell homing.[1][4] In certain pathological conditions like WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome and various cancers, the CXCR4 pathway is dysregulated.[1][4] this compound blocks the binding of CXCL12 to CXCR4, thereby inhibiting the downstream signaling pathways that promote cell retention in the bone marrow and tumor progression.[1][4]
Q2: What are the general solubility characteristics of this compound?
This compound is described as a white to pale yellow or light brown solid.[3] Its solubility is pH-dependent. It is soluble in aqueous buffers from pH 1.2 to 5.5, sparingly soluble at pH 6.8, and slightly soluble at pH 7.5.[5] It is very slightly soluble in water.[5] For research purposes, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions.[6]
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
For in vitro studies, a high-concentration stock solution is typically prepared in an organic solvent and then diluted to the final concentration in aqueous cell culture medium. Anhydrous DMSO is the recommended solvent for the initial stock solution. To minimize the risk of precipitation upon dilution, a two-step dilution process is advisable. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: My this compound solution appears cloudy or has precipitated in my cell culture medium. What should I do?
Precipitation of this compound in aqueous media can occur if its solubility limit is exceeded. This can be caused by several factors, including "solvent shock" from rapid dilution of a concentrated DMSO stock, the final concentration being too high, or the pH of the medium. Please refer to the "Troubleshooting Guide" for detailed steps to resolve this issue.
Q5: What is the stability of this compound in solution?
Stock solutions of this compound in anhydrous DMSO can be stored at -20°C for one month or at -80°C for up to a year.[6] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6] The stability of this compound in aqueous solutions at working concentrations is more limited, and it is best to prepare fresh dilutions for each experiment.
Data Presentation
This compound Solubility Data
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | 70 mg/mL[6] | Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[6] |
| Ethanol (95%) | Freely Soluble | 70 mg/mL | - |
| Methanol | Freely Soluble | - | - |
| Water | Very Slightly Soluble / Insoluble[5][6] | 0.0284 mg/mL (Predicted)[4] | Solubility is pH-dependent. |
| Aqueous Buffer pH 1.2-5.5 | Soluble | - | - |
| Aqueous Buffer pH 6.8 | Sparingly Soluble | - | - |
| Aqueous Buffer pH 7.5 | Slightly Soluble | - | - |
| Acetonitrile | Sparingly Soluble | - | - |
Solubility terms are based on USP definitions.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions for Cell Culture
This protocol provides a general guideline for preparing this compound solutions for use in typical in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Vortex mixer
Procedure:
-
Prepare High-Concentration Primary Stock Solution (e.g., 20 mM in DMSO):
-
Calculate the required mass of this compound powder based on its molecular weight (349.48 g/mol ) to prepare a 20 mM stock solution.
-
Aseptically add the calculated amount of anhydrous DMSO to the vial of this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the primary stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Prepare Intermediate Dilution (e.g., 1 mM in DMSO):
-
On the day of the experiment, thaw one aliquot of the 20 mM primary stock solution.
-
Perform a 1:20 dilution in sterile, anhydrous DMSO to create a 1 mM intermediate stock solution. For example, add 5 µL of the 20 mM stock to 95 µL of DMSO.
-
Vortex gently to mix.
-
-
Prepare Final Working Solution in Cell Culture Medium:
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
To prepare the final working concentration (e.g., 10 µM), dilute the 1 mM intermediate stock 1:100 into the pre-warmed medium.
-
Crucially, add the this compound intermediate stock dropwise to the medium while gently swirling or vortexing the tube. This helps to prevent "solvent shock" and precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Use the final working solution immediately for your experiments.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms when diluting DMSO stock into aqueous medium. | Solvent Shock: Rapid change in solvent polarity causes the compound to crash out of solution. | - Pre-warm your aqueous medium to 37°C before adding the drug stock. - Add the DMSO stock to the medium dropwise while gently vortexing or swirling to ensure rapid dispersion. - Consider a serial dilution approach: first dilute the high-concentration stock into a smaller volume of medium, mix well, and then transfer this to the final volume. |
| Concentration Exceeds Solubility Limit: The final desired concentration is higher than this compound's solubility in the specific medium. | - Lower the final concentration of this compound in your experiment. - Ensure the final DMSO concentration in the medium is kept to a minimum (ideally ≤ 0.1%). | |
| Stock solution is cloudy or contains visible particles. | Incomplete Dissolution: The compound has not fully dissolved in the DMSO. | - Vortex the solution for a longer period. - Briefly warm the solution in a 37°C water bath or sonicate to aid dissolution. |
| Water Contamination in DMSO: DMSO is hygroscopic and can absorb moisture from the air, which significantly reduces the solubility of many compounds. | - Use fresh, anhydrous (or low water content) DMSO. - Store DMSO properly, tightly capped, and consider using smaller sealed bottles to minimize exposure to air. | |
| Inconsistent or lower-than-expected activity in assays. | Precipitation in Wells: The compound may be precipitating out of solution over the course of the experiment, reducing the effective concentration. | - After preparing the final working solution, visually inspect it for any signs of precipitation before adding to cells. - Check for precipitates in the assay plates using a microscope. - Follow the recommended dilution protocol to minimize precipitation risk. |
| Degradation of Compound: Repeated freeze-thaw cycles of the stock solution may have degraded the compound. | - Always aliquot stock solutions into single-use volumes after initial preparation. - Prepare fresh working dilutions for each experiment from a new stock aliquot. |
Visualizations
This compound Mechanism of Action
Caption: this compound blocks CXCL12 binding to CXCR4, inhibiting downstream signaling.
Experimental Workflow for In Vitro Testing
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Frontiers | CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CXCR antagonist | Mechanism | Concentration [selleckchem.com]
Technical Support Center: Overcoming Mavorixafor Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential resistance to Mavorixafor in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which is known to express CXCR4, is showing a minimal response to this compound. What are the initial troubleshooting steps?
A1: A diminished response to this compound in CXCR4-expressing cancer cells can be due to several factors. Here is a checklist of initial steps to take:
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Confirm Cell Line Integrity:
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Action: Authenticate your cell line using Short Tandem Repeat (STR) profiling to rule out misidentification or cross-contamination.
-
Action: Regularly test for mycoplasma contamination, as it can significantly alter cellular signaling and drug response.
-
-
Verify this compound Potency:
-
Action: Ensure your this compound stock is stored correctly and has not expired. Prepare fresh dilutions for each experiment from a trusted source.
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Action: Validate the activity of your this compound batch on a highly sensitive, positive control cell line to confirm its biological activity.
-
-
Assess CXCR4 Expression Levels:
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Action: Quantify CXCR4 surface protein expression using flow cytometry and total CXCR4 mRNA levels by RT-qPCR. Expression levels can drift with prolonged passaging.[1]
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Action: Compare your results with published data for your specific cell line or with early-passage vials of the same line.
-
-
Optimize CXCL12 Concentration in Functional Assays:
-
Action: If you are using a migration or signaling assay, the concentration of the ligand CXCL12 might be too high, leading to competitive displacement of this compound. Perform a dose-response curve with CXCL12 to find the optimal concentration for your assay.
-
Q2: I suspect my cancer cell line has developed acquired resistance to this compound after long-term exposure. How can I confirm this?
A2: Confirming acquired resistance involves a comparative analysis between the parental (sensitive) cell line and the suspected resistant line.
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Determine the IC50 Shift:
-
Action: Perform cell viability assays (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations on both parental and suspected resistant cells. A significant increase in the half-maximal inhibitory concentration (IC50) in the long-term-treated cells indicates acquired resistance.[2][3]
-
-
Functional Assay Comparison:
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Action: Compare the inhibitory effect of this compound on CXCL12-induced cell migration (e.g., using a transwell assay) between the parental and suspected resistant lines. A reduced inhibitory effect in the treated line is indicative of resistance.
-
-
Analyze Downstream Signaling:
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Action: Assess the phosphorylation status of key downstream signaling proteins like AKT and ERK in response to CXCL12 with and without this compound.[4] Resistant cells may exhibit sustained signaling despite this compound treatment.
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Q3: What are the potential molecular mechanisms behind this compound resistance?
A3: While specific data on this compound resistance is limited, mechanisms can be extrapolated from general knowledge of resistance to CXCR4 inhibitors.[5][6]
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Alterations in the Target Receptor (CXCR4):
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Downregulation of CXCR4 expression.
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Mutations in the CXCR4 gene that prevent this compound from binding effectively.
-
-
Activation of Bypass Signaling Pathways:
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Cancer cells may upregulate alternative signaling pathways to compensate for the CXCR4 blockade, thereby maintaining proliferation and survival.
-
-
Changes in the Tumor Microenvironment:
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Increased production of other chemokines or growth factors that promote cell survival and migration independently of the CXCR4/CXCL12 axis.[5]
-
-
Co-receptor Upregulation:
Troubleshooting Guides
Guide 1: Poor this compound Efficacy in a Naive Cancer Cell Line
| Observation | Potential Cause | Recommended Action |
| High IC50 value in a cell line reported to be sensitive. | 1. Cell line misidentification or contamination. 2. Degraded or inactive this compound. 3. Low or absent CXCR4 expression. | 1. Perform STR profiling and mycoplasma testing. 2. Use a new, validated batch of this compound. 3. Confirm CXCR4 expression via flow cytometry and RT-qPCR. |
| This compound fails to inhibit CXCL12-induced migration. | 1. Suboptimal CXCL12 concentration. 2. Assay conditions are not optimized. | 1. Titrate CXCL12 to determine the optimal concentration for the migration assay. 2. Optimize cell seeding density and incubation time. |
| No change in p-AKT/p-ERK levels with this compound treatment. | 1. CXCR4 signaling is not the primary driver of AKT/ERK activation in this cell line. 2. Insufficient this compound concentration. | 1. Investigate other signaling pathways active in your cell line. 2. Perform a dose-response experiment to ensure adequate this compound concentration. |
Guide 2: Characterizing a Suspected this compound-Resistant Cell Line
| Experimental Goal | Methodology | Expected Outcome in Resistant vs. Sensitive Cells |
| Quantify Resistance Level | Cell Viability Assay (MTT/CellTiter-Glo) | Significantly higher IC50 value for this compound in resistant cells. |
| Assess Functional Resistance | Transwell Migration Assay | This compound shows reduced ability to inhibit CXCL12-induced migration in resistant cells. |
| Investigate Target Alteration | Flow Cytometry for surface CXCR4 | Potential decrease in CXCR4 surface expression in resistant cells. |
| Sanger Sequencing of CXCR4 gene | Identification of potential mutations in the this compound binding site in resistant cells. | |
| Analyze Bypass Pathways | Western Blot for p-AKT, p-ERK, etc. | Sustained or increased activation of downstream signaling pathways in resistant cells, even with this compound treatment. |
Data Presentation
Table 1: this compound in Combination Therapy - Clinical Trial Data
The following table summarizes clinical trial data where this compound was used to enhance the efficacy of other cancer therapies, a strategy to overcome resistance to those agents.
| Cancer Type | Combination Therapy | Patient Population | Key Outcomes | Citation |
| Clear Cell Renal Cell Carcinoma (ccRCC) | This compound + Axitinib | Heavily pretreated advanced ccRCC | Median Progression-Free Survival (mPFS) of 7.4 months.[8][9] | [8][9] |
| Waldenström's Macroglobulinemia (WM) | This compound + Ibrutinib | Patients with MYD88 and CXCR4 mutations | Combination was well-tolerated with observed reductions in IgM levels and improvements in hemoglobin.[10] | [10] |
| Melanoma | This compound + Pembrolizumab | Advanced Melanoma | Increased CD8+ T-cell infiltration and enhanced tumor inflammatory signatures in the tumor microenvironment.[11] | [11] |
Detailed Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for inducing drug resistance in a cancer cell line through continuous exposure to escalating drug concentrations.[2][3]
-
Determine Initial Dosing:
-
Perform a baseline cell viability assay to determine the IC20 (concentration that inhibits 20% of cell growth) of this compound for the parental cell line.
-
-
Initial Exposure:
-
Culture the parental cells in media containing this compound at the IC20 concentration.
-
Maintain the culture, changing the media with fresh this compound every 2-3 days, until the cell proliferation rate returns to a level comparable to the untreated parental cells.
-
-
Dose Escalation:
-
Once the cells have adapted, increase the this compound concentration by 1.5- to 2-fold.
-
Repeat the process of adaptation, allowing the cells to recover their proliferative capacity before the next dose escalation.
-
-
Cryopreservation:
-
At each stage of successful adaptation to a higher concentration, cryopreserve a batch of cells for future experiments.
-
-
Confirmation of Resistance:
-
After several months of continuous dose escalation, confirm the development of a resistant phenotype by comparing the IC50 of the adapted cells to the parental cell line. A significant increase in IC50 confirms resistance.[2]
-
Protocol 2: Transwell Migration Assay
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Harvest and resuspend the cells in serum-free media at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Place 24-well plate transwell inserts (8 µm pore size) into the wells.
-
Add 600 µL of media containing CXCL12 (e.g., 100 ng/mL) to the lower chamber.
-
In the upper chamber, add 100 µL of the cell suspension. For treated samples, pre-incubate the cells with this compound for 30 minutes before adding them to the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours (optimize time for each cell line).
-
-
Quantification:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Elute the stain and measure the absorbance, or count the migrated cells under a microscope.
-
Protocol 3: Western Blot for Signaling Pathway Analysis
-
Cell Treatment and Lysis:
-
Seed cells and allow them to attach overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat with this compound for 1-2 hours.
-
Stimulate with CXCL12 for 15-30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
-
Transfer and Blocking:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Mandatory Visualizations
Caption: CXCR4 Signaling Pathway and this compound Inhibition.
Caption: Workflow for Investigating this compound Resistance.
References
- 1. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 5. The CXCL12-CXCR4/CXCR7 axis as a mechanism of immune resistance in gastrointestinal malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I/II trial of the CXCR4 inhibitor plerixafor in combination with bortezomib as a chemosensitization strategy in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an Orally Bioavailable CXCR4 Antagonist, Increases Immune Cell Infiltration and Inflammatory Status of Tumor Microenvironment in Patients with Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Mavorixafor & In Vitro Chemotaxis Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Mavorixafor in in vitro chemotaxis assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Its mechanism of action involves binding to the CXCR4 receptor, which effectively blocks the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12.[1][2][3] This blockade prevents the downstream signal transduction pathways that regulate immune cell trafficking, cell migration, and hematopoiesis.[1][2][4] In pathological conditions, such as WHIM (Warts, Hypogammoglobulinemia, Infections, and Myelokathexis) syndrome and certain cancers, aberrant CXCR4 signaling is a key driver of disease.[1][4] this compound's inhibition of this pathway can mobilize neutrophils and lymphocytes from the bone marrow and reduce tumor cell migration.[1][2]
Q2: How do I determine the optimal concentration of this compound for my chemotaxis assay?
The optimal concentration of this compound is cell-type dependent and must be determined empirically. The recommended approach is to perform a dose-response inhibition curve to determine the IC50 (half-maximal inhibitory concentration) value.
General Steps:
-
Select a fixed, suboptimal concentration of CXCL12: First, run a dose-response curve for the chemoattractant CXCL12 to find the EC50 (half-maximal effective concentration) that induces a robust but not maximal migratory response. Using a concentration that is too high can lead to competitive displacement of the antagonist.[5]
-
Titrate this compound: Pre-incubate your cells with a range of this compound concentrations (e.g., from 1 nM to 10 µM) before adding them to the upper chamber of the migration assay.
-
Perform the Assay: Run the chemotaxis assay using the fixed CXCL12 concentration in the lower chamber.
-
Calculate IC50: Plot the percentage of migration inhibition against the log of this compound concentration. Use a non-linear regression model to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the CXCL12-induced cell migration.
Q3: What is the fundamental signaling pathway this compound inhibits?
This compound targets the CXCR4/CXCL12 signaling axis. When CXCL12 binds to the G protein-coupled receptor (GPCR) CXCR4, it triggers a cascade of intracellular events, including G-protein activation, calcium mobilization, and activation of the ERK and AKT pathways.[2][6] These events culminate in actin polymerization and cytoskeletal rearrangement, leading to directional cell movement, or chemotaxis. This compound acts as a direct antagonist, preventing the initial binding of CXCL12 and thereby inhibiting the entire downstream cascade.[4]
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols & Data
Protocol: In Vitro Chemotaxis Assay Using this compound (Transwell Method)
This protocol outlines a standard procedure for evaluating the inhibitory effect of this compound on CXCL12-induced cell migration using a Boyden chamber (e.g., Transwell®) assay.[5][7]
Materials:
-
Cells expressing CXCR4 (e.g., lymphocytes, specific cancer cell lines).[8]
-
Cell culture medium (serum-free for assay).[8]
-
Recombinant CXCL12.
-
This compound.
-
Transwell inserts (select pore size appropriate for your cell type).[8]
-
24-well companion plate.
-
Staining solution (e.g., Crystal Violet) and fixing solution (e.g., methanol).
-
Cotton swabs.
Procedure:
-
Cell Preparation:
-
Culture cells to reach the logarithmic growth phase.[8]
-
Harvest cells and wash them. Resuspend in serum-free medium at a concentration of 1x10⁶ cells/mL.
-
For antagonist treatment, pre-incubate the cell suspension with the desired concentration of this compound for 30-60 minutes at 37°C. Include a vehicle-only control.
-
-
Assay Setup:
-
Add 600 µL of serum-free medium containing the chemoattractant (CXCL12) to the lower wells of the 24-well plate. Include a negative control well with medium only.[9]
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.[8]
-
Add 100 µL of the prepared cell suspension (with or without this compound) to the upper chamber of each insert.[5]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator. Incubation time is critical and should be optimized (typically 4-24 hours).[5]
-
-
Quantification:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.[5]
-
Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the migrated cells in several representative fields of view using a microscope. Alternatively, elute the dye and measure absorbance.
-
Data Presentation: Recommended Assay Parameters
The success of a chemotaxis assay depends on the careful optimization of several parameters. The values below are common starting points.
| Parameter | Recommended Range | Key Consideration |
| CXCL12 Concentration | 10 - 100 ng/mL | Perform a dose-response curve to find the optimal concentration for your cell type.[5][8][10] |
| Cell Density | 0.5 - 2 x 10⁵ cells/insert | Should be high enough for detection but low enough to avoid clogging pores. |
| Incubation Time | 4 - 24 hours | Varies significantly by cell type's motility; shorter times minimize random migration.[5][8] |
| This compound Pre-incubation | 30 - 60 minutes | Ensure sufficient time for the antagonist to bind to CXCR4 receptors. |
| Cell Type | Typical Transwell® Pore Size | Reference |
| Lymphocytes, T-Cells | 3 µm | [8] |
| Monocytes, Macrophages | 5 µm | [8] |
| Most Cancer Cell Lines | 8 µm | [5][7][8] |
Troubleshooting Guide
Q4: Problem - Low or no cell migration is observed, even in my positive control (CXCL12 without this compound). What could be wrong?
This issue points to a problem with the basic assay components, not the inhibitor.
Caption: Troubleshooting workflow for low or absent cell migration.
Possible Causes & Solutions:
-
Inactive CXCL12: The chemokine can degrade with repeated freeze-thaw cycles. Aliquot CXCL12 upon receipt and use a fresh vial for your experiment.[8]
-
Suboptimal CXCL12 Concentration: The concentration may be too low to induce migration or so high that it causes receptor desensitization. Perform a full dose-response curve to find the optimal concentration.[8]
-
Low CXCR4 Expression: The cells may not express sufficient levels of the CXCR4 receptor on their surface. Verify expression using flow cytometry or western blotting. Note that receptor expression can decrease with high passage numbers.[5][8]
-
Incorrect Pore Size: The pores of the Transwell insert may be too small for your cells to migrate through. Consult literature for the appropriate pore size for your cell type.[8]
-
Poor Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Serum starvation prior to the assay can sometimes improve the migratory response.[8]
Q5: Problem - this compound is not inhibiting migration, but the positive control (CXCL12 alone) works fine. What should I do?
This suggests an issue with the antagonist itself or its interaction with the ligand.
Caption: Troubleshooting logic for lack of this compound-mediated inhibition.
Possible Causes & Solutions:
-
This compound Integrity: The drug may have degraded. Prepare fresh dilutions from a powder stock for each experiment and verify proper storage conditions.[5]
-
This compound Concentration Too Low: The concentration used may be insufficient to block the receptor effectively. Perform a full dose-response curve to determine the IC50.
-
CXCL12 Concentration Too High: If the concentration of the chemoattractant is excessively high, it can competitively displace this compound from the CXCR4 receptor, masking the inhibitory effect.[5] Try reducing the CXCL12 concentration to a level that still gives a robust signal (e.g., its EC50 or EC80).
Q6: Problem - I'm seeing high cell migration in my negative control wells (no CXCL12). How can I reduce this background?
High background migration can obscure the specific chemotactic response.
Possible Causes & Solutions:
-
Presence of Other Chemoattractants: Standard cell culture medium containing fetal bovine serum (FBS) is a common source of chemoattractants. Always use serum-free media for both the upper and lower chambers during the assay.[8]
-
Cells Are Overly Motile (Chemokinesis): Some cell lines exhibit high random migration. Try reducing the overall incubation time to minimize this effect while still allowing for directed migration toward CXCL12.[8]
-
Pore Size Too Large: If the pores are too large, cells may simply fall through the membrane due to gravity rather than actively migrating. Consider using an insert with a smaller pore size.[8]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, CXCR4 antagonist, a novel treatment for WHIM syndrome, first FDA approval 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. haematologica.org [haematologica.org]
- 10. Interactions of the chemokines CXCL11 and CXCL12 in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Mavorixafor off-target effects and how to mitigate them
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of Mavorixafor and strategies to mitigate them during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] It works by blocking the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), to the CXCR4 receptor.[2][3] In conditions like WHIM syndrome, where gain-of-function mutations in the CXCR4 gene lead to over-activation of the signaling pathway, this compound helps to normalize the trafficking of leukocytes from the bone marrow to the peripheral blood.[2][4]
Q2: What are the most commonly reported off-target effects or adverse events associated with this compound in clinical settings?
The most frequently observed adverse reactions in clinical trials include thrombocytopenia (low platelet count), skin rashes, rhinitis, epistaxis (nosebleeds), vomiting, and dizziness.[2][5] Additionally, this compound has been shown to have the potential to cause a concentration-dependent prolongation of the QTc interval on an electrocardiogram (ECG).[2]
Troubleshooting Guides
This section provides detailed troubleshooting for specific off-target effects you may encounter during your preclinical or clinical research with this compound.
Issue 1: Thrombocytopenia (Low Platelet Count)
Symptoms in the Lab: Unexpectedly low platelet counts in in-vivo models or altered platelet function in in-vitro assays.
Potential Mechanism: The CXCR4/CXCL12 signaling axis is known to play a role in megakaryopoiesis (platelet production) and platelet function.[6] CXCR4 is expressed on megakaryocytes and platelets, and its signaling is involved in platelet activation and the formation of platelet-neutrophil aggregates.[6][7][8] Inhibition of CXCR4 by this compound might interfere with these processes, potentially leading to reduced platelet production or altered platelet survival.
Experimental Workflow for Investigating this compound-Induced Thrombocytopenia
Caption: Workflow for investigating this compound-induced thrombocytopenia.
Mitigation Strategies:
-
Dose Optimization: Determine the lowest effective dose of this compound that achieves the desired on-target effect with minimal impact on platelet counts.
-
Combination Therapy: In a research setting, explore co-administration with agents that support megakaryopoiesis or platelet function, if relevant to the experimental model.
Experimental Protocols:
-
In Vitro Megakaryopoiesis Assay:
-
Culture hematopoietic stem cells (e.g., CD34+ cells) in the presence of thrombopoietin and other appropriate cytokines.
-
Expose the cultures to a dose range of this compound.
-
After 10-14 days, quantify the number of mature megakaryocytes (e.g., by flow cytometry for CD41/CD61 expression) and proplatelet formation.
-
-
Platelet Aggregation Assay:
-
Isolate platelets from whole blood of control and this compound-treated animals.
-
Measure platelet aggregation in response to standard agonists (e.g., ADP, collagen, thrombin) using a platelet aggregometer.
-
Compare the aggregation curves between the treatment groups.
-
Issue 2: Skin Rash and Hypersensitivity Reactions
Symptoms in the Lab: Unexpected skin lesions, inflammation, or signs of hypersensitivity in animal models.
Potential Mechanism: The CXCR4/CXCL12 axis is involved in immune cell trafficking to the skin and plays a role in inflammatory skin conditions.[9][10] Keratinocytes, the primary cells of the epidermis, can express CXCR4, and its signaling can influence their proliferation and the local inflammatory environment.[11] this compound-induced alterations in immune cell trafficking or direct effects on keratinocytes could trigger a hypersensitivity reaction or a drug-related rash.
Signaling Pathway: CXCR4 in Skin Homeostasis
Caption: Simplified diagram of CXCR4's role in the skin.
Mitigation Strategies:
-
Pre-screening for Hypersensitivity: In preclinical models, consider using a local lymph node assay (LLNA) to assess the sensitization potential of this compound.
-
Anti-inflammatory Co-treatment: In experimental settings, co-administration of a mild anti-inflammatory agent could be explored to counteract the inflammatory response, though this may interfere with the primary experimental goals.
Experimental Protocols:
-
In Vitro Keratinocyte Proliferation Assay:
-
Culture human keratinocytes (e.g., HaCaT cells).
-
Treat cells with a cytokine relevant to skin inflammation (e.g., IL-22) in the presence or absence of this compound.
-
Assess cell proliferation using a standard method like BrdU incorporation or a cell counting kit.
-
-
Lymphocyte Transformation Test (LTT):
Issue 3: QTc Interval Prolongation
Symptoms in the Lab: In vivo studies showing a prolonged QTc interval on ECGs of treated animals.
Potential Mechanism: Drug-induced QTc prolongation is often caused by the blockade of the human ether-à-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization.[14] Inhibition of the hERG channel delays the repolarization of the cardiac action potential, leading to a longer QT interval.[15] this compound has been identified as having the potential for concentration-dependent QTc prolongation, suggesting a possible interaction with cardiac ion channels like hERG.
Logical Relationship for QTc Prolongation Assessment
Caption: Logical flow for assessing this compound's QTc prolongation risk.
Mitigation Strategies:
-
Concentration Monitoring: Carefully monitor plasma concentrations of this compound in your experiments to stay below the threshold known to cause significant QTc prolongation.
-
Avoid Concomitant QTc-Prolonging Agents: In your experimental design, avoid the use of other drugs that are known to prolong the QTc interval.
-
Electrolyte Monitoring: In in-vivo studies, ensure that electrolyte levels (especially potassium and magnesium) are within the normal range, as imbalances can exacerbate QTc prolongation.
Experimental Protocols:
-
In Vitro hERG Channel Assay (Patch-Clamp Electrophysiology):
-
Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Perform whole-cell patch-clamp recordings to measure the hERG current (IKr).
-
Apply a range of this compound concentrations to the cells and record the inhibition of the hERG current.
-
Calculate the IC50 value to determine the potency of this compound as a hERG channel blocker. This should be performed at a physiological temperature (35-37°C).[16]
-
-
Thallium Flux Assay:
-
As a higher-throughput alternative, use a thallium flux assay in a hERG-expressing cell line.[17][18][19]
-
These assays measure the influx of thallium (a surrogate for potassium) through the hERG channel.
-
Inhibition of the thallium flux by this compound can be used to estimate its hERG blocking potential.
-
Quantitative Data Summary
Table 1: Common Off-Target Effects of this compound and Potential Investigative Assays
| Off-Target Effect | Potential Mechanism | In Vitro Assays | In Vivo Assays |
| Thrombocytopenia | Interference with megakaryopoiesis or platelet function via CXCR4 inhibition. | Megakaryocyte differentiation assay, Platelet aggregation/activation assays. | Complete blood counts, Bone marrow analysis, Platelet survival studies. |
| Skin Rash | Altered immune cell trafficking to the skin; direct effects on keratinocytes. | Keratinocyte proliferation assay, Lymphocyte transformation test (LTT). | Local lymph node assay (LLNA), Skin histopathology. |
| QTc Prolongation | Blockade of cardiac ion channels, particularly the hERG K+ channel. | hERG patch-clamp assay, Thallium flux assay. | Electrocardiogram (ECG) monitoring, Telemetry in conscious animals. |
Table 2: this compound Clinical Trial Adverse Event Frequency (Illustrative)
| Adverse Event | Frequency (≥10% of patients) |
| Thrombocytopenia | Reported[2] |
| Pityriasis/Rash | Reported[2] |
| Rhinitis | Reported[2] |
| Epistaxis | Reported[2] |
| Vomiting | Reported[2] |
| Dizziness | Reported[2] |
Note: This table is for illustrative purposes based on published clinical trial data. Frequencies can vary between studies.
For further assistance, please consult the relevant scientific literature and regulatory guidelines for drug safety testing.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Xolremdi (this compound): a breakthrough in WHIM syndrome treatment – unraveling efficacy and safety in a rare disease frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, CXCR4 antagonist, a novel treatment for WHIM syndrome, first FDA approval 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CXCR4 in Epidermal Keratinocytes: Crosstalk within the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Critical Role and Therapeutic Potential of the CXCR Family in Skin Diseases [imrpress.com]
- 11. CXCR4 negatively regulates keratinocyte proliferation in IL-23-mediated psoriasiform dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical value of in vitro tests for the management of severe drug hypersensitivity reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 14. Frontiers | An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 [frontiersin.org]
- 15. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 18. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Mavorixafor treatment
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Mavorixafor in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent inhibition of cell migration in our transwell assay with this compound. What are the potential causes?
A1: Inconsistent results in cell migration assays can stem from several factors. Here is a checklist of potential issues to investigate:
-
Cell Line Viability and CXCR4 Expression:
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may exhibit altered migratory behavior.
-
CXCR4 Expression Levels: CXCR4 expression can vary with cell passage number. It is crucial to regularly verify CXCR4 surface expression using flow cytometry.[1][2] A decline in expression will lead to reduced migration towards CXCL12 and consequently, a diminished effect of this compound.
-
Cell Line Authenticity: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out misidentification or cross-contamination.[2]
-
-
Reagent Quality and Concentration:
-
CXCL12 Activity: The chemokine CXCL12, the ligand for CXCR4, is sensitive to degradation. Avoid repeated freeze-thaw cycles.[1] If you suspect CXCL12 degradation, use a fresh aliquot or a new vial.
-
Optimal CXCL12 Concentration: The concentration of CXCL12 used to induce migration is critical. A full dose-response curve should be performed to determine the optimal concentration for your specific cell type.[1]
-
This compound Integrity: Ensure your this compound stock is properly stored and has not expired. Prepare fresh dilutions for each experiment.[2]
-
-
Assay Conditions:
-
Chemoattractant Gradient: A stable and properly formed CXCL12 gradient is essential for directed cell migration. Ensure no bubbles are trapped under the transwell insert.[1]
-
Serum Presence: Serum contains various chemoattractants that can cause background migration. It is recommended to use serum-free media in the assay.[1]
-
Incubation Time: Optimize the incubation time for your specific cell line to find the sweet spot between sufficient migration and minimizing random movement.[2]
-
Q2: Our calcium flux assay shows a variable response to this compound treatment upon CXCL12 stimulation. How can we troubleshoot this?
A2: Variability in calcium flux assays can be due to several technical aspects. Consider the following troubleshooting steps:
-
Cellular Factors:
-
CXCR4 Expression: As with migration assays, confirm consistent CXCR4 expression on your cells.
-
Cell Density: Ensure a consistent cell density is used for each experiment, as this can affect signal intensity.
-
-
Reagent and Loading Conditions:
-
Calcium Indicator Dye Loading: Optimize the concentration and incubation time of your calcium indicator dye (e.g., Fluo-4, Indo-1). Overloading or insufficient loading can lead to a blunted or weak signal.[1]
-
CXCL12 and this compound Preparation: Use fresh aliquots of CXCL12 and freshly prepared this compound solutions.
-
-
Data Acquisition:
-
Baseline Reading: Establish a stable baseline reading before adding CXCL12 to accurately measure the change in fluorescence.
-
Mixing: Ensure rapid and thorough mixing of CXCL12 into the cell suspension to achieve a uniform stimulation.
-
Q3: We are seeing less of an effect of this compound in our in vivo tumor model than expected. What could be the reasons?
A3: In vivo studies introduce a higher level of complexity. Here are some factors that could contribute to lower than expected efficacy:
-
Tumor Microenvironment (TME):
-
CXCL12 Levels in the TME: The local concentration of CXCL12 in the tumor microenvironment can influence the efficacy of a competitive antagonist like this compound. High local concentrations may require higher doses of the inhibitor.
-
Alternative Signaling Pathways: Tumor cells can develop resistance by upregulating other signaling pathways that promote survival and proliferation, bypassing the dependency on the CXCR4/CXCL12 axis.
-
-
Pharmacokinetics and Dosing:
-
This compound Bioavailability and Half-life: Ensure your dosing regimen is appropriate for the animal model being used, taking into account the pharmacokinetic properties of this compound.
-
Drug Metabolism: this compound is metabolized by CYP3A4 and to a lesser extent, CYP2D6.[3] Co-administration of other compounds that induce or inhibit these enzymes could alter this compound's exposure.
-
-
Model System:
-
CXCR4 Expression in the Xenograft: Confirm high and stable expression of CXCR4 in the tumor cells used for the xenograft.
-
Immune System of the Host: In immunodeficient mouse models, the full spectrum of this compound's effects, which includes mobilization of immune cells, may not be observed.
-
Troubleshooting Guides
Inconsistent In Vitro Results
| Issue | Potential Cause | Recommended Action |
| Low Cell Migration | Low CXCR4 expression on cells. | Verify CXCR4 surface expression via flow cytometry. Use lower passage number cells if a decline is observed.[1][2] |
| Inactive CXCL12. | Use a fresh aliquot of CXCL12. Avoid repeated freeze-thaw cycles.[1] | |
| Suboptimal CXCL12 concentration. | Perform a dose-response curve to determine the optimal CXCL12 concentration for your cell line.[1] | |
| High Background Migration | Presence of other chemoattractants. | Use serum-free media in the assay.[1] |
| Incubation time is too long. | Reduce the incubation time to minimize random cell movement.[2] | |
| Variable Calcium Signal | Inconsistent dye loading. | Optimize dye concentration and incubation time.[1] |
| Low CXCR4 expression. | Confirm CXCR4 expression levels. | |
| Degraded CXCL12 or this compound. | Prepare fresh solutions for each experiment. |
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of this compound in patients with WHIM syndrome.
Table 1: Phase 3 Clinical Trial Efficacy Data (52 Weeks)
| Endpoint | This compound (n=14) | Placebo (n=17) | p-value |
| Time Above Absolute Neutrophil Count (ANC) Threshold (TATANC) (hours) | 15.0 | 2.8 | <0.001 |
| Time Above Absolute Lymphocyte Count (ALC) Threshold (TATALC) (hours) | 15.8 | 4.6 | <0.001 |
| Annualized Infection Rate (events/year) | 1.7 | 4.2 | 0.007 |
| Total Infection Score | 7.4 | 12.3 | - |
Data from a 52-week, randomized, double-blind, placebo-controlled Phase 3 trial in patients with WHIM syndrome aged ≥12 years.[4][5]
Table 2: Phase 2 Clinical Trial Efficacy Data
| Endpoint | Pre-treatment (12 months) | On this compound (effective doses) |
| Annualized Infection Rate (events/year) | 4.63 | 2.27 |
| Reduction in Cutaneous Warts | - | 75% |
Data from a Phase 2 open-label, dose-escalation and extension study in adult patients with genetically confirmed WHIM syndrome.[6][7]
Experimental Protocols
Protocol 1: Flow Cytometry for Surface CXCR4 Expression
-
Cell Preparation: Harvest cells and wash once with cold PBS.
-
Cell Counting: Count the cells and adjust the concentration to 1 x 10^6 cells/mL in FACS buffer (PBS with 1% BSA).
-
Blocking (Optional): Incubate cells with an Fc block reagent for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Antibody Staining: Add a fluorescently conjugated anti-CXCR4 antibody to 100 µL of the cell suspension. As a control, use an isotype-matched control antibody in a separate tube.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Visualizations
This compound's Mechanism of Action in the CXCR4 Signaling Pathway
Caption: this compound acts as a CXCR4 antagonist, blocking CXCL12 binding.
General Experimental Workflow for Testing this compound In Vitro
Caption: A typical workflow for evaluating this compound's in vitro efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diversity and Inter-Connections in the CXCR4 Chemokine Receptor/Ligand Family: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Biased antagonism of CXCR4 avoids antagonist tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of Mavorixafor in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with Mavorixafor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a key consideration in preclinical studies?
This compound (also known as AMD070) is a selective antagonist of the C-X-C chemokine receptor 4 (CXCR4). It is an orally bioavailable small molecule that plays a crucial role in mobilizing white blood cells from the bone marrow.[1][2] Understanding and optimizing its oral bioavailability in animal models is critical for establishing relevant dosing regimens for efficacy and toxicology studies, and for predicting its pharmacokinetic profile in humans.
Q2: What are the known species differences in the oral bioavailability of this compound?
Significant species differences in the oral bioavailability of this compound have been observed. For instance, studies have shown that the oral bioavailability is substantially higher in dogs (approximately 80%) compared to rats (approximately 22%). This highlights the importance of selecting appropriate animal models and understanding the metabolic and physiological differences between species when interpreting pharmacokinetic data.
Q3: What are the primary metabolic pathways for this compound?
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, and to a lesser extent, by CYP2D6.[3] It is also a substrate for the P-glycoprotein (P-gp) efflux transporter.[3] These factors can significantly influence its absorption and first-pass metabolism, thereby affecting its systemic exposure.
Q4: How does food intake affect the absorption of this compound?
In human studies, food has been shown to reduce the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of this compound.[4] Therefore, for preclinical studies in animal models, it is crucial to standardize the feeding schedule (e.g., fasting overnight before dosing) to ensure consistent and reproducible pharmacokinetic results.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low and variable plasma concentrations after oral administration in rats. | - Poor aqueous solubility of this compound.- High first-pass metabolism by CYP3A4 in the gut wall and liver.- Efflux by P-glycoprotein in the intestine. | - Formulation Optimization: Consider using a formulation to enhance solubility and absorption. A simple acidic vehicle like 50 mM citrate buffer (pH 4.0) has been used for oral gavage of similar CXCR4 antagonists in mice.[5] For a more advanced approach, consider lipid-based formulations or nanoemulsions.- Co-administration with Inhibitors: To investigate the impact of metabolism and efflux, conduct pilot studies with co-administration of a CYP3A4 inhibitor (e.g., ritonavir) or a P-gp inhibitor (e.g., verapamil).[3][6] This can help elucidate the primary mechanisms limiting bioavailability in your model. |
| Precipitation of this compound in the dosing vehicle. | - this compound is a solid that may have limited solubility in common aqueous vehicles. | - Vehicle Screening: Test the solubility of this compound in a range of pharmaceutically acceptable vehicles. For preclinical studies, co-solvents such as polyethylene glycol (PEG), propylene glycol (PG), or dimethyl sulfoxide (DMSO) in appropriate concentrations can be explored. A common formulation for compounds with poor solubility is a mix of DMSO, PEG300, Tween 80, and saline.[7] Always perform a visual inspection for precipitation before administration. |
| Unexpected adverse events in animals after oral dosing. | - High peak plasma concentrations (Cmax) due to rapid absorption from an enabling formulation.- Off-target effects at high local concentrations in the GI tract. | - Dose Fractionation: Administer the total daily dose in two or more smaller doses to reduce the Cmax.- Formulation Modification: If using a rapid-release formulation, consider developing a more sustained-release formulation to slow down the absorption rate. |
| Difficulty in achieving target plasma exposure for efficacy studies. | - Insufficient bioavailability in the chosen animal model.- Rapid clearance of the compound. | - Re-evaluate the Animal Model: Given the significant species differences, consider if the chosen model (e.g., rat) is the most appropriate for predicting human pharmacokinetics. The dog model shows significantly higher bioavailability. - Dose Escalation: Carefully escalate the dose while monitoring for any adverse effects. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Rat | Dog |
| Oral Bioavailability (%) | 22 | 80 |
| Half-life (t½) (hours) | 3.5 | 9.9 |
| Clearance (CL) (mL/min/kg) | 3.7 | 1.3 |
Data compiled from published preclinical studies.
Experimental Protocols
Protocol 1: Oral Bioavailability Assessment of this compound in Rats
1. Animals:
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Acclimatize animals for at least one week before the experiment.
-
House in a controlled environment with a 12-hour light/dark cycle.
2. Formulation Preparation:
-
Vehicle: 50 mM citrate buffer, pH 4.0.
-
Preparation: Prepare a suspension of this compound in the citrate buffer to the desired concentration (e.g., 10 mg/mL). Ensure the suspension is homogenous by vortexing and sonicating before each administration.
3. Dosing:
-
Fast animals overnight (approximately 12 hours) with free access to water.
-
Administer this compound orally via gavage at a dose of 10 mg/kg.
-
For the intravenous (IV) group (for bioavailability calculation), administer this compound at a dose of 1 mg/kg via the tail vein.
4. Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at the following time points:
-
Oral: 0 (predose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
IV: 0 (predose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.
5. Plasma Analysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, and F%) using appropriate software (e.g., Phoenix WinNonlin).
Mandatory Visualizations
CXCL12/CXCR4 Signaling Pathway
Caption: this compound blocks the CXCL12/CXCR4 signaling pathway.
Experimental Workflow for Bioavailability Study
Caption: Workflow for an oral bioavailability study in animal models.
Troubleshooting Logic for Low Bioavailability
Caption: Troubleshooting flowchart for low oral bioavailability.
References
- 1. Results of a phase 2 trial of an oral CXCR4 antagonist, this compound, for treatment of WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Results of a phase 2 trial of an oral CXCR4 antagonist, this compound, for treatment of WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Multiple-dose escalation study of the safety, pharmacokinetics, and biologic activity of oral AMD070, a selective CXCR4 receptor inhibitor, in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P‐Glycoprotein Mediated Drug Interactions in Animals and Humans with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Mavorixafor Technical Support Center: Stability and Storage Best Practices for Research Laboratories
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Mavorixafor. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound as a solid is a white to pale yellow or light brown substance. It is hygroscopic at relative humidities exceeding 70%. For long-term storage, the powder should be stored at -20°C for up to 3 years.
Q2: How should I prepare and store this compound stock solutions?
A2: The preparation and storage of this compound stock solutions depend on the solvent used. It is crucial to use fresh, anhydrous solvents to avoid solubility issues, especially with hygroscopic solvents like DMSO. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.
| Solvent | Maximum Concentration | Storage Temperature | Duration |
| DMSO | 70 mg/mL (200.3 mM) | -80°C | 1 year |
| -20°C | 1 month | ||
| Ethanol | 70 mg/mL | -80°C | 1 year |
| -20°C | 1 month |
Q3: What is the solubility of this compound in aqueous solutions?
A3: this compound's solubility in aqueous solutions is pH-dependent. It is soluble in aqueous buffers from pH 1.2 to 5.5. Its solubility decreases as the pH increases, being sparingly soluble at pH 6.8 and slightly soluble at pH 7.5.
| pH of Aqueous Buffer | Solubility |
| 1.2 - 5.5 | Soluble |
| 6.0 | Soluble |
| 6.8 | Sparingly Soluble |
| 7.5 | Slightly Soluble |
Q4: Is this compound sensitive to light?
A4: While specific photostability studies for this compound are not extensively detailed in publicly available literature, general best practices for handling small molecules should be followed. It is advisable to protect this compound powder and solutions from direct light exposure by using amber vials or by wrapping containers in foil.
Troubleshooting Guides
In Vitro Experiments
Problem: My this compound has precipitated in the cell culture medium.
-
Possible Cause 1: Exceeded Solubility Limit. The concentration of this compound in your final working solution may be too high for the aqueous environment of the cell culture medium, especially if the medium has a pH close to or above 6.8.
-
Solution: Review the pH of your cell culture medium and the final concentration of this compound. You may need to lower the concentration of this compound or adjust the pH of your medium if your experimental design allows.
-
-
Possible Cause 2: Solvent Shock. Rapidly diluting a concentrated DMSO stock solution into an aqueous medium can cause the compound to precipitate out of solution.
-
Solution: Try a serial dilution approach. First, dilute the DMSO stock solution in a small volume of a suitable buffer (e.g., PBS) before adding it to the larger volume of cell culture medium. Gentle vortexing during dilution can also help.
-
-
Possible Cause 3: Interaction with Media Components. Components in the cell culture medium, such as salts or proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause precipitation.
-
Solution: Test the solubility of this compound in your basal medium without serum or other supplements first. If it remains soluble, the issue may be with one of the supplements.
-
In Vivo Experiments
Problem: I am having trouble preparing a stable formulation of this compound for oral administration in animal studies.
-
Possible Cause: Poor Aqueous Solubility. this compound has low solubility in neutral aqueous solutions, which can make it challenging to prepare a simple aqueous formulation for oral gavage.
-
Solution: A common approach for preclinical oral formulations of poorly soluble compounds is to use a vehicle containing a mixture of solvents and surfactants. For this compound, a formulation consisting of DMSO, PEG300, Tween 80, and saline has been described. The mixed solution should be used immediately for optimal results.[1] Another option is a suspension in corn oil.[1]
-
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for In Vivo Oral Administration
This protocol provides a method for preparing a this compound solution suitable for oral administration in preclinical research.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile ddH₂O or saline
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 70 mg/mL). Ensure the this compound is completely dissolved.
-
In a separate sterile tube, add the required volume of PEG300.
-
To the PEG300, add the appropriate volume of the this compound DMSO stock solution. For example, to prepare a 1 mL final solution, you could add 50 µL of a 70 mg/mL DMSO stock to 400 µL of PEG300.[1]
-
Mix thoroughly until the solution is clear.
-
Add Tween 80 to the mixture. Following the example, add 50 µL of Tween 80.[1]
-
Mix again until the solution is clear.
-
Finally, add sterile ddH₂O or saline to reach the final desired volume. For the 1 mL example, add 500 µL of ddH₂O.[1]
-
This formulation should be prepared fresh and used immediately for the best results.[1]
Protocol 2: General Procedure for Stability-Indicating HPLC Method
While a specific, validated stability-indicating HPLC method for this compound is not publicly available, a general approach based on methods for similar compounds can be employed. This protocol outlines the steps for developing such a method.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products generated under stress conditions.
Materials and Equipment:
-
This compound reference standard
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffers (e.g., phosphate or acetate buffer)
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies.
Method Development Outline:
-
Forced Degradation Study:
-
Subject this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.
-
-
Chromatographic Conditions Development:
-
Column: Start with a C18 column.
-
Mobile Phase: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted) and an organic solvent like acetonitrile or methanol.
-
Detection Wavelength: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer.
-
Flow Rate and Column Temperature: Optimize for good peak shape and resolution.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Ensure the method can resolve this compound from its degradation products and any excipients.
-
Linearity: Establish a linear relationship between the concentration and the detector response.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance with small, deliberate variations in method parameters.
-
Visualizations
Caption: this compound's mechanism of action as a CXCR4 antagonist.
Caption: General experimental workflow for using this compound.
References
Addressing Mavorixafor-induced cytotoxicity in primary cell cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mavorixafor in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally bioavailable small molecule that functions as a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] It competitively binds to CXCR4, preventing the interaction with its natural ligand, stromal cell-derived factor-1 (SDF-1α), also known as CXCL12.[1] This blockade inhibits the downstream signaling pathways that are typically activated by the CXCR4/CXCL12 axis, which are involved in cell trafficking, survival, and proliferation.[2][3]
Q2: Is this compound expected to be cytotoxic to primary cells?
The potential for this compound-induced cytotoxicity in primary cells can be categorized into two main types: on-target and off-target effects.
-
On-target cytotoxicity: The CXCR4/CXCL12 signaling pathway is crucial for the survival and proliferation of certain primary cell types, including hematopoietic stem cells, progenitor cells, and some neuronal populations.[2][4][5] Blockade of this essential survival pathway by this compound could theoretically lead to apoptosis in these cells. For instance, studies with the CXCR4 antagonist AMD3100 have demonstrated the induction of apoptosis in primary rat cortical neurons.[6][7]
-
Off-target cytotoxicity: At higher concentrations, this compound may interact with other cellular targets, potentially leading to cytotoxicity. Off-target screening has shown that at a concentration of 10 µM, this compound can inhibit other receptors and channels to varying degrees.[8] However, in specific cell lines like MT-4, peripheral blood mononuclear cells (PBMCs), and pancreatic cancer cell lines, this compound has been reported to be non-cytotoxic at concentrations up to 20-23 µM.
Q3: What are the reported IC50 values for this compound's off-target activities?
An off-target pharmacology screen of this compound at a concentration of 10 µM identified several targets with ≥50% inhibition. The subsequent determination of IC50 values for these interactions is summarized in the table below. It is important to note that these concentrations may be higher than those required for effective CXCR4 antagonism.
| Target | IC50 (µM) |
| Urotensin II | 0.52 |
| Calcium channel L-type, phenylalkylamine | 1.72 |
| Sodium channel, site 2 | 1.86 |
| Opiate μ (OP3, MOP) | 2.38 |
| Somatostatin sst4 | 2.69 |
| Opiate κ (OP2, KOP) | 3.04 |
| Potassium channel hERG | 3.63 |
| Somatostatin sst1 | 3.85 |
| Histamine H1 | 4.93 |
| Calcium channel L-type, benzothiazepine | 6.87 |
| Glutamate, NMDA, phencyclidine | 7.44 |
| Muscarinic, oxotremorine M | 8.31 |
| Transporter, norepinephrine | 10.3 |
| Adrenergic α2A | 11.1 |
| Somatostatin sst5 | 16.2 |
Data sourced from an integrated review by the FDA.[8]
Q4: How can I determine if this compound is cytotoxic in my specific primary cell culture?
A systematic approach is recommended:
-
Dose-response study: Test a wide range of this compound concentrations, from nanomolar to micromolar, to determine the concentration at which cytotoxicity is observed.
-
Cell viability assays: Utilize assays such as MTT, MTS, or XTT to quantify the number of viable cells.
-
Cytotoxicity assays: Employ assays like the lactate dehydrogenase (LDH) release assay to measure cell membrane integrity.
-
Apoptosis assays: Use caspase activity assays (e.g., Caspase-3/7) to determine if the observed cell death is due to apoptosis.
Troubleshooting Guide: this compound-Induced Cytotoxicity
This guide provides a structured approach to troubleshoot and mitigate unexpected cytotoxicity in primary cell cultures treated with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Mitigation Strategies |
| High levels of cell death at all tested concentrations. | 1. This compound concentration is too high. 2. On-target cytotoxicity in sensitive primary cells. 3. Off-target toxicity. | 1. Perform a dose-response curve: Start with a lower concentration range (e.g., 1 nM - 10 µM).2. Assess CXCR4 dependence: If possible, use a primary cell type with low or no CXCR4 expression as a negative control. 3. Rescue experiment: Co-treat with CXCL12 to see if it rescues the cells from cytotoxicity, which would indicate an on-target effect.4. Reduce exposure time: A shorter incubation period with this compound may be sufficient for its intended effect while minimizing toxicity. |
| Gradual decrease in cell viability over time. | 1. Cumulative toxicity. 2. Depletion of essential nutrients due to cellular stress. | 1. Time-course experiment: Measure cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of cytotoxicity.2. Replenish media: For longer experiments, consider replacing the media with fresh this compound-containing media every 24-48 hours. |
| Discrepancy between viability and cytotoxicity assay results (e.g., low MTT signal but no LDH release). | 1. Cytostatic effects: this compound may be inhibiting cell proliferation without causing cell death.2. Apoptosis: Early-stage apoptosis may not result in significant LDH release. | 1. Cell proliferation assay: Use a direct cell counting method or a proliferation-specific assay (e.g., BrdU or EdU incorporation) to assess cell division.2. Apoptosis assay: Perform a caspase activity assay to detect apoptotic pathways. |
| Inconsistent results between experiments. | 1. Primary cell variability: Primary cells from different donors or passages can have varied responses.2. Reagent instability. | 1. Standardize cell source and passage number: Use cells from the same donor and within a narrow passage range for a set of experiments.2. Prepare fresh solutions: Prepare this compound dilutions fresh for each experiment from a validated stock solution. |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and replace it with the this compound-containing medium. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at 37°C in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells into the culture supernatant.
Materials:
-
Primary cells treated with this compound (as in the MTT assay)
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis solution (provided in the kit for maximum LDH release control)
-
96-well plates
-
Microplate reader
Procedure:
-
After the desired incubation with this compound, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare a "maximum LDH release" control by adding lysis solution to control wells for 30 minutes before collecting the supernatant.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
Apoptosis Assessment: Caspase-3/7 Activity Assay
This protocol quantifies the activity of executioner caspases 3 and 7, key markers of apoptosis.
Materials:
-
Primary cells treated with this compound
-
Caspase-Glo® 3/7 Assay System or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described previously.
-
After the incubation period, equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Signaling Pathways and Experimental Workflows
CXCR4 Signaling Pathway
The binding of CXCL12 to its receptor CXCR4 activates several downstream signaling pathways that are crucial for cell survival, proliferation, and migration. This compound, as a CXCR4 antagonist, blocks these signaling cascades.
Experimental Workflow for Assessing Cytotoxicity
A logical workflow is essential for systematically evaluating the potential cytotoxicity of this compound in primary cell cultures.
Troubleshooting Logic for Unexpected Cytotoxicity
When unexpected cytotoxicity is observed, a logical troubleshooting process can help identify the cause and find a solution.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. The CXCL12/CXCR4 chemokine ligand/receptor axis in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. researchgate.net [researchgate.net]
- 5. CXCR4/CXCL12 axis counteracts hematopoietic stem cell exhaustion through selective protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of CXCR4 Blockade on the Survival of Rat Brain Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of CXCR4 Blockade on the Survival of Rat Brain Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Measuring Mavorixafor's Efficacy in Blocking CXCR4 Signaling
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on measuring the efficacy of Mavorixafor in blocking CXCR4 signaling. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it block CXCR4 signaling?
A1: this compound (also known as X4P-001) is an orally bioavailable, selective, allosteric antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] Its mechanism of action involves binding to CXCR4 and preventing the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12).[4][5] This blockade inhibits the downstream signal transduction pathways that are normally activated upon CXCR4 stimulation, which play a critical role in immune cell trafficking, hematopoiesis, and the progression of diseases like WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome and certain cancers.[4][5][6]
Q2: What are the key in vitro assays to measure this compound's efficacy?
A2: The primary in vitro assays to quantify the efficacy of this compound in blocking CXCR4 signaling include:
-
Calcium Flux Assays: To measure the inhibition of CXCL12-induced intracellular calcium mobilization.[4][6]
-
Chemotaxis Assays (e.g., Transwell Assay): To assess the inhibition of CXCL12-mediated cell migration.[4]
-
Receptor Internalization Assays: To determine the effect of this compound on the internalization of the CXCR4 receptor upon ligand binding.[2][5][7]
-
Receptor Binding Assays: To quantify the binding affinity of this compound to CXCR4 and its ability to compete with CXCL12.
Q3: How do I choose the right cell line for my experiments?
A3: The choice of cell line is critical for obtaining reliable data. Key considerations include:
-
CXCR4 Expression: The cell line must express sufficient levels of CXCR4 on the cell surface. This can be verified using techniques like flow cytometry or western blotting.[8]
-
Cell Type Relevance: Ideally, the cell line should be relevant to the biological context of your research (e.g., lymphocytes for immunological studies, cancer cell lines for oncology research).
-
Response to CXCL12: The chosen cell line should exhibit a robust and reproducible response (e.g., calcium flux, migration) to CXCL12 stimulation.
Q4: What is the reported in vitro potency of this compound?
A4: In vitro studies have shown that this compound is a potent CXCR4 antagonist. For instance, it has been reported to inhibit the binding of CXCR4 to CXCL12 with an IC50 of 12.5 nM.[4][9]
Data Presentation: In Vitro Efficacy of CXCR4 Antagonists
The following table summarizes key in vitro efficacy data for this compound and another well-characterized CXCR4 antagonist, Plerixafor (AMD3100), for comparison.
| Antagonist | Assay Type | Cell Line | IC50 / EC50 | Reference |
| This compound | CXCR4 Binding | CCRF-CEM | 12.5 nM | [4] |
| Calcium Flux | Cf2Th (WHIM mutants) | Inhibition observed | [4] | |
| Chemotaxis | Jurkat | Inhibition observed | ||
| Plerixafor (AMD3100) | Chemotaxis | Jurkat | ~0.7 µM | [10] |
| Calcium Mobilization | SupT1 | Inhibition observed | [11] |
Experimental Protocols & Troubleshooting Guides
Below are detailed methodologies for key experiments and troubleshooting guides to address common issues.
Calcium Flux Assay
This assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration induced by CXCL12 binding to CXCR4.
-
Cell Preparation: Harvest CXCR4-expressing cells and resuspend them in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) at a density of 1-5 x 10⁶ cells/mL.[12]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's protocol. This typically involves incubation at 37°C for 30-60 minutes in the dark.[12]
-
Washing: Wash the cells twice with the assay buffer to remove extracellular dye and resuspend them in the same buffer.[12]
-
Baseline Measurement: Acquire a baseline fluorescence signal for 30-60 seconds using a flow cytometer.[12]
-
Antagonist Pre-incubation: Add this compound at various concentrations to the cell suspension and incubate for a predetermined time.
-
Stimulation and Measurement: Add a pre-determined optimal concentration of CXCL12 to the cell suspension while continuing to acquire data. Record the change in fluorescence intensity over time.[12]
-
Data Analysis: Analyze the data by plotting the fluorescence intensity over time. The peak fluorescence in the presence of this compound is compared to the control (CXCL12 stimulation alone) to determine the inhibitory effect.
| Problem | Possible Cause | Troubleshooting Steps |
| No or weak calcium signal upon CXCL12 stimulation | Inactive CXCL12 | Use a fresh aliquot of CXCL12 and avoid repeated freeze-thaw cycles.[12] |
| Low CXCR4 expression | Verify CXCR4 expression on the cell surface using flow cytometry.[12] | |
| Poor dye loading | Optimize the concentration and incubation time of the calcium indicator dye.[12] | |
| High background fluorescence | Incomplete removal of extracellular dye | Ensure thorough washing of cells after dye loading. |
| Cell death | Check cell viability before and after the assay. | |
| Inconsistent results | Variation in cell density | Ensure a consistent cell concentration for each experiment. |
| Fluctuation in temperature | Maintain a stable temperature throughout the assay. |
Chemotaxis (Cell Migration) Assay
This assay evaluates the ability of this compound to block the directional migration of cells towards a CXCL12 gradient.
-
Cell Preparation: Culture CXCR4-expressing cells to 70-80% confluency. Serum-starve the cells for a few hours before the assay. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.[12]
-
Assay Setup: Add serum-free medium containing CXCL12 to the lower chamber of a Transwell plate. In the upper chamber, add the cell suspension pre-incubated with different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a duration optimized for your cell type (typically 2-4 hours).
-
Cell Staining and Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane. Count the migrated cells in several fields of view under a microscope.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated wells to the control wells to determine the percentage of inhibition.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no cell migration in response to CXCL12 | Inactive CXCL12 | Use a fresh aliquot of CXCL12.[12] |
| Suboptimal CXCL12 concentration | Perform a dose-response curve to find the optimal chemoattractant concentration.[12] | |
| Incorrect pore size of Transwell insert | Ensure the pore size is appropriate for your cell type (e.g., 3-5 µm for lymphocytes).[12] | |
| Low CXCR4 expression | Confirm CXCR4 expression on your cells.[12] | |
| High background migration in control wells | Presence of other chemoattractants in the media | Use serum-free media for the assay.[12] |
| Cells are overly motile | Reduce the incubation time.[12] | |
| High variability between replicate wells | Inconsistent cell seeding | Ensure accurate and consistent cell numbers are added to each well.[8] |
| Bubbles trapped under the insert | Carefully inspect for and remove any bubbles.[12] |
CXCR4 Receptor Internalization Assay
This assay assesses how this compound affects the process of CXCR4 moving from the cell surface into the cell's interior after being stimulated by CXCL12.
-
Cell Preparation: Harvest CXCR4-expressing cells and resuspend them in a suitable buffer.
-
Antagonist Pre-incubation: Incubate the cells with various concentrations of this compound or a vehicle control for a specified time at 37°C.
-
CXCL12 Stimulation: Add CXCL12 to the cell suspension to induce receptor internalization and incubate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Staining: Place the cells on ice to stop internalization. Stain the cells with a fluorescently labeled anti-CXCR4 antibody that recognizes an extracellular epitope.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the amount of CXCR4 remaining on the cell surface.
-
Data Analysis: The mean fluorescence intensity (MFI) of the stained cells is proportional to the amount of surface CXCR4. Compare the MFI of this compound-treated cells to the control to determine the effect on internalization.
| Problem | Possible Cause | Troubleshooting Steps |
| No or minimal internalization observed | Inactive CXCL12 | Use a fresh, potent batch of CXCL12. |
| Insufficient incubation time for internalization | Optimize the CXCL12 stimulation time for your cell line. | |
| Antibody recognizes an internal epitope | Ensure the anti-CXCR4 antibody specifically binds to an extracellular domain. | |
| High levels of constitutive internalization | Cell stress or over-confluency | Ensure cells are healthy and not overly dense before starting the assay. |
| High variability | Temperature fluctuations | Maintain a consistent temperature during incubations, and rapidly cool cells to stop internalization. |
| Inconsistent antibody staining | Use a consistent staining protocol with optimized antibody concentrations. |
Visualizations
CXCR4 Signaling Pathway
Caption: Simplified CXCR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Measuring this compound's Inhibition of Chemotaxis
Caption: Experimental workflow for a Transwell chemotaxis assay to measure this compound's efficacy.
Troubleshooting Logic: Low this compound Efficacy in Chemotaxis Assay
Caption: A decision-making diagram for troubleshooting low efficacy of this compound in chemotaxis assays.
References
- 1. This compound, an Orally Bioavailable CXCR4 Antagonist, Increases Immune Cell Infiltration and Inflammatory Status of Tumor Microenvironment in Patients with Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. At the Bench: Pre-clinical evidence for multiple functions of CXCR4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, CXCR4 antagonist, a novel treatment for WHIM syndrome, first FDA approval 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Results of a phase 2 trial of an oral CXCR4 antagonist, this compound, for treatment of WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biased antagonism of CXCR4 avoids antagonist tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Mavorixafor Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Mavorixafor dose-response curves in specific cell types.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It works by blocking the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), to the CXCR4 receptor.[2][4] This inhibition prevents the activation of downstream signaling pathways that are involved in cell trafficking, homing, and proliferation.[2][5][6] In conditions like WHIM syndrome, where gain-of-function mutations in CXCR4 lead to excessive signaling and retention of white blood cells in the bone marrow, this compound helps to mobilize these cells into the peripheral circulation.[1][3][4]
Q2: What is a typical starting concentration range for this compound in in-vitro experiments?
A2: Based on in-vitro data, the IC50 of this compound for blocking the binding of CXCL12 to CXCR4 is approximately 12.5 nM.[4] Therefore, a good starting point for a dose-response curve would be to use a logarithmic dilution series centered around this concentration. A suggested range could be from 0.1 nM to 1 µM to capture the full dynamic range of the response. However, the optimal concentration range will be cell-type dependent and should be determined empirically.
Q3: How do I select the appropriate cell type for my this compound experiment?
A3: The ideal cell type for your experiment will depend on your research question. Key considerations include:
-
CXCR4 Expression: Ensure your chosen cell line expresses sufficient levels of CXCR4. This can be verified by flow cytometry, western blot, or qPCR.
-
Disease Relevance: If you are studying a specific disease, such as WHIM syndrome or a particular cancer, using a cell line derived from that disease context is recommended.[2][3]
-
Functional Response: The cell line should exhibit a measurable functional response to CXCL12 stimulation, such as chemotaxis, calcium mobilization, or activation of downstream signaling pathways like ERK or AKT.[5][6]
Q4: What are the key functional assays to determine this compound's dose-response?
A4: Several functional assays can be used to characterize the dose-response of this compound. The choice of assay will depend on the specific aspect of CXCR4 signaling you are interested in. Common assays include:
-
Chemotaxis Assays: To measure the inhibition of cell migration towards a CXCL12 gradient.
-
Calcium Flux Assays: To measure the inhibition of CXCL12-induced intracellular calcium release.
-
CXCR4 Internalization Assays: To assess the effect of this compound on receptor internalization upon ligand binding.[7][8]
-
Phosphorylation Assays (e.g., Western Blot, ELISA): To measure the inhibition of downstream signaling molecules like ERK and AKT.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| No response to CXCL12 stimulation (Positive Control) | Low or no CXCR4 expression in the cell line. | Verify CXCR4 expression using flow cytometry or Western blot. |
| Inactive CXCL12 ligand. | Use a fresh aliquot of CXCL12 and verify its activity on a validated cell line. | |
| Suboptimal assay conditions (e.g., incubation time, temperature). | Optimize assay parameters based on literature or preliminary experiments. | |
| This compound shows no inhibitory effect | Incorrect this compound concentration. | Verify the stock concentration and perform a fresh serial dilution. |
| This compound degradation. | Prepare fresh this compound solutions for each experiment and store the stock solution as recommended by the manufacturer. | |
| Cell type is resistant to this compound. | Consider potential resistance mechanisms, such as mutations in the CXCR4 binding pocket or upregulation of alternative signaling pathways. | |
| High background signal in the assay | Autofluorescence of cells or compounds. | Include a "no-dye" or "vehicle-only" control to measure background fluorescence. |
| Non-specific binding of detection antibodies. | Optimize antibody concentrations and include appropriate isotype controls. | |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. |
Experimental Protocols
Protocol 1: Chemotaxis Assay (Boyden Chamber)
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 2-4 hours prior to the assay.
-
Harvest cells and resuspend in serum-free media at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add serum-free media containing various concentrations of CXCL12 (e.g., 100 ng/mL as a positive control) to the lower wells of the Boyden chamber.
-
Pre-incubate the cell suspension with different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to the upper chamber (insert).
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Cell Staining and Counting:
-
Remove the inserts and wipe the top of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 10 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Elute the stain with a 10% acetic acid solution and measure the absorbance at 570 nm, or count the migrated cells in several fields of view under a microscope.
-
Protocol 2: Calcium Flux Assay
-
Cell Preparation:
-
Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Wash the cells with a buffered salt solution (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
-
This compound Treatment:
-
Wash the cells to remove excess dye.
-
Add a buffered salt solution containing different concentrations of this compound or a vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject CXCL12 (e.g., 100 nM final concentration) into the wells and continue to measure the fluorescence intensity over time to detect the calcium influx.
-
Visualizations
Caption: this compound blocks CXCL12 binding to CXCR4, inhibiting downstream signaling.
Caption: Experimental workflow for this compound dose-response curve optimization.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 7. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endocytosis is required for CXC chemokine receptor type 4 (CXCR4)-mediated Akt activation and antiapoptotic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Mavorixafor and Other CXCR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in a variety of diseases, including rare immunodeficiencies and cancer. Antagonists of this receptor disrupt the binding of its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), thereby modulating key cellular processes like cell trafficking, homing, and survival. This guide provides an objective comparison of the efficacy of Mavorixafor with other prominent CXCR4 antagonists—Plerixafor, Motixafortide, and Burixafor—supported by experimental data, detailed methodologies, and visual representations of key biological and experimental pathways.
Mechanism of Action: Disrupting the CXCR4/CXCL12 Axis
This compound, Plerixafor, Motixafortide, and Burixafor all function as antagonists of the CXCR4 receptor.[1][2] By blocking the interaction between CXCR4 and its ligand CXCL12, these molecules inhibit the downstream signaling pathways that are crucial for the retention of hematopoietic stem cells (HSCs) and leukocytes in the bone marrow.[3][4] This blockade leads to the mobilization of these cells into the peripheral blood, a mechanism that is harnessed for therapeutic benefit in various conditions.[3][4]
In WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome, a rare genetic disorder, gain-of-function mutations in the CXCR4 gene lead to an overactive signaling pathway, causing neutrophils and other white blood cells to be retained in the bone marrow.[3][5] this compound specifically targets this underlying pathophysiology to increase circulating white blood cell counts.[3] In the context of hematologic malignancies, CXCR4 antagonists like Plerixafor and Motixafortide are used to mobilize HSCs for collection and subsequent autologous transplantation.[4][6]
Below is a diagram illustrating the CXCR4 signaling pathway and the point of intervention for CXCR4 antagonists.
Comparative Efficacy: A Data-Driven Overview
The clinical development and application of these CXCR4 antagonists have largely been in distinct therapeutic areas, making direct head-to-head comparisons challenging. This compound is the first FDA-approved therapy for WHIM syndrome, while Plerixafor and Motixafortide are approved for hematopoietic stem cell mobilization.[3][7] Burixafor is currently in clinical development for similar applications.[8]
Pharmacodynamic and Pharmacokinetic Properties
The following table summarizes key pharmacodynamic and pharmacokinetic parameters of the four CXCR4 antagonists.
| Parameter | This compound | Plerixafor | Motixafortide | Burixafor |
| IC50 | 12.5 nM (blocking CXCL12 binding)[1] | 44 nM (CXCR4 antagonism) | 0.42 - 4.5 nM (CXCR4 antagonism)[4] | Not explicitly reported in reviewed literature |
| Route of Administration | Oral[3] | Subcutaneous injection[6] | Subcutaneous injection[4] | Intravenous infusion[9] |
| Time to Peak Concentration (Tmax) | 2.8 hours[3] | 0.5 hours[10] | 0.25 - 1 hour[11] | 0.26 - 0.30 hours[9] |
| Terminal Half-life | ~82 hours (in healthy subjects) | 4.6 hours[10] | ~2 hours[4] | Not explicitly reported in reviewed literature |
Clinical Efficacy in WHIM Syndrome
This compound has demonstrated significant efficacy in treating WHIM syndrome. A pivotal Phase 3 trial showed that this compound treatment resulted in a significant increase in the time above threshold for absolute neutrophil count (TATANC) and absolute lymphocyte count (TALC) compared to placebo.[12][13]
| Endpoint (vs. Placebo) | This compound | Placebo | p-value |
| Mean TATANC (hours) | 15.0[12][13] | 2.8[12][13] | <0.001[12] |
| Mean TATALC (hours) | 15.8[12][13] | 4.6[12][13] | <0.001[12] |
| Annualized Infection Rate | 60% lower than placebo[13] | - | 0.007[13] |
| Total Infection Score | 40% lower than placebo[13] | - | - |
While not approved for WHIM syndrome, Plerixafor has been investigated in this patient population. A Phase 3 crossover trial comparing Plerixafor to G-CSF found that Plerixafor was non-inferior to G-CSF in maintaining absolute neutrophil counts and superior in maintaining absolute lymphocyte counts.[13] However, the twice-daily subcutaneous injections of Plerixafor raised concerns about treatment adherence.[14]
Clinical Efficacy in Hematopoietic Stem Cell Mobilization
Plerixafor and Motixafortide are utilized in combination with granulocyte-colony stimulating factor (G-CSF) to enhance the mobilization of HSCs for autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.
A pharmacoeconomic study indirectly comparing Motixafortide and Plerixafor suggested that Motixafortide in combination with G-CSF was associated with a significantly greater proportion of patients successfully mobilizing an optimal number of stem cells in a single apheresis day.[15]
| Endpoint | Motixafortide + G-CSF | Plerixafor + G-CSF |
| Successful mobilization (≥6x10^6 CD34+ cells/kg) in 1 apheresis day | 88.8%[15] | 54.2%[15] |
Burixafor is also being investigated for HSC mobilization. A Phase 2 trial is underway to assess its safety and efficacy in combination with propranolol and G-CSF in multiple myeloma patients.[8]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the pivotal clinical trials of this compound and Motixafortide.
This compound Phase 3 Trial in WHIM Syndrome (4WHIM - NCT03995108)
This was a global, randomized, double-blind, placebo-controlled, multicenter study.[16]
-
Participants: 31 patients aged 12 and older with a genetically confirmed diagnosis of WHIM syndrome.[16]
-
Intervention: Patients were randomized in a 1:1 ratio to receive either 400 mg of this compound or a placebo orally once daily for 52 weeks.[16]
-
Primary Endpoint: The primary efficacy endpoint was the time above a predefined threshold for absolute neutrophil count (TATANC) over a 24-hour period.[12]
-
Key Secondary Endpoints: Included the time above threshold for absolute lymphocyte count (TALC), the annualized rate of infections, and the total infection score.[12]
-
Assessments: Blood samples for neutrophil and lymphocyte counts were collected at multiple time points throughout the study. Infections were documented and graded for severity.[13]
The following diagram outlines the workflow of this clinical trial.
Motixafortide Phase 3 Trial in Multiple Myeloma (GENESIS - NCT03246529)
This was a randomized, placebo-controlled, multicenter study.[17]
-
Participants: Patients with multiple myeloma eligible for autologous stem cell transplantation.[17]
-
Intervention: Patients were randomized to receive either Motixafortide in combination with G-CSF or a placebo plus G-CSF.[17]
-
Primary Objective: To demonstrate that a single dose of Motixafortide on top of G-CSF is superior to G-CSF alone in the ability to mobilize ≥ 6 million CD34+ cells in up to two apheresis sessions.[17]
-
Assessments: The number of mobilized CD34+ cells was quantified from peripheral blood samples.[18]
Conclusion
This compound represents a significant advancement in the treatment of WHIM syndrome, directly targeting the underlying molecular defect with a convenient oral formulation.[3][14] In the realm of hematopoietic stem cell mobilization, Plerixafor has been the standard of care, but newer agents like Motixafortide are showing promise with potentially improved efficacy in mobilizing a higher number of stem cells in fewer apheresis sessions.[15] Burixafor is an emerging contender in this space.[8]
The choice of a CXCR4 antagonist will ultimately depend on the specific clinical indication, desired therapeutic outcome, and patient-specific factors. For researchers and drug development professionals, the distinct profiles of these agents offer a rich landscape for further investigation and the development of next-generation therapies targeting the CXCR4/CXCL12 axis. Continued research, including head-to-head comparative trials, will be invaluable in further elucidating the relative strengths and weaknesses of these promising therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. What is the therapeutic class of Motixafortide? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound, CXCR4 antagonist, a novel treatment for WHIM syndrome, first FDA approval 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Pharmacokinetics and Pharmacodynamics of Burixafor Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of plerixafor in patients with non-Hodgkin lymphoma and multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. A phase 3 randomized trial of this compound, a CXCR4 antagonist, for WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. ashpublications.org [ashpublications.org]
- 15. ashpublications.org [ashpublications.org]
- 16. X4 Pharmaceuticals Announces Positive Phase 3 Results Showing this compound Reduced the Rate, Severity, and Duration of Infections vs. Placebo in Participants Diagnosed with WHIM Syndrome | X4 Pharmaceuticals, Inc. [investors.x4pharma.com]
- 17. BioLineRx Announces Additional Positive Results from Pharmacoeconomic Study Comparing Motixafortide + G-CSF to Plerixafor + G-CSF in Stem Cell Mobilization [prnewswire.com]
- 18. Positive topline results from phase III GENESIS trial of motixafortide + G-CSF for hematopoietic stem cell mobilization [multiplemyelomahub.com]
Validating the Anti-Tumor Efficacy of Mavorixafor and Other CXCR4 Antagonists in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor effects of CXCR4 antagonists, with a primary focus on Mavorixafor, in preclinical xenograft models. The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a pivotal role in tumor progression, including proliferation, angiogenesis, and metastasis. Consequently, targeting this axis presents a promising therapeutic strategy in oncology. This compound (X4P-001) is an orally bioavailable, selective, and allosteric inhibitor of CXCR4 being developed for various liquid and solid tumors. This document summarizes the available preclinical data on this compound and compares its potential efficacy with other CXCR4 antagonists that have been evaluated in similar xenograft models.
The CXCR4/CXCL12 Signaling Axis in Cancer
The interaction between the CXCL12 ligand and the CXCR4 receptor activates several downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways. This signaling cascade promotes tumor growth, invasion, and the formation of new blood vessels (angiogenesis). Furthermore, the CXCR4/CXCL12 axis is implicated in the trafficking of tumor cells to distant organs, leading to metastasis. By blocking this interaction, CXCR4 antagonists like this compound aim to disrupt these pro-tumorigenic processes.
This compound in Preclinical and Clinical Studies
While specific quantitative data from xenograft models for this compound is not extensively available in the public domain, its anti-tumor potential has been suggested in various contexts. Studies have indicated that this compound can inhibit the growth of murine B16-OVA melanoma. In clinical trials involving patients with melanoma, this compound treatment led to increased immune cell infiltration into the tumor microenvironment, suggesting a favorable modulation of the anti-tumor immune response.
Comparative Efficacy of Alternative CXCR4 Antagonists in Xenograft Models
Several other CXCR4 antagonists have been evaluated in preclinical xenograft models, providing valuable insights into the potential anti-tumor effects of targeting this pathway.
AMD3100 (Plerixafor)
AMD3100 has demonstrated efficacy in various solid tumor models. In a prostate cancer xenograft model using PC-3 cells, AMD3100 significantly inhibited tumor growth.
| Parameter | Control Group | AMD3100-Treated Group | Reference |
| Tumor Volume (Day 28) | 751.9 ± 276.4 mm³ | 42.9 ± 18.4 mm³ |
Ulocuplumab (BMS-936564)
Ulocuplumab, a fully human anti-CXCR4 antibody, has shown anti-tumor activity in hematologic malignancy xenograft models. In a multiple myeloma model, it significantly delayed tumor growth.
| Parameter | Control Group | Ulocuplumab-Treated Group | Reference |
| Mean Tumor Growth Delay | - | 66% and 56% (on day 25) |
Balixafortide (POL6326)
Balixafortide has been investigated in combination with chemotherapy in breast cancer patient-derived xenograft (PDX) models.
| Treatment Arm | Tumor Growth Inhibition (T/C %) | Reference |
| Paclitaxel Monotherapy | 42% | |
| Balixafortide + Paclitaxel | 13% (87% inhibition) |
MSX-122
MSX-122, an orally active CXCR4 antagonist, has demonstrated anti-metastatic activity in a breast cancer model.
| Parameter | Effect of MSX-122 | Reference |
| Metastasis | Significantly decreased hepatic micrometastases |
Experimental Protocols
The following provides a generalized experimental protocol for evaluating the anti-tumor efficacy of CXCR4 antagonists in xenograft models, based on the methodologies reported in the cited literature.
Cell Lines and Animal Models
-
Cell Lines: Human cancer cell lines with documented CXCR4 expression are utilized, such as PC-3 (prostate cancer), SUM149 (inflammatory breast cancer), Ramos B cells, HL-60, MOLP-8, Nomo-1, and JJN-3R cells (hematologic malignancies).
-
Animal Models: Immunodeficient mice, such as nude mice or SCID mice, are commonly used to prevent rejection of the human tumor xenografts.
Tumor Implantation
-
Subcutaneous Xenografts: A suspension of cancer cells (typically 2 x 10^6 to 5 x 10^6 cells) is mixed with Matrigel and injected subcutaneously into the flank of the mice.
-
Orthotopic Xenografts: To better mimic the tumor microenvironment, cells can be implanted into the organ of origin (e.g., mammary fat pad for breast cancer).
Treatment Regimen
-
Once tumors reach a palpable size (e.g., 60-160 mm³), animals are randomized into control and treatment groups.
-
This compound and other small molecule inhibitors: Administered orally or via injection (subcutaneous or intraperitoneal) at specified doses and schedules. For example, CTCE-9908 was administered at 25 mg/kg, 5 days/week, subcutaneously.
-
Antibody-based inhibitors (e.g., Ulocuplumab): Typically administered via intraperitoneal injection every 3-4 days.
-
Control Groups: Receive a vehicle control or a control peptide.
Efficacy Assessment
-
Tumor Growth: Tumor volume is measured regularly (e.g., weekly) using calipers and calculated using the formula: (Length x Width²)/2.
-
Metastasis: Metastatic burden can be quantified using techniques like whole-body luciferase imaging (for luciferase-transfected cells) or by histological analysis of distant organs at the end of the study.
-
Survival: In some studies, the overall survival of the animals is monitored.
Mavorixafor's Impact on CXCR4-Driven Gene Expression: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Mavorixafor's effects on gene expression downstream of the CXCR4 receptor, contextualized with the broader class of CXCR4 antagonists. This compound is an oral, selective antagonist of the C-X-C chemokine receptor 4 (CXCR4), which plays a critical role in cell trafficking and immune responses.[1] Its mechanism involves blocking the binding of the natural ligand, CXCL12 (also known as SDF-1), to CXCR4, thereby inhibiting the activation of downstream signaling pathways.[2][3][4] This guide synthesizes available experimental data to offer a clear perspective on its performance and molecular impact.
Mechanism of Action: Interrupting the CXCR4/CXCL12 Axis
The binding of CXCL12 to its receptor, CXCR4, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events.[3][5] These pathways, including the PI3K/Akt, MAPK, and JAK/STAT pathways, culminate in the activation of transcription factors like AP-1, which in turn regulate the expression of genes involved in cell survival, proliferation, migration, and inflammation.[5][6][7] this compound, by acting as a CXCR4 antagonist, effectively prevents these downstream signaling events.[3][4] This has therapeutic implications in conditions where the CXCR4/CXCL12 axis is dysregulated, such as in the rare genetic disorder WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome and certain cancers.[2][4][8]
Comparative Gene Expression Analysis
While direct, head-to-head clinical studies comparing the gene expression profiles of this compound with other CXCR4 antagonists like Plerixafor are not extensively available in public literature, we can synthesize data from separate studies to provide a comparative overview. A study on melanoma patients treated with this compound monotherapy revealed significant changes in the tumor microenvironment (TME).[9][10]
The table below summarizes these findings and provides a representative comparison with the expected effects of a generic CXCR4 antagonist based on known pathway functions.
| Gene Signature / Biomarker | This compound (in Melanoma TME) | General CXCR4 Antagonist (Expected Effect) |
| Immune Cell Infiltration | ||
| CD8+ T-cell infiltration | Increased[9] | Increase in immune cell trafficking |
| Immune Activation Markers | ||
| Granzyme B (GZMB) | Increased gene and protein expression[9][10] | Upregulation of cytotoxic cell activity markers |
| IFNγ Gene Signature Score | Increased[9] | Modulation of inflammatory and immune responses |
| Tumor Inflammatory Signature (TIS) | Increased[9] | Enhancement of anti-tumor inflammatory signals |
| Antigen Presentation | ||
| Antigen Presentation Machinery Genes | Increased expression[9] | Upregulation of genes involved in immune recognition |
| Serum Cytokines | ||
| CXCL9 | Increased[9] | Modulation of chemokine gradients |
| CXCL10 | Increased[9] | Modulation of chemokine gradients |
Note: The data for this compound is derived from a study in melanoma patients[9], while the expected effects for a general CXCR4 antagonist are inferred from the known functions of the CXCR4/CXCL12 axis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the gene expression analysis of this compound in the melanoma tumor microenvironment.
Gene Expression Analysis by NanoString
This protocol outlines the steps for analyzing gene expression from formalin-fixed, paraffin-embedded (FFPE) tumor biopsy samples.
-
Sample Preparation: RNA is extracted from FFPE slides of patient biopsies taken before and after this compound treatment.[10]
-
NanoString nCounter Analysis:
-
Panel Selection: The analysis is performed using the NanoString PanCancer Immune Profiling and PanCancer Progression Panels.[10]
-
Hybridization: Extracted RNA is hybridized with panel-specific reporter and capture probes.
-
Processing: The hybridized samples are processed on the nCounter Prep Station to remove excess probes and immobilize the probe-target complexes.
-
Data Acquisition: The nCounter Digital Analyzer images and counts the individual fluorescent barcodes for each target molecule.
-
-
Data Analysis: Raw counts are normalized using the geometric mean of housekeeping genes. The normalized data is then used to calculate gene expression scores for signatures like the Tumor Inflammatory Signature (TIS) and IFNγ signature.[9]
Quantitative Real-Time PCR (qPCR) for Cytokine Gene Expression
This protocol is a standard method for validating and quantifying the expression of specific genes identified through broader screening methods like NanoString.
-
RNA Isolation and cDNA Synthesis:
-
Total RNA is isolated from cells or tissues using a suitable kit.
-
The quantity and quality of RNA are assessed using spectrophotometry.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcription kit.
-
-
qPCR Reaction:
-
The qPCR reaction mixture is prepared with cDNA, forward and reverse primers for the target gene (e.g., CXCL9, CXCL10) and a reference gene (e.g., GAPDH), and a SYBR Green master mix.
-
The reaction is run on a real-time PCR system with a standard thermal cycling profile (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing the data to the reference gene.
Conclusion
This compound demonstrates a clear impact on the gene expression profile within the tumor microenvironment, promoting an anti-tumor immune response. The available data indicates an increase in immune cell infiltration and activation, highlighted by the upregulation of IFNγ and tumor inflammatory gene signatures. While direct comparative gene expression data with other CXCR4 antagonists is limited, the observed effects of this compound are consistent with the therapeutic potential of targeting the CXCR4/CXCL12 axis. Further studies with head-to-head comparisons will be invaluable in delineating the unique and shared molecular effects of different molecules in this class.
References
- 1. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3.3. Measurement of Cytokine Expression by qRT-PCR [bio-protocol.org]
- 4. Multiplexed Gene Expression Analysis with NanoString | CellCarta [cellcarta.com]
- 5. nanoString gene expression analysis of tumor tissue [bio-protocol.org]
- 6. nanostring.com [nanostring.com]
- 7. CXCR4 Expression and Treatment with SDF-1α or Plerixafor Modulate Proliferation and Chemosensitivity of Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A high-throughput screening RT-qPCR assay for quantifying surrogate markers of immunity from PBMCs [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an Orally Bioavailable CXCR4 Antagonist, Increases Immune Cell Infiltration and Inflammatory Status of Tumor Microenvironment in Patients with Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Mavorixafor's mechanism of action in different cancer types
An In-depth Guide for Researchers and Drug Development Professionals
Mavorixafor (X4P-001) is an orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Its mechanism of action, which involves the disruption of the CXCR4/CXCL12 signaling axis, holds significant therapeutic potential across a spectrum of cancer types. This guide provides a comparative analysis of this compound's performance and mechanism of action in Waldenstrom's macroglobulinemia, clear cell renal cell carcinoma (ccRCC), and melanoma, supported by experimental data and detailed protocols.
The CXCR4/CXCL12 Axis: A Key Player in Cancer Progression
The CXCR4 receptor and its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), play a critical role in tumor growth, invasion, angiogenesis, metastasis, and the suppression of anti-tumor immune responses.[1][2] Many cancer cells overexpress CXCR4, which allows them to migrate towards CXCL12 gradients, often found in the bone marrow, lymph nodes, lungs, and liver, common sites of metastasis.[3] This signaling pathway also helps create a protective tumor microenvironment that shields cancer cells from the immune system and chemotherapeutic agents.[4]
This compound, by selectively binding to CXCR4, blocks the interaction with CXCL12, thereby inhibiting downstream signaling pathways.[5] This disruption is hypothesized to impede tumor cell migration and invasion, enhance the efficacy of other cancer therapies by sensitizing the tumor microenvironment, and promote an anti-tumor immune response.[1][5]
dot
Caption: this compound's mechanism of action.
Comparative Efficacy of this compound in Different Cancer Types
Clinical investigations have explored the efficacy of this compound, primarily in combination with other therapeutic agents, across various cancer types. The following tables summarize the key quantitative data from these studies, comparing the performance of this compound-based regimens with alternative treatments.
Waldenstrom's Macroglobulinemia (WM)
In WM, a rare B-cell lymphoma, a significant subset of patients harbors mutations in both the MYD88 and CXCR4 genes. The CXCR4 mutation is associated with resistance to BTK inhibitors like ibrutinib.[6][7] this compound is being investigated to overcome this resistance.
| Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Major Response Rate (MRR) | Very Good Partial Response (VGPR) | Progression-Free Survival (PFS) | Reference |
| This compound + Ibrutinib | MYD88 & CXCR4 mutated WM (n=10 evaluable) | 100% | 100% (minor response or better) | 1 of 8 patients | Data maturing | [7] |
| Ibrutinib Monotherapy | Treatment-naïve WM with CXCR4 mutations (n=14) | 100% | 71% | 14% | 4-year PFS rate: 59% | [8] |
| Ibrutinib Monotherapy | Previously treated WM with CXCR4 mutations (n=21) | Not specified | Not specified | Lower rates than CXCR4-WT | 4-year PFS rate: 46% | [9] |
| Ibrutinib + Rituximab | WM with CXCR4 mutations | Not specified | Not specified | Trend towards higher VGPR (27% vs 11%) | 48-month PFS rate: 72% | [10] |
Clear Cell Renal Cell Carcinoma (ccRCC)
In advanced ccRCC, this compound has been studied in combination with the tyrosine kinase inhibitor (TKI) axitinib, particularly in patients who have progressed on prior therapies.
| Treatment Regimen | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Reference |
| This compound + Axitinib | Advanced ccRCC (n=62, heavily pretreated) | Overall: Not specified | 7.4 months | [1][11] |
| Immediate prior TKI therapy (n=34) | 18% | 7.4 months | [1][11] | |
| Immediate prior IO therapy (n=18) | 61% | 11.6 months | [1][11] | |
| Axitinib Monotherapy | Second-line advanced ccRCC (post-sunitinib or cytokines) | 19% | 6.7 months | [12] |
| Nivolumab + this compound | Advanced ccRCC unresponsive to nivolumab monotherapy (n=9) | 1 of 5 with SD at baseline had a PR | Median duration of SD for PD patients at baseline: 6.7 months | [13] |
Melanoma
In melanoma, this compound is being investigated for its potential to enhance the efficacy of immune checkpoint inhibitors like pembrolizumab by increasing the infiltration of immune cells into the tumor microenvironment.
| Treatment Regimen | Patient Population | Key Findings | Reference |
| This compound Monotherapy (3 weeks) | Advanced melanoma (n=16) | Increased CD8+ T-cell infiltration, granzyme B signal, and tumor inflammatory signature (TIS) and IFNγ gene expression scores in the tumor microenvironment. | [5][14] |
| This compound + Pembrolizumab (6 weeks) | Advanced melanoma (n=16) | Further enhancement of serum cytokines CXCL9 and CXCL10. Acceptable safety profile. | [5][14] |
| Pembrolizumab Monotherapy | Advanced melanoma (treatment-naïve) | ORR: ~45% | [15] |
| Pembrolizumab Monotherapy | Advanced melanoma (previously treated) | ORR: ~33% | [15] |
Alternative CXCR4 Antagonists
Several other CXCR4 antagonists are in various stages of clinical development for cancer therapy, each with a similar foundational mechanism of action but potentially different pharmacological properties.
| Alternative Agent | Mechanism of Action | Investigated Cancer Types | Key Characteristics | Reference |
| Plerixafor (AMD3100) | Reversible CXCR4 antagonist | Hematologic malignancies (for stem cell mobilization), glioblastoma (preclinical) | Primarily used for hematopoietic stem cell mobilization.[3][16] | [3][16][17][18] |
| Motixafortide (BL-8040) | High-affinity, long-acting synthetic peptide CXCR4 antagonist | Pancreatic cancer, hematologic malignancies | Potent inhibitor, also used for stem cell mobilization.[4][14][19][20][21] | [4][14][19][20][21] |
| Ulocuplumab (BMS-936564) | Fully human IgG4 anti-CXCR4 monoclonal antibody | Hematologic malignancies (AML, CLL, NHL, multiple myeloma) | Induces apoptosis in cancer cells in addition to blocking CXCR4. Development was discontinued by Bristol-Myers Squibb.[22][23][24][25][26] | [22][23][24][25][26] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the experimental protocols for the key clinical trials cited.
This compound + Ibrutinib in Waldenstrom's Macroglobulinemia (NCT04274738)
-
Study Design: Phase 1b, open-label, multicenter, single-arm, intra-patient dose-escalation study.[5][6][7][27][28]
-
Patient Population: Adults with a confirmed diagnosis of WM with both MYD88 and CXCR4 mutations, requiring treatment.
-
Treatment Regimen:
-
Primary Objectives: To determine the recommended Phase 2 dose of this compound in combination with ibrutinib.
-
Key Assessments: Safety and tolerability, pharmacokinetics, pharmacodynamics (including serum IgM levels and white blood cell counts), and clinical response.[27]
dot
Caption: Workflow for the this compound and Ibrutinib Phase 1b trial.
This compound + Axitinib in Clear Cell Renal Cell Carcinoma
-
Study Design: Phase 1/2, open-label, multicenter study.[11]
-
Patient Population: Patients with advanced clear cell renal cell carcinoma who have received at least one prior systemic therapy.[11]
-
Treatment Regimen:
-
This compound administered orally.
-
Axitinib administered orally.
-
-
Key Assessments: Safety, tolerability, objective response rate (ORR), and progression-free survival (PFS).[11]
This compound +/- Pembrolizumab in Melanoma (NCT02823405)
-
Study Design: Phase 1b, open-label, biomarker-driven study.[5][29][30][31]
-
Patient Population: 16 patients with advanced melanoma.[30]
-
Treatment Regimen:
-
Key Assessments:
-
Tumor Biopsies: Serial biopsies of melanoma lesions were taken at baseline, after 3 weeks of this compound monotherapy, and after 6 weeks of combination therapy.[5][31]
-
Immune Cell Profiling:
-
NanoString Analysis: Gene expression profiling of immune cell markers in the tumor microenvironment using the nCounter PanCancer Immune Profiling Panel.[5][32][33][34][35][36] This technology utilizes molecular barcodes for direct, multiplexed measurement of gene expression without the need for amplification.[32]
-
Multiplexed Immunofluorescence (mIF): In situ protein expression analysis of immune cell markers (e.g., CD8, Granzyme B) within the tumor tissue. This technique involves sequential staining with multiple antibodies, each labeled with a different fluorophore, allowing for the visualization and quantification of different cell types and their spatial relationships.[1][2][5][37][38][39]
-
-
Serum Analysis: Evaluation of key chemokines and cytokines.[5]
-
dot
References
- 1. Protocol for Multiplexed Immunofluorescence Imaging and Analysis of the Tumor Microenvironment [protocols.io]
- 2. Assessment of the Murine Tumor Microenvironment by Multiplex Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Motixafortide? [synapse.patsnap.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iwmf.com [iwmf.com]
- 9. Response and Survival Outcomes to Ibrutinib Monotherapy for Patients With Waldenström Macroglobulinemia on and off Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ibrutinib plus rituximab vs ibrutinib monotherapy in patients with Waldenström macroglobulinemia: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of Pembrolizumab in Advanced Melanoma: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Efficacy of pembrolizumab for advanced/metastatic melanoma: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Motixafortide | C97H144FN33O19S2 | CID 91865076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. uclahealth.org [uclahealth.org]
- 16. What is the mechanism of Plerixafor? [synapse.patsnap.com]
- 17. Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Physiology and Pharmacology of Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How does Motixafortidecompare with other treatments for Multiple Myeloma? [synapse.patsnap.com]
- 20. biolinerx.com [biolinerx.com]
- 21. go.drugbank.com [go.drugbank.com]
- 22. assaygenie.com [assaygenie.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Ulocuplumab (BMS-936564 / MDX1338): a fully human anti-CXCR4 antibody induces cell death in chronic lymphocytic leukemia mediated through a reactive oxygen species-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Facebook [cancer.gov]
- 26. Ulocuplumab (BMS-936564 / MDX1338): a fully human anti-CXCR4 antibody induces cell death in chronic lymphocytic leukemia mediated through a reactive oxygen species-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. x4pharma.com [x4pharma.com]
- 28. Clinical Trial: NCT04274738 - My Cancer Genome [mycancergenome.org]
- 29. aacrjournals.org [aacrjournals.org]
- 30. This compound, an Orally Bioavailable CXCR4 Antagonist, Increases Immune Cell Infiltration and Inflammatory Status of Tumor Microenvironment in Patients with Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 31. This compound, an Orally Bioavailable CXCR4 Antagonist, Increases Immune Cell Infiltration and Inflammatory Status of Tumor Microenvironment in Patients with Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. nCounter® PanCancer Immune Profiling Panel (NanoString Technologies, Inc., Seattle, WA) - PMC [pmc.ncbi.nlm.nih.gov]
- 33. nanostring.com [nanostring.com]
- 34. nanostring.com [nanostring.com]
- 35. nanostring.com [nanostring.com]
- 36. williamscancerinstitute.com [williamscancerinstitute.com]
- 37. protocols.io [protocols.io]
- 38. Assessment of the Murine Tumor Microenvironment by Multiplex Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 39. ultivue.com [ultivue.com]
Mavorixafor in Combination with PD-1/PD-L1 Inhibitors: A Synergistic Approach to Enhance Anti-Tumor Immunity
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is continually evolving, with a focus on combination strategies to overcome resistance to single-agent checkpoint inhibitors. This guide provides a comprehensive assessment of the synergistic effects of Mavorixafor, an oral, selective CXCR4 antagonist, when combined with PD-1/PD-L1 inhibitors. By targeting the CXCR4-CXCL12 axis, this compound has demonstrated the potential to remodel the tumor microenvironment (TME), thereby augmenting the efficacy of checkpoint blockade. This document compiles and compares key preclinical and clinical data, outlines experimental methodologies, and visualizes the underlying biological pathways and study designs.
Performance Comparison: this compound with PD-1/PD-L1 Inhibitors vs. Alternatives
The combination of this compound with PD-1/PD-L1 inhibitors presents a promising strategy to enhance anti-tumor immune responses, particularly in tumors characterized by an immunosuppressive microenvironment. The primary mechanism of synergy lies in this compound's ability to increase the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor, a critical factor for the efficacy of PD-1/PD-L1 blockade.[1][2]
Clinical Data: this compound and Pembrolizumab in Melanoma
A phase Ib clinical trial (NCT02823405) evaluated the safety and efficacy of this compound in combination with the anti-PD-1 antibody Pembrolizumab in patients with advanced melanoma.[3][4] The study demonstrated that this compound treatment, both as a monotherapy and in combination, was well-tolerated and led to favorable changes within the TME.
Table 1: Summary of Clinical Findings (NCT02823405)
| Parameter | This compound Monotherapy | This compound + Pembrolizumab | Key Findings & Citations |
| CD8+ T-Cell Infiltration | Demonstrable increase in 8 of 11 patient samples | Not explicitly quantified, but enhanced anti-tumor activity observed | This compound promotes the infiltration of cytotoxic T cells into the tumor microenvironment.[3] |
| Granzyme B Signal | Increased | Not explicitly quantified | Indicates enhanced cytotoxic T-cell activity.[3][4] |
| Tumor Inflammatory Signature (TIS) | Increased | Not explicitly quantified | Suggests a shift towards a more inflamed, immune-active tumor microenvironment.[3][4] |
| IFNγ Gene Expression Signature | Increased | Not explicitly quantified | Further supports the activation of an anti-tumor immune response.[3][4] |
| Serum Cytokines | - | Median fold increase of 5.23 for CXCL9 and 2.79 for CXCL10 | Significant elevation of chemokines associated with T-cell trafficking.[3] |
| Safety Profile | Acceptable | Acceptable, with most common adverse events being diarrhea, fatigue, maculopapular rash, and dry eye (all ≤ Grade 3). | The combination has a manageable safety profile.[3][4] |
Preclinical Data: CXCR4 Antagonists with PD-1/PD-L1 Inhibitors in Various Cancers
Multiple preclinical studies have provided a strong rationale for combining CXCR4 antagonists with PD-1/PD-L1 inhibitors across different tumor types. These studies consistently show a synergistic anti-tumor effect.
Table 2: Summary of Preclinical Findings
| Cancer Model | CXCR4 Antagonist | PD-1/PD-L1 Inhibitor | Key Efficacy Readouts | Key Findings & Citations |
| Melanoma (B16-OVA) | X4-136 | anti-PD-L1 | Up to 91-fold increase in activated CD8+ T cells. | CXCR4 inhibition significantly boosts the presence and activity of tumor-infiltrating cytotoxic T cells.[2] |
| Colon Cancer (MC38) | Pep R | anti-PD-1 | 2.67-fold reduction in relative tumor volume. | The combination therapy leads to a significant reduction in tumor growth.[5] |
| Hepatocellular Carcinoma (HCC) | AMD3100 | Sorafenib (multi-kinase inhibitor with effects on immune response) + anti-PD-1 | Significant delay in tumor growth and improved overall survival. | Targeting the CXCR4 axis can overcome resistance to other therapies and enhance immunotherapy response.[6][7] |
| Ovarian Cancer | AMD3100 | anti-PD-1 | Significantly inhibited tumor growth and prolonged survival. | The combination strategy is effective in a syngeneic, immunocompetent mouse model.[8] |
| Glioblastoma | anti-CXCR4 | anti-PD-1 | Conferred a significant survival benefit compared to monotherapies. | The combination modulates the tumor microenvironment to favor an anti-tumor immune response.[9] |
Experimental Protocols
Phase Ib Clinical Trial in Melanoma (NCT02823405)
-
Study Design: This was an open-label, Phase Ib study to assess the safety, tolerability, and biological activity of this compound alone and in combination with Pembrolizumab.[3][4]
-
Patient Population: The trial enrolled 16 patients with advanced melanoma who had not previously been treated with a checkpoint inhibitor.[3]
-
Dosing Regimen:
-
This compound: 400 mg administered orally once daily.[3]
-
Pembrolizumab: Administered intravenously at a standard dose.
-
-
Treatment Schedule: Patients received this compound monotherapy for 3 weeks, followed by combination therapy with Pembrolizumab for 6 weeks.[10]
-
Key Assessments:
-
Tumor Biopsies: Serial biopsies of melanoma lesions were taken at baseline, after 3 weeks of this compound monotherapy, and after 6 weeks of combination therapy.[3][4]
-
Immunohistochemistry (IHC) and Multiplexed Immunofluorescence (mIF): Used to assess the infiltration of immune cells, such as CD8+ T cells, within the TME.
-
Gene Expression Analysis (NanoString): Performed on tumor biopsies to evaluate changes in gene signatures related to inflammation and immune response (e.g., TIS, IFNγ signature).[3][4]
-
Serum Cytokine Analysis: Blood samples were collected to measure levels of key chemokines and cytokines, including CXCL9 and CXCL10.[3][4]
-
Safety and Tolerability: Monitored throughout the study according to standard criteria.
-
Preclinical Murine Cancer Models
-
Animal Models: Syngeneic mouse models are typically used, where tumor cells from the same genetic background as the mouse are implanted. This allows for the study of a fully functional immune system. Examples include B16-OVA (melanoma), MC38 (colon), and orthotopic models of HCC and glioblastoma.[2][5][6][7][9]
-
Treatment Groups:
-
Vehicle Control
-
CXCR4 Antagonist Monotherapy (e.g., this compound, AMD3100, Pep R)
-
PD-1/PD-L1 Inhibitor Monotherapy (e.g., anti-PD-1, anti-PD-L1 antibody)
-
Combination Therapy (CXCR4 Antagonist + PD-1/PD-L1 Inhibitor)
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volume is measured regularly using calipers.
-
Survival Analysis: The lifespan of the mice in each treatment group is monitored to determine overall survival benefits.
-
-
Pharmacodynamic Assessments:
-
Flow Cytometry: Tumors and spleens are harvested to analyze the composition and activation status of immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Immunohistochemistry/Immunofluorescence: Tumor sections are stained to visualize the infiltration of immune cells into the TME.
-
Gene and Protein Expression Analysis: Techniques like qPCR and Western blot are used to measure the levels of key immune-related molecules in the tumor.
-
Visualizing the Synergy: Pathways and Workflows
Proposed Signaling Pathway of Synergy
The synergistic effect of combining this compound with PD-1/PD-L1 inhibitors is rooted in the modulation of the CXCR4-CXCL12 signaling axis, which plays a crucial role in immune cell trafficking and the establishment of an immunosuppressive TME.
Caption: this compound blocks the CXCR4-CXCL12 interaction, promoting T-cell infiltration into the tumor.
Experimental Workflow for Assessing Synergy
The following diagram outlines a typical experimental workflow for evaluating the synergistic effects of a CXCR4 antagonist and a PD-1/PD-L1 inhibitor in a preclinical setting.
Caption: A typical preclinical workflow for evaluating the synergy of combination immunotherapy.
References
- 1. Targeting CXCR4 potentiates anti-PD-1 efficacy modifying the tumor microenvironment and inhibiting neoplastic PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR4 inhibition modulates the tumor microenvironment and retards the growth of B16-OVA melanoma and Renca tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Orally Bioavailable CXCR4 Antagonist, Increases Immune Cell Infiltration and Inflammatory Status of Tumor Microenvironment in Patients with Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Orally Bioavailable CXCR4 Antagonist, Increases Immune Cell Infiltration and Inflammatory Status of Tumor Microenvironment in Patients with Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting CXCR4 potentiates anti-PD-1 efficacy modifying the tumor microenvironment and inhibiting neoplastic PD-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CXCR4 inhibition in tumor microenvironment facilitates anti-PD-1 immunotherapy in sorafenib-treated HCC in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination CXCR4 and PD-1 Blockade Enhances Intratumoral Dendritic Cell Activation and Immune Responses Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual blockade of CXCL12-CXCR4 and PD-1-PD-L1 pathways prolongs survival of ovarian tumor-bearing mice by prevention of immunosuppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of Mavorixafor
For laboratory and clinical professionals engaged in drug development and research, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Mavorixafor, a CXCR4 antagonist.
Core Disposal Guidance
When handling this compound for disposal, it is imperative to adhere to local, state, and federal regulations. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), responsible disposal is necessary to minimize environmental impact and ensure safety.[1]
The primary recommendation for the disposal of unused or expired this compound is to utilize a registered drug take-back program.[2] These programs are the safest and most environmentally sound method for disposing of pharmaceutical waste.
In the absence of a readily available take-back program, this compound may be disposed of in household trash by following these steps:
-
Do Not Crush Capsules: The integrity of the capsules should be maintained.
-
Mix with Undesirable Substance: Remove the capsules from their original container and mix them with an unappealing substance such as used coffee grounds, dirt, or cat litter. This deters accidental ingestion or diversion.[2][3]
-
Seal the Mixture: Place the mixture in a sealed container, such as a plastic bag or an empty can, to prevent leakage.[2][3]
-
Dispose of in Trash: The sealed container can then be placed in a household or laboratory trash receptacle.
-
Remove Personal Information: Before recycling or discarding the original packaging, ensure all personal and identifying information is scratched out or removed to protect patient privacy.[2][3]
For spills, absorb the material with a non-combustible, absorbent material and decontaminate the area with alcohol.[4] Always wear appropriate personal protective equipment (PPE), including gloves and eye protection, when handling any chemical for disposal.[4]
This compound Handling and Storage
Proper storage is crucial to maintain the efficacy and safety of this compound. The following table summarizes the key storage and handling information.
| Parameter | Recommendation | Source |
| Storage Temperature | Refrigerate at 2°C to 8°C (36°F to 46°F). | [5] |
| Storage Container | Keep in the original, tightly closed container. | [5] |
| Protection | Protect from moisture. | [5] |
| Administration | Capsules should be swallowed whole and not opened, broken, or chewed. | [6] |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Mavorixafor
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Mavorixafor is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans based on available safety data.
Personal Protective Equipment (PPE)
There are conflicting recommendations regarding the necessary PPE for handling this compound. One Safety Data Sheet (SDS) from Cayman Chemical for this compound suggests that the substance is not classified as hazardous and does not require specific personal precautions[1]. However, another SDS from MedChemExpress for this compound trihydrochloride recommends more stringent measures[2]. Given this discrepancy, a conservative approach is advised to ensure user safety.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact[2]. |
| Eye/Face Protection | Safety glasses with side shields or goggles | To protect against splashes or dust[2]. |
| Body Protection | Laboratory coat or protective clothing | To prevent contamination of personal clothing[2]. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if generating dust or aerosols. | To prevent inhalation, especially of powdered forms[2]. |
Operational Handling and Emergency Procedures
Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.
General Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling powdered forms.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray[2].
-
Wash hands thoroughly after handling[2].
-
Do not eat, drink, or smoke in areas where this compound is handled[2].
Emergency Procedures:
| Exposure Route | First Aid Measures |
| Skin Contact | Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse[2]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2]. |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing[2]. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician[2]. |
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
-
Waste this compound: For smaller research quantities, one SDS suggests disposal with household waste may be possible, but it is crucial to adhere to institutional and local environmental regulations[1]. The more conservative and widely accepted approach is to treat it as chemical waste.
-
Contaminated Materials: Absorb spills with an inert material (e.g., diatomite, universal binders) and dispose of the contaminated material as chemical waste[2].
-
Empty Containers: Dispose of empty containers according to official regulations[1]. Do not reuse empty containers. Before discarding, scratch out any identifying information on the label[3].
For unused pharmaceutical products, community drug take-back programs are the best option for disposal[3]. If such programs are unavailable, the FDA provides guidelines for household trash disposal, which involves mixing the substance with an undesirable material like coffee grounds or kitty litter in a sealed container[3].
This compound Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
